Product packaging for Dimethyl Glutarate(Cat. No.:CAS No. 1119-40-0)

Dimethyl Glutarate

Cat. No.: B1670675
CAS No.: 1119-40-0
M. Wt: 160.17 g/mol
InChI Key: XTDYIOOONNVFMA-UHFFFAOYSA-N
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Description

Dimethyl glutarate is a colorless liquid. (USCG, 1999)
This compound has been reported in Astragalus mongholicus and Astragalus membranaceus with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O4 B1670675 Dimethyl Glutarate CAS No. 1119-40-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl pentanedioate
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InChI

InChI=1S/C7H12O4/c1-10-6(8)4-3-5-7(9)11-2/h3-5H2,1-2H3
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InChI Key

XTDYIOOONNVFMA-UHFFFAOYSA-N
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Canonical SMILES

COC(=O)CCCC(=O)OC
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Molecular Formula

C7H12O4
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DSSTOX Substance ID

DTXSID3025122
Record name Dimethyl glutarate
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Molecular Weight

160.17 g/mol
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Physical Description

Dimethyl glutarate is a colorless liquid. (USCG, 1999), Liquid; Water or Solvent Wet Solid, Liquid, Liquid with an agreeable odor; [HSDB], Colorless liquid
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Boiling Point

199.4 to 203 °F at 13 mmHg (USCG, 1999), 213.5-214 °C @ 752 MM HG; 93.5-94.5 °C @ 13 MM HG, 199.4-203 °F
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Flash Point

218 °F (USCG, 1999), 103 °C, 218 °F
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Solubility

VERY SOL IN ALC, ETHER
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Density

1.087 (USCG, 1999) - Denser than water; will sink, 1.0876 @ 20 °C/4 °C, 1.087
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Color/Form

LIQUID

CAS No.

1119-40-0
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Melting Point

-42.5 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of Dimethyl Glutarate for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides a comprehensive technical guide to the fundamental properties of dimethyl glutarate, tailored for researchers, scientists, and professionals in drug development. It consolidates essential data on its physical and chemical characteristics, safety protocols, and detailed experimental methodologies.

Executive Summary

This compound (DMG) is a versatile organic compound with the chemical formula C₇H₁₂O₄.[1] It is a colorless liquid with a faint, agreeable odor.[2][3] Widely utilized as a solvent, intermediate in chemical synthesis, and a component in various industrial formulations, a thorough understanding of its properties is crucial for its effective and safe application in a research setting. This guide provides a detailed overview of its core attributes, experimental procedures, and safety considerations to support laboratory and development work.

Core Properties of this compound

The fundamental physical and chemical properties of this compound are summarized below, providing a quick reference for researchers.

Physical Properties

This compound is a clear, colorless liquid. Its key physical characteristics are detailed in Table 1.

PropertyValueSource(s)
Molecular Weight 160.17 g/mol [1][4]
Boiling Point 210-215 °C at 760 mmHg
96-103 °C at 15 mmHg
Melting Point -37 °C / -34.6 °F
Density 1.087 g/cm³ at 20 °C
Flash Point 103 °C / 217.4 °F (closed cup)
Refractive Index 1.424 at 20 °C
Vapor Pressure 0.13 hPa at 20 °C
Solubility Soluble in water. Very soluble in alcohol and ether.
Chemical Properties

This compound is an ester, and its reactivity is characteristic of this functional group. It is stable under normal conditions but can be hydrolyzed by strong acids and alkalis.

PropertyDescriptionSource(s)
IUPAC Name dimethyl pentanedioate
CAS Number 1119-40-0
Chemical Formula C₇H₁₂O₄
SMILES COC(=O)CCCC(=O)OC
InChI Key XTDYIOOONNVFMA-UHFFFAOYSA-N
Reactivity Reacts with strong acids, bases, oxidizing agents, and reducing agents.
Stability Stable under recommended storage conditions.

Experimental Protocols

This section details methodologies for the synthesis, purification, and analysis of this compound, providing a practical guide for laboratory applications.

Synthesis of this compound via Fischer Esterification

Objective: To synthesize this compound from glutaric acid and methanol using an acid catalyst.

Materials:

  • Glutaric acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (5%)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Dichloromethane

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve glutaric acid in an excess of anhydrous methanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain crude this compound.

Purification by Distillation

Objective: To purify crude this compound.

Materials:

  • Crude this compound

  • Distillation apparatus (distilling flask, condenser, receiving flask, thermometer)

  • Vacuum source (if necessary)

  • Heating mantle

Procedure:

  • Set up the distillation apparatus. For high-boiling liquids like this compound, vacuum distillation is recommended to prevent decomposition.

  • Place the crude this compound in the distilling flask.

  • Heat the flask gently with a heating mantle.

  • Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. For example, fractions with boiling points of 110-112 °C can be collected under reduced pressure.

Analysis and Purity Assessment

Objective: To identify and quantify this compound and assess its purity.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for ester analysis (e.g., DB-WAX or equivalent)

Sample Preparation:

  • Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • If necessary, prepare a series of calibration standards of known concentrations.

GC-MS Parameters (Example):

  • Injector Temperature: 250 °C

  • Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-400

Data Analysis:

  • Identify the this compound peak based on its retention time and mass spectrum.

  • The purity can be estimated by the relative peak area of this compound compared to the total area of all peaks in the chromatogram.

  • For quantitative analysis, a calibration curve can be constructed by plotting the peak area versus the concentration of the standards.

Objective: To confirm the structure and assess the purity of this compound.

Sample Preparation:

  • Dissolve a small amount of the this compound sample in a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to an NMR tube.

¹H NMR (in CDCl₃):

  • The spectrum should show a quintet at approximately δ 1.96 ppm (2H) and a triplet at approximately δ 2.39 ppm (4H).

¹³C NMR (in CDCl₃):

  • The spectrum will show characteristic peaks for the carbonyl carbons and the different methylene and methyl carbons in the molecule.

Purity Assessment:

  • The presence of unexpected peaks in the ¹H or ¹³C NMR spectra may indicate impurities. The purity can be estimated by comparing the integration of the this compound peaks to those of the impurities.

Safety and Handling

This compound is considered a hazardous substance and requires careful handling.

Personal Protective Equipment (PPE):

  • Wear safety glasses with side-shields or goggles.

  • Wear appropriate chemical-resistant gloves.

  • Use a lab coat and, if necessary, an apron.

  • In case of insufficient ventilation, use a suitable respirator.

Handling and Storage:

  • Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.

  • Keep away from heat, sparks, and open flames.

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.

  • Unopened containers can be stored for up to 18 months, while opened containers should not be stored for more than 12 months.

First Aid Measures:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes.

  • Skin Contact: Remove contaminated clothing and wash the skin with soap and water.

  • Inhalation: Move the person to fresh air.

  • Ingestion: Do not induce vomiting. Rinse mouth with water.

  • In all cases of significant exposure or if symptoms persist, seek medical attention.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates a typical laboratory workflow for the synthesis and purification of this compound.

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis A 1. Mix Glutaric Acid and excess Methanol B 2. Add Sulfuric Acid (catalyst) A->B C 3. Reflux Reaction Mixture B->C D 4. Remove excess Methanol (Rotary Evaporation) C->D Reaction Complete E 5. Dissolve in Dichloromethane D->E F 6. Wash with H2O, NaHCO3, and Brine E->F G 7. Dry with Na2SO4 F->G H 8. Concentrate to yield Crude Product G->H I 9. Vacuum Distillation H->I Purify Crude Product J 10. Collect Pure This compound I->J K 11. GC-MS Analysis J->K Analyze Pure Product L 12. NMR Spectroscopy J->L M Purity & Structure Confirmation K->M L->M

Caption: Workflow for the synthesis and purification of this compound.

Logical Relationship of Key Chemical Reactions

The following diagram illustrates the key chemical transformations involving this compound.

Chemical_Reactions Glutaric_Acid Glutaric Acid Dimethyl_Glutarate This compound Glutaric_Acid->Dimethyl_Glutarate  Esterification (+ Methanol, H+) Methanol Methanol Dimethyl_Glutarate->Glutaric_Acid  Hydrolysis (+ Water, H+ or OH-) Amide Diamide Derivative Dimethyl_Glutarate->Amide  Aminolysis (+ Dimethylamine) Water Water Dimethylamine Dimethylamine

Caption: Key chemical reactions of this compound.

References

A Comprehensive Technical Guide to the Physicochemical Characteristics of Dimethyl Glutarate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of dimethyl glutarate (DMG), a versatile diester with applications in various scientific and industrial fields, including pharmaceuticals. This document summarizes key quantitative data, outlines experimental protocols for property determination, and presents a logical framework for understanding these characteristics.

Core Physicochemical Data

This compound (C7H12O4) is a colorless liquid with a faint, agreeable odor.[1][2][3] Its fundamental identifiers and properties are crucial for its handling, application, and integration into experimental and developmental workflows.

Table 1: Identification and General Properties of this compound
PropertyValueSource(s)
IUPAC Name dimethyl pentanedioate[1]
Synonyms Glutaric acid dimethyl ester, Dimethyl pentanedioate, DBE-5[1]
CAS Number 1119-40-0
Molecular Formula C₇H₁₂O₄
Molecular Weight 160.17 g/mol
Appearance Colorless liquid
Odor Faint agreeable, fruity odor
Table 2: Thermodynamic and Physical Properties of this compound
PropertyValueConditionsSource(s)
Melting Point -37 °C to -42.5 °C
Boiling Point 210-215 °C1013 hPa
93.5-95 °C13 mmHg (0.0171 atm)
96-103 °C15 mmHg
Density 1.09 g/cm³20 °C
1.087 g/mL25 °C
1.0876 g/cm³20 °C
Vapor Pressure 0.2 mmHg20 °C
8.3 Pa20 °C
0.13 hPa20 °C
Flash Point 107 °C to 109 °CClosed cup
218 °F
Refractive Index 1.424220 °C/D
Kinematic Viscosity 2.5 mm²/s (cSt)25 °C
Table 3: Solubility and Safety Information for this compound
PropertyValue/InformationSource(s)
Water Solubility 4.3 g/L to 53 g/L
Solvent Solubility Very soluble in alcohol and ether; soluble in acetone and ethyl acetate.
Explosion Limits 0.9 - 7.9 % (V)
Stability Stable under normal conditions. Combustible.
Incompatibilities Incompatible with acids, bases, reducing agents, and oxidizing agents.
Storage Store below +30°C.

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physicochemical properties of this compound. These protocols are intended for an audience with a foundational understanding of laboratory techniques.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For a pure compound like this compound, it is a sharp, characteristic value.

Methodology: Capillary Method

  • Preparation: A small amount of liquid this compound is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • Heating: The fusion tube assembly is attached to a thermometer and heated in a controlled manner, often using a Thiele tube or a melting point apparatus with a heating block. The heating bath should be stirred to ensure uniform temperature distribution.

  • Observation: As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles. As the boiling point is approached, this stream of bubbles becomes rapid and continuous.

  • Recording the Boiling Point: The heat source is then removed. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point. This occurs when the external pressure equals the vapor pressure of the this compound.

  • Pressure Correction: Since boiling point is pressure-dependent, the atmospheric pressure at the time of the experiment should be recorded. If the pressure is not at standard sea-level pressure (760 mmHg), a correction may be applied.

Determination of Density

Density is the mass per unit volume of a substance. For liquids, it is commonly determined using a pycnometer or a digital density meter.

Methodology: Pycnometer Method

  • Preparation: A clean, dry pycnometer (a glass flask with a precise volume) is weighed accurately (m₁).

  • Calibration: The pycnometer is filled with a reference substance of known density at a specific temperature (e.g., deionized water), and the total mass is recorded (m₂). The temperature of the liquid is measured and recorded.

  • Sample Measurement: The pycnometer is emptied, dried, and then filled with this compound. The total mass is again accurately measured (m₃) at the same temperature.

  • Calculation:

    • Mass of water = m₂ - m₁

    • Volume of pycnometer = (Mass of water) / (Density of water at the measured temperature)

    • Mass of this compound = m₃ - m₁

    • Density of this compound = (Mass of this compound) / (Volume of pycnometer)

Determination of Solubility

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

Methodology: Saturation Method

  • Preparation: A known volume of the solvent (e.g., water) is placed in a thermostatted vessel to maintain a constant temperature.

  • Addition of Solute: this compound is added to the solvent in small, pre-weighed increments.

  • Equilibration: After each addition, the mixture is vigorously agitated (e.g., using a magnetic stirrer) until the solute is completely dissolved. This process is repeated until a small amount of undissolved this compound persists, indicating that the solution is saturated.

  • Analysis: The total mass of the dissolved this compound is calculated by subtracting the mass of the remaining undissolved portion from the total mass added.

  • Expression of Solubility: The solubility is then expressed in terms of mass of solute per volume or mass of solvent (e.g., g/L or g/100g ). This procedure can be repeated for various solvents (e.g., ethanol, ether) to determine the solubility profile.

Determination of Vapor Pressure

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature in a closed system.

Methodology: Static Method

  • Sample Preparation: A purified sample of this compound is placed in a thermostatted container connected to a pressure measuring device (manometer) and a vacuum pump.

  • Degassing: The sample is thoroughly degassed to remove any dissolved air or other volatile impurities. This is often achieved by repeated freeze-pump-thaw cycles.

  • Equilibration: The container is brought to a precise, constant temperature. The this compound is allowed to evaporate into the evacuated space until the pressure inside the container becomes constant. This constant pressure is the equilibrium vapor pressure at that temperature.

  • Measurement: The pressure is recorded. The process is repeated at several different temperatures to obtain a vapor pressure curve. The relationship between vapor pressure and temperature can often be described by the Clausius-Clapeyron relation.

Visualizing Physicochemical Relationships

The following diagram illustrates the logical connections between the fundamental properties of this compound and how they influence its behavior and applications.

G Physicochemical Characteristics of this compound cluster_0 Molecular Structure cluster_1 Physical States & Transitions cluster_2 Bulk Properties cluster_3 Interaction & Reactivity cluster_4 Safety & Handling Structure Molecular Formula (C₇H₁₂O₄) Molecular Weight (160.17 g/mol) Ester Functional Groups Transitions Melting Point (-37 to -42.5 °C) Boiling Point (210-215 °C) Vapor Pressure Structure->Transitions determines intermolecular forces Bulk Density (1.09 g/cm³) Viscosity (2.5 cSt) Refractive Index (1.424) Structure->Bulk influences packing & flow Interactions Solubility (Water, Organic Solvents) Stability Incompatibilities Structure->Interactions governs polarity & reactivity Safety Flash Point (107-109 °C) Explosion Limits (0.9-7.9%) Transitions->Safety defines volatility & flammability Interactions->Safety dictates chemical hazards

Caption: Logical flow of this compound's properties.

References

An In-Depth Technical Guide to the Laboratory Synthesis of Dimethyl Glutarate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary laboratory-scale synthesis pathways for dimethyl glutarate. It details established methodologies, including Fischer-Speier esterification, and explores modern approaches such as synthesis from cyclobutanone. This document offers detailed experimental protocols, quantitative data summaries, and visual representations of reaction pathways and workflows to aid in practical laboratory applications.

Fischer-Speier Esterification of Glutaric Acid and its Anhydride

The most traditional and widely employed method for synthesizing this compound is the Fischer-Speier esterification. This acid-catalyzed reaction involves the treatment of glutaric acid or its anhydride with methanol. The reaction equilibrium is typically driven towards the product by using an excess of methanol or by removing the water formed during the reaction.[1][2][3]

Synthesis from Glutaric Anhydride with Sulfuric Acid Catalyst

This method offers a high yield of this compound by reacting glutaric anhydride with methanol in the presence of concentrated sulfuric acid.[4]

Experimental Protocol:

  • In a round-bottom flask, dissolve glutaric anhydride (3.35 g, 29.4 mmol) in anhydrous methanol (100 mL).

  • Carefully add concentrated sulfuric acid (0.31 mL, 5.9 mmol) to the solution while stirring.

  • Stir the mixture at room temperature for 18 hours.

  • Reduce the volume of the reaction mixture by approximately half using a rotary evaporator.

  • Quench the reaction by adding 40 mL of water.

  • Extract the aqueous phase with dichloromethane (3 x 50 mL).

  • Combine the organic phases and wash with brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound.[4]

Quantitative Data:

Starting MaterialCatalystSolventReaction Time (h)Temperature (°C)Yield (%)Reference
Glutaric AnhydrideH₂SO₄Methanol182096

Reaction Pathway:

G cluster_reactants Reactants cluster_products Products GA Glutaric Anhydride Intermediate Monomethyl glutaryl ester GA->Intermediate + CH₃OH MeOH Methanol (excess) H2SO4 H₂SO₄ (cat.) DMG This compound Intermediate->DMG + CH₃OH H2O Water DMG->H2O - H₂O

Fischer Esterification of Glutaric Anhydride.
Synthesis from Glutaric Acid with Phosphorus Trichloride

An alternative acid-catalyzed esterification involves the use of phosphorus trichloride. This method also provides a high yield of the desired product.

Experimental Protocol:

  • In a flask equipped with a dropping funnel and under continuous stirring, dissolve glutaric acid (13.2 g, 0.10 mol) in methanol (50 mL).

  • Cool the solution in an ice bath.

  • Add phosphorus trichloride (PCl₃, 8 mL) dropwise to the cooled solution.

  • After the addition is complete, allow the reaction to proceed to completion.

  • Remove the solvent from the reaction mixture under reduced pressure.

  • Distill the resulting residue under reduced pressure, collecting the fractions boiling at 110-112 °C.

Quantitative Data:

Starting MaterialCatalystSolventTemperatureProduct Boiling Point (°C)Yield (%)Reference
Glutaric AcidPCl₃MethanolIce bath110-11292

Synthesis from Cyclobutanone and Dimethyl Carbonate

A more contemporary approach to this compound synthesis involves a reaction between cyclobutanone and dimethyl carbonate, utilizing a solid base catalyst such as magnesium oxide (MgO). This pathway proceeds through a carbomethoxycyclobutanone intermediate.

The reaction mechanism involves the activation of cyclobutanone by the abstraction of an α-proton by the basic catalyst, followed by reaction with dimethyl carbonate. The resulting intermediate is then further converted to this compound. Solid bases of moderate strength, like MgO, have been found to be favorable for this transformation. While a detailed, step-by-step protocol is not available in the reviewed literature, the key reaction parameters have been outlined.

Reaction Conditions Summary:

Starting MaterialsCatalystKey IntermediateOutcomeReference
Cyclobutanone, Dimethyl CarbonateMgO (solid base)CarbomethoxycyclobutanoneFacile route to this compound

Logical Relationship Diagram:

G cluster_start Starting Materials Cyclobutanone Cyclobutanone Intermediate Carbomethoxycyclobutanone (Intermediate) Cyclobutanone->Intermediate Reaction with DMC DMC Dimethyl Carbonate DMC->Intermediate Catalyst MgO (Solid Base Catalyst) Catalyst->Intermediate Catalyzes formation DMG This compound Intermediate->DMG Conversion with methoxide

Synthesis of this compound from Cyclobutanone.

Other Potential Synthesis Pathways

While less detailed in the current literature for the direct synthesis of this compound, other modern synthetic methods hold promise and are worthy of consideration for further research and development.

Hydroesterification and Carbonylation Reactions
Hydrogenation of Unsaturated Precursors

The catalytic hydrogenation of an unsaturated precursor, such as dimethyl glutaconate, represents another viable route to this compound. This transformation would involve the reduction of the carbon-carbon double bond in the precursor molecule. While specific, detailed protocols for this exact hydrogenation are not prevalent in the literature, the hydrogenation of other unsaturated esters is a well-established process, often employing catalysts such as palladium on carbon (Pd/C) or ruthenium.

Experimental Workflow for Method Development:

G Start Identify Unsaturated Precursor (e.g., Dimethyl Glutaconate) Catalyst Select Hydrogenation Catalyst (e.g., Pd/C, Ru) Start->Catalyst Solvent Choose Appropriate Solvent Catalyst->Solvent Conditions Optimize Reaction Conditions (Temperature, Pressure, Time) Solvent->Conditions Reaction Perform Catalytic Hydrogenation Conditions->Reaction Workup Product Isolation and Purification Reaction->Workup Analysis Characterize Product (NMR, GC-MS, etc.) Workup->Analysis

Workflow for Hydrogenation Route Development.

Conclusion

This technical guide has outlined the primary laboratory synthesis pathways for this compound, with a focus on providing actionable experimental protocols and relevant quantitative data. The Fischer-Speier esterification of glutaric acid or its anhydride remains a robust and high-yielding method. The synthesis from cyclobutanone and dimethyl carbonate presents a modern alternative with a facile reaction route. While direct, detailed protocols for hydroesterification, carbonylation, and hydrogenation are less established for this compound specifically, these areas represent promising avenues for future research and process development. The provided diagrams and data tables are intended to serve as a practical resource for researchers and professionals in the field.

References

A Technical Guide to the Research Applications of Dimethyl Glutarate (CAS 1119-40-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Dimethyl Glutarate

This compound (DMG), with CAS number 1119-40-0, is the dimethyl ester of glutaric acid.[1][2] It is a colorless, transparent liquid with a faint, agreeable fruity odor.[1][2][3] DMG is recognized for its favorable environmental profile, characterized by low volatility, low toxicity, and ready biodegradability, positioning it as a "green solvent". Its primary applications in research and industry are as a high-boiling point solvent, a chemical intermediate, and a plasticizer.

In research and development, DMG serves as a versatile building block in organic synthesis and as a functional component in various formulations. Its utility extends across pharmaceuticals, polymers, agrochemicals, and advanced materials science. This guide provides an in-depth overview of its physicochemical properties, core research applications, and detailed experimental protocols relevant to its synthesis and analysis.

Physicochemical and Toxicological Properties

The physical, chemical, and toxicological characteristics of this compound are summarized below. This data is essential for experimental design, safety assessments, and application development.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 1119-40-0
Molecular Formula C₇H₁₂O₄
Molecular Weight 160.17 g/mol
Appearance Colorless, clear liquid
Odor Faint, agreeable, fruity odor
Boiling Point 210-216 °C (at 1018 hPa)
93-95 °C (at 13 mmHg)
Melting Point -13 °C to -42.5 °C
Density ~1.09 g/cm³ (at 20-25 °C)
Flash Point 107-109 °C (218-228 °F)
Water Solubility 53 g/L
Solubility Very soluble in alcohol and ether
Refractive Index (n20/D) ~1.424
Vapor Density 5.52

Table 2: Toxicological and Ecotoxicity Data for this compound

EndpointSpeciesValueSource(s)
Acute Oral Toxicity (LD50) Rat5000 mg/kg
Acute Oral Toxicity (LD50) Mouse2227 mg/kg
Skin Irritation HumanIrritant
Eye Irritation RabbitIrritant
Aquatic Toxicity (LC50, 96h) Bluegill (Lepomis macrochirus)30.838 mg/L
Aquatic Toxicity (EC50) Water Flea (Daphnia magna)112 - 150 mg/L

Core Research Applications

This compound's reactivity and physical properties make it a valuable compound in several key research areas.

Intermediate in Organic Synthesis

DMG is a fundamental precursor in the synthesis of a wide range of chemicals. Its two ester groups can undergo various transformations, such as hydrolysis, transesterification, and amidation.

  • Pharmaceuticals and Agrochemicals : It serves as an intermediate in the creation of more complex active molecules.

  • Polymers and Resins : DMG is used to prepare polyester resins, polyamides, and adhesives. Hydrolysis of DMG yields glutaric acid, a monomer used in polymer synthesis.

  • Plasticizers : It acts as a raw material for specialty plasticizers.

Advanced Solvent and Formulation Applications

As an environmentally friendly solvent, DMG is used in formulations where low volatility and high solvency are required.

  • Coatings and Cleaners : It is a component in paints, lacquers, and industrial cleaning agents, including paint and graffiti removers.

  • Pharmaceutical Excipient : In drug development, DMG can be used as an excipient to improve the stability, solubility, or bioavailability of active pharmaceutical ingredients.

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound, which are critical for laboratory research.

Synthesis of this compound from Glutaric Anhydride

This protocol describes a common laboratory-scale synthesis via the ring-opening esterification of glutaric anhydride.

Methodology:

  • Reagents & Setup : Dissolve glutaric anhydride (1 equivalent, e.g., 29.4 mmol, 3.35 g) in anhydrous methanol (a significant excess, e.g., 100 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Catalysis : Carefully add concentrated sulfuric acid (e.g., 5.9 mmol, 0.31 mL) to the solution as a catalyst.

  • Reaction : Stir the mixture at room temperature for 18 hours.

  • Workup :

    • Reduce the reaction mixture volume to approximately half using a rotary evaporator.

    • Quench the reaction by adding deionized water (e.g., 40 mL).

    • Transfer the mixture to a separatory funnel and extract the aqueous phase with dichloromethane (3 x 50 mL).

  • Purification :

    • Combine the organic extracts and wash with brine (30 mL).

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a clear, colorless oil. This method typically achieves a high yield (e.g., 96%).

G cluster_setup 1. Reaction Setup cluster_workup 2. Workup & Purification reagents Glutaric Anhydride + Anhydrous Methanol catalyst Conc. H2SO4 reaction Stir at Room Temp (18 hours) reagents->reaction catalyst->reaction concentrate Reduce Volume reaction->concentrate quench Quench with Water concentrate->quench extract Extract with CH2Cl2 quench->extract dry Dry over Na2SO4 extract->dry purify Concentrate in Vacuo dry->purify product This compound (Yield: 96%) purify->product

Workflow for DMG synthesis from glutaric anhydride.
Air Sampling and Analysis via GC-FID

This protocol is based on OSHA methodologies for monitoring workplace exposure to this compound.

Methodology:

  • Sample Collection :

    • Draw a known volume of air (e.g., 20 L) through a solid sorbent charcoal tube (100/50 mg).

    • Use a calibrated personal sampling pump at a flow rate of approximately 0.2 L/min.

  • Sample Preparation :

    • Score the charcoal tube and break it to access the front and back sorbent sections. Transfer each section to a separate labeled vial.

    • Add 1 mL of desorption solvent (1:99 dimethyl formamide:carbon disulfide, DMF:CS₂) to each vial.

    • Cap the vials and shake for 30 minutes to ensure complete desorption of DMG.

  • Analysis :

    • Analyze the desorbed samples by gas chromatography with a flame ionization detector (GC-FID).

    • Use a suitable capillary column for separation.

  • Quantification :

    • Prepare a calibration curve using standards of DMG in the desorption solvent.

    • Calculate the mass of DMG in the samples from the calibration curve and determine the airborne concentration based on the volume of air sampled.

    • Note : Samples should be refrigerated after collection and analyzed within two weeks for best results.

G cluster_sampling 1. Air Sampling cluster_prep 2. Sample Preparation cluster_analysis 3. Analysis air Workplace Air pump Calibrated Pump air->pump tube Charcoal Tube pump->tube desorb Desorb with 1:99 DMF:CS2 tube->desorb shake Shake (30 min) desorb->shake gc GC-FID Analysis shake->gc quantify Quantification vs. Standards gc->quantify result Airborne DMG Concentration quantify->result

Workflow for air sampling and analysis of DMG.

Metabolic Context and Related Pathways

This compound is an exogenous compound and is not considered a naturally occurring metabolite in major human metabolic pathways. Its biological effects are primarily related to its properties as a solvent or its metabolism into glutaric acid and methanol.

However, for researchers in drug development and metabolic studies, it is useful to understand the context of its core dicarboxylic acid structure. The five-carbon dicarboxylic acid, α-ketoglutarate (or 2-oxoglutarate), is a closely related and vital endogenous metabolite. It is a key intermediate in the Krebs cycle (tricarboxylic acid cycle) , a central hub of cellular metabolism for energy production. Studies have investigated cell-permeable esters of α-ketoglutarate (such as dimethyl α-ketoglutarate) for their ability to influence metabolic pathways, including autophagy and cellular redox balance.

The following diagram illustrates the position of α-ketoglutarate within the Krebs cycle to provide metabolic context for researchers studying dicarboxylic acids.

G cluster_tca Krebs (TCA) Cycle acetyl_coa Acetyl-CoA citrate Citrate acetyl_coa->citrate isocitrate Isocitrate citrate->isocitrate akg α-Ketoglutarate isocitrate->akg → NAD+ to NADH succinyl_coa Succinyl-CoA akg->succinyl_coa → NAD+ to NADH succinate Succinate succinyl_coa->succinate → GTP fumarate Fumarate succinate->fumarate → FAD to FADH2 malate Malate fumarate->malate oxaloacetate Oxaloacetate malate->oxaloacetate oxaloacetate->citrate +

Simplified Krebs Cycle showing α-ketoglutarate.

Conclusion

This compound (CAS 1119-40-0) is a highly versatile and industrially significant chemical. For the research community, it offers a unique combination of favorable environmental properties and chemical reactivity. Its primary research applications are as a building block for organic synthesis, particularly in the development of polymers and specialty chemicals, and as a green solvent in advanced formulations. The detailed protocols for its synthesis and analysis provided herein serve as a practical guide for scientists and engineers working with this compound. While not an endogenous metabolite itself, its structural relationship to key metabolic intermediates like α-ketoglutarate provides a broader context for its potential relevance in biochemical and pharmaceutical research.

References

Spectroscopic Profile of Dimethyl Glutarate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dimethyl glutarate (DMG) is a diester of glutaric acid, widely utilized as a solvent, in the formulation of paints and coatings, and as an intermediate in chemical synthesis. A thorough understanding of its spectroscopic properties is essential for quality control, reaction monitoring, and structural elucidation in various research and industrial applications. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with detailed experimental protocols and a workflow for spectroscopic analysis.

Spectroscopic Data

The following sections present the characteristic spectroscopic data for this compound in a tabulated format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
3.67Singlet6H-O-CH
2.41Triplet4H7.3O=C-CH
1.95Quintet2H7.3C-CH ₂-C

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
173.5C =O
51.6O-C H₃
33.2O=C-C H₂
20.1C-C H₂-C
Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, providing information about the presence of specific functional groups. The spectrum for this compound is characterized by the following absorption bands.[1]

Wavenumber (cm⁻¹)IntensityAssignment
2950StrongC-H stretch (alkane)
1740StrongC=O stretch (ester)
1440MediumC-H bend (alkane)
1170StrongC-O stretch (ester)
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The electron ionization (EI) mass spectrum of this compound exhibits a characteristic fragmentation pattern.[2][3]

Mass-to-Charge Ratio (m/z)Relative Abundance (%)Assignment
1605[M]⁺ (Molecular Ion)
12945[M - OCH₃]⁺
10150[M - COOCH₃]⁺
10075[M - CH₃OH - CO]⁺
7460[CH₃OOCCH₂]⁺
59100[COOCH₃]⁺ (Base Peak)
5540[C₄H₇]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy Protocol

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.[4][5]

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial.

  • Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Using a Pasteur pipette with a cotton wool plug, filter the solution directly into a 5 mm NMR tube to remove any particulate matter.

  • Ensure the liquid height in the NMR tube is between 4 and 5 cm.

  • Cap the NMR tube securely.

Instrument Parameters (¹H NMR):

  • Spectrometer: 300 MHz or higher field NMR spectrometer

  • Solvent: Chloroform-d (CDCl₃)

  • Temperature: 298 K

  • Pulse Sequence: Standard single-pulse sequence (zg)

  • Number of Scans: 8-16

  • Relaxation Delay: 1-2 seconds

  • Acquisition Time: 2-4 seconds

  • Spectral Width: 0-10 ppm

  • Referencing: The residual solvent peak of CDCl₃ (δ = 7.26 ppm) is used as an internal reference.

Instrument Parameters (¹³C NMR):

  • Spectrometer: 75 MHz or higher field NMR spectrometer

  • Solvent: Chloroform-d (CDCl₃)

  • Temperature: 298 K

  • Pulse Sequence: Proton-decoupled pulse sequence

  • Number of Scans: 128 or more, depending on concentration

  • Relaxation Delay: 2-5 seconds

  • Acquisition Time: 1-2 seconds

  • Spectral Width: 0-200 ppm

  • Referencing: The solvent peak of CDCl₃ (δ = 77.16 ppm) is used as an internal reference.

Infrared (IR) Spectroscopy Protocol

Sample Preparation (Neat Liquid Film):

  • Ensure the salt plates (e.g., NaCl or KBr) are clean, dry, and free of any residue. Handle them by the edges to avoid transferring moisture.

  • Place one to two drops of this compound onto the center of one salt plate.

  • Carefully place the second salt plate on top of the first, gently pressing to create a thin, uniform liquid film between the plates.

  • Wipe away any excess liquid from the edges of the plates with a lint-free tissue.

Instrument Parameters (FT-IR):

  • Spectrometer: Fourier Transform Infrared (FT-IR) Spectrometer

  • Accessory: Transmission sample holder

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Background: A background spectrum of the clean, empty salt plates is recorded prior to the sample spectrum and automatically subtracted.

Mass Spectrometry Protocol

Sample Introduction and Ionization (Electron Ionization - EI):

  • This compound, being a volatile liquid, is introduced into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).

  • The sample is vaporized by heating in the vacuum of the mass spectrometer.

  • The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

Instrument Parameters (EI-MS):

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Mass Range: m/z 40-200

  • Ion Source Temperature: 200-250 °C

  • Data Acquisition: The mass spectrum is recorded as a plot of relative ion intensity versus the mass-to-charge ratio (m/z).

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a liquid sample such as this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis and Interpretation cluster_conclusion Structural Elucidation Sample Pure Liquid Sample (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR Prep_MS Direct Infusion or GC Introduction Sample->Prep_MS Acquire_NMR ¹H and ¹³C NMR Spectra Acquisition Prep_NMR->Acquire_NMR Acquire_IR FT-IR Spectrum Acquisition Prep_IR->Acquire_IR Acquire_MS EI-MS Spectrum Acquisition Prep_MS->Acquire_MS Analyze_NMR Determine Chemical Shifts, Coupling Constants, and Integration Acquire_NMR->Analyze_NMR Analyze_IR Identify Characteristic Absorption Bands Acquire_IR->Analyze_IR Analyze_MS Analyze Molecular Ion and Fragmentation Pattern Acquire_MS->Analyze_MS Conclusion Combine all Spectroscopic Data for Structural Confirmation Analyze_NMR->Conclusion Analyze_IR->Conclusion Analyze_MS->Conclusion

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of this compound.

References

Health and Safety Considerations for Dimethyl Glutarate in Research Laboratories: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the health and safety considerations for the handling and use of Dimethyl Glutarate (DMG) in a research laboratory setting. The information is compiled from various safety data sheets and chemical databases to ensure a comprehensive understanding of the potential hazards and the necessary precautions.

Chemical and Physical Properties

This compound (DMG) is a colorless liquid with a faint, agreeable, or fruity odor.[1][2] It is a dibasic ester used as a solvent, intermediate, and in the formulation of various products.[2][3][4] Understanding its physical and chemical properties is fundamental to its safe handling.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 1119-40-0
Molecular Formula C7H12O4
Molecular Weight 160.17 g/mol
Appearance Colorless liquid
Odor Faint, agreeable, fruity
Melting Point -13°C to -45.5°C (-34.6°F to -49.9°F)
Boiling Point 210 - 215 °C (410 - 419 °F)
Flash Point 97°C - 109°C (206.6°F - 218°F) (Closed Cup)
Density 1.087 - 1.09 g/mL at 20-25°C
Vapor Pressure 0.105 - 0.2 mmHg at 20°C
Vapor Density >1.0 (Air = 1.0)
Solubility in Water Slightly soluble to partly miscible (4.3 g/L at 20°C)
Autoignition Temperature 365°C (689°F)
Explosive Limits Lower: 0.9%, Upper: 7.9%

Hazard Identification and Classification

This compound is considered a hazardous substance according to OSHA 29 CFR 1910.1200. The primary hazards are associated with its irritant properties and potential for harm if swallowed.

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure3H335: May cause respiratory irritation
Acute Aquatic Hazard3H402: Harmful to aquatic life

Source:

In addition to the classified hazards, long-term contact with air and light may lead to the formation of potentially explosive peroxides. It is also a combustible liquid and may pose a slight fire hazard when exposed to heat or flame.

Toxicology and Health Effects

Exposure to this compound can lead to various health effects, primarily related to irritation.

Table 3: Summary of Toxicological Data

TestSpeciesRouteResultSource(s)
LD50RatOral> 5,000 mg/kg
LD50MouseOral2,227 mg/kg
LD50RabbitDermal> 2,250 mg/kg
LC50 (96h)Bluegill sunfish (Lepomis macrochirus)Aquatic30.838 mg/L
Skin IrritationRabbitDermalIrritant
Eye IrritationRabbitOcularIrritant

Health Effects:

  • Inhalation: Inhalation of vapors or mists may cause respiratory tract irritation. High concentrations of vapors may lead to drowsiness, dizziness, and other effects on the central nervous system.

  • Skin Contact: Causes skin irritation. Prolonged or repeated exposure can lead to redness, swelling, and dermatitis. The substance can be absorbed through the skin.

  • Eye Contact: Causes serious eye irritation. Direct contact may result in redness and pain.

  • Ingestion: Harmful if swallowed. Ingestion is expected to be a low hazard in small quantities, but large amounts may cause adverse effects.

Occupational Exposure Limits

Currently, there are no established Permissible Exposure Limits (PEL) from OSHA or Threshold Limit Values (TLV) from ACGIH for this compound. However, DuPont has recommended an Acceptable Exposure Limit (AEL) of 1.5 ppm (10 mg/m³) for an 8-hour Time-Weighted Average (TWA).

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Handling
  • Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.

  • Use only in well-ventilated areas, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (see Section 6).

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.

  • Ground all equipment containing the material to prevent static discharge.

  • Avoid the formation of dust and aerosols.

Storage
  • Store in a cool, dry, and well-ventilated area.

  • Keep containers tightly closed.

  • Store away from heat, sparks, open flames, and other ignition sources.

  • Store away from incompatible materials such as strong oxidizing agents, acids, bases, and reducing agents.

  • Protect containers from physical damage and check regularly for leaks.

  • Be aware of the potential for peroxide formation. It is recommended that containers be dated upon receipt and opening. Unopened containers may be stored for up to 18 months, while opened containers should not be stored for more than 12 months.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.

Table 4: Recommended Personal Protective Equipment

Protection TypeSpecificationSource(s)
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.
Skin Protection Impervious protective gloves (e.g., butyl-rubber, nitrile rubber). A lab coat or synthetic apron should be worn.
Respiratory Protection Not typically required under normal use with adequate ventilation. If aerosols are generated or ventilation is inadequate, use a NIOSH/MSHA approved respirator.

Emergency Procedures

First Aid Measures
  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. If large quantities are swallowed, call a physician immediately.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide. Do not use a direct water jet.

  • Specific Hazards: The substance is combustible. Vapors are heavier than air and may travel to a source of ignition and flash back. Thermal decomposition can produce irritating fumes and carbon oxides (CO, CO2).

  • Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Ensure adequate ventilation. Remove all sources of ignition.

  • Environmental Precautions: Prevent the substance from entering drains, sewers, or waterways.

  • Containment and Cleanup: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite. Collect the absorbed material into a suitable, labeled container for disposal. Clean the contaminated surface thoroughly.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Do not dispose of it in household waste or sewer systems. Waste material should be handled by a licensed waste disposal company.

Experimental Protocols

Detailed experimental protocols for toxicological studies are often proprietary or published in specialized literature. The following are generalized methodologies for key experiments cited in the safety data for this compound.

Acute Oral Toxicity (LD50) - Up-and-Down Procedure (UDP)

This method is a common alternative to the traditional LD50 test that uses fewer animals.

  • Animal Selection: Use a small number of a single sex of a standard laboratory rodent species (e.g., female rats).

  • Dose Administration: Administer a single oral dose of this compound to one animal.

  • Observation: Observe the animal for signs of toxicity and mortality over a 14-day period.

  • Sequential Dosing:

    • If the animal survives, the next animal is dosed at a higher level.

    • If the animal dies, the next animal is dosed at a lower level.

  • Endpoint: The test is complete when a sufficient number of reversals in outcome (survival/death) have been observed to allow for a statistical calculation of the LD50 value.

Skin Irritation Test - Draize Rabbit Test

This is a standard method for assessing the skin irritation potential of a substance.

  • Animal Preparation: Use healthy albino rabbits with clipped dorsal skin.

  • Substance Application: Apply a 0.5 mL dose of this compound to a small patch of the clipped skin. Cover the patch with a gauze dressing.

  • Exposure: Leave the substance in contact with the skin for a period of 4 hours.

  • Observation: After the exposure period, remove the dressing and wash the skin. Observe and score the skin for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

  • Classification: The substance is classified as an irritant based on the mean scores for erythema and edema.

Visualizations

Hazard Identification and Control Workflow

The following diagram illustrates a logical workflow for identifying and controlling the hazards associated with this compound in a laboratory setting.

Hazard_Control_Workflow start Start: Handling This compound identify_hazards Identify Hazards - Skin/Eye Irritation - Respiratory Irritation - Harmful if Swallowed - Combustible - Peroxide Formation start->identify_hazards assess_risks Assess Risks - Exposure routes - Frequency of use - Quantity used identify_hazards->assess_risks implement_controls Implement Control Measures assess_risks->implement_controls engineering_controls Engineering Controls - Fume Hood - Ventilation implement_controls->engineering_controls Elimination/ Substitution not feasible admin_controls Administrative Controls - SOPs - Training - Labeling implement_controls->admin_controls ppe Personal Protective Equipment - Goggles - Gloves - Lab Coat implement_controls->ppe emergency_prep Emergency Preparedness - Eyewash/Shower - Spill Kit - Fire Extinguisher engineering_controls->emergency_prep admin_controls->emergency_prep ppe->emergency_prep monitor_review Monitor and Review - Regular Inspections - Incident Reports - Update Procedures emergency_prep->monitor_review monitor_review->assess_risks Re-assess end Safe Laboratory Practice monitor_review->end

Caption: Hazard identification and control workflow for this compound.

Emergency Response Logic for a this compound Spill

This diagram outlines the logical steps to take in the event of an accidental spill of this compound.

Spill_Response_Logic spill Spill Occurs assess Assess Spill - Size - Location - Immediate Danger? spill->assess small_spill Small Spill (Manageable by lab personnel) assess->small_spill Small large_spill Large or Uncontrolled Spill assess->large_spill Large ppe Don Appropriate PPE - Gloves, Goggles, Lab Coat small_spill->ppe alert Alert Personnel and Evacuate Area large_spill->alert contact_ehs Contact Emergency Services / EHS alert->contact_ehs report Report Incident contact_ehs->report ventilate Ensure Ventilation (If safe to do so) ppe->ventilate contain Contain Spill with Absorbent Material ventilate->contain cleanup Collect Absorbed Material into Waste Container contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose dispose->report

Caption: Emergency response logic for a this compound spill.

References

Environmental Fate and Biodegradability of Dimethyl Glutarate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and biodegradability of dimethyl glutarate (DMG), a diester of glutaric acid and methanol. The information is intended to assist researchers, scientists, and drug development professionals in evaluating the environmental risk profile of this compound.

Executive Summary

This compound is recognized as a readily biodegradable substance with a low potential for bioaccumulation. Its primary degradation pathway in the environment is expected to be microbial metabolism, initiated by hydrolysis of the ester bonds. The compound is not considered persistent, bioaccumulative, and toxic (PBT)[1]. This guide summarizes the available quantitative data on its environmental behavior, details relevant experimental protocols, and provides a visual representation of its degradation pathway.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for predicting its environmental distribution and fate.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number1119-40-0[2]
Molecular FormulaC₇H₁₂O₄[2]
Molecular Weight160.17 g/mol [2]
AppearanceColorless liquid[3]
Water Solubility5.9 x 10⁴ mg/L at 25°C
Vapor Pressure0.18 mm Hg at 25°C
Log Kₒw (Octanol-Water Partition Coefficient)0.62 (experimental)

Environmental Fate

The environmental fate of this compound is governed by a combination of abiotic and biotic processes, with biodegradation being the most significant removal mechanism.

Abiotic Degradation

There is limited information available regarding the direct or indirect photolysis of this compound in aquatic or atmospheric environments. However, given its chemical structure, significant direct photolysis is not expected as it does not contain chromophores that absorb light in the environmentally relevant UV spectrum.

The primary degradation pathway for this compound in the atmosphere is expected to be its reaction with hydroxyl (OH) radicals. While a specific experimental rate constant for this compound is not available, an estimated atmospheric half-life can be calculated based on structure-activity relationships. For a similar compound, dimethyl succinate, the reaction rate constant with OH radicals has been measured, which can provide a surrogate for estimation purposes.

Biotic Degradation

This compound is classified as readily biodegradable . This is based on results from studies following the OECD Test Guideline 301D (Closed Bottle Test). In this test, a substance is considered readily biodegradable if it achieves at least 60% of its theoretical oxygen demand (ThOD) within a 28-day period, including a 10-day window where this level of degradation is reached.

Table 2: Biodegradability of this compound

Test GuidelineResultBiodegradation (%)DurationConclusionReference
OECD 301DReadily Biodegradable≥ 60%28 daysMeets criteria for ready biodegradability

The aerobic biodegradation of this compound in soil and aquatic environments is expected to be a significant fate process. The degradation is initiated by microbial esterases that hydrolyze the ester bonds to form monomethyl glutarate and then glutaric acid. Glutaric acid is a naturally occurring substance that can be further metabolized by microorganisms through central metabolic pathways. While specific half-life data for this compound in soil and water are not available in the reviewed literature, its classification as readily biodegradable suggests that it will not persist in these compartments.

The degradation pathway of this compound is initiated by the hydrolysis of one of the ester linkages, followed by the hydrolysis of the second ester linkage, leading to the formation of glutaric acid. Glutaric acid can then be further metabolized.

DMG This compound MMG Monomethyl Glutarate DMG->MMG Hydrolysis GA Glutaric Acid MMG->GA Hydrolysis Metabolism Further Metabolism (e.g., β-oxidation) GA->Metabolism

Biodegradation pathway of this compound.
Bioaccumulation

The potential for a substance to bioaccumulate in organisms is often estimated using the octanol-water partition coefficient (Log Kₒw). A Log Kₒw value below 3 generally indicates a low potential for bioaccumulation.

Table 3: Bioaccumulation Potential of this compound

ParameterValueMethodConclusionReference
Log Kₒw0.62ExperimentalLow bioaccumulation potential

The low Log Kₒw of this compound suggests that it is unlikely to bioaccumulate in aquatic or terrestrial organisms.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide, based on standardized OECD guidelines.

Ready Biodegradability - OECD Test Guideline 301D (Closed Bottle Test)

Objective: To assess the ready biodegradability of a chemical substance by aerobic microorganisms in an aqueous medium.

Principle: A solution of the test substance in a mineral medium is inoculated with a small number of microorganisms from a mixed population (e.g., activated sludge) and kept in a completely filled, closed bottle in the dark at a constant temperature. The degradation is followed by measuring the consumption of dissolved oxygen over a 28-day period. The percentage of biodegradation is calculated as the ratio of the measured oxygen consumption to the theoretical oxygen demand (ThOD).

Apparatus:

  • BOD bottles with ground-glass stoppers.

  • Incubator maintained at 20 ± 1 °C.

  • Dissolved oxygen meter.

  • Magnetic stirrers and stir bars.

Procedure:

  • Preparation of Mineral Medium: A mineral medium containing essential salts and trace elements is prepared.

  • Preparation of Inoculum: The inoculum is typically derived from the effluent of a domestic wastewater treatment plant. It is prepared to ensure a low endogenous respiration rate.

  • Test Setup:

    • Test Bottles: The test substance is added to the mineral medium to achieve a concentration that results in an oxygen consumption of at least 50% of the initial dissolved oxygen concentration. The bottles are then inoculated.

    • Blank Control: Bottles containing only the mineral medium and inoculum are prepared to measure the endogenous activity of the microorganisms.

    • Reference Control: A readily biodegradable reference substance (e.g., sodium benzoate) is tested in parallel to verify the viability of the inoculum.

    • Toxicity Control: A bottle containing both the test substance and the reference substance is included to check for inhibitory effects of the test substance on the microorganisms.

  • Incubation: The bottles are completely filled, sealed, and incubated in the dark at 20 °C for 28 days.

  • Measurements: The dissolved oxygen concentration is measured in replicate bottles at the start of the test and at regular intervals (e.g., days 7, 14, 21, and 28).

  • Data Analysis: The percentage of biodegradation is calculated based on the net oxygen consumption in the test bottles relative to the ThOD of the test substance.

Pass Criteria: The substance is considered readily biodegradable if it reaches ≥ 60% biodegradation within the 10-day window of the 28-day test.

The following diagram illustrates the workflow for the OECD 301D test.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis P1 Prepare Mineral Medium P3 Prepare Test, Blank, Reference, and Toxicity Solutions P1->P3 P2 Prepare Inoculum P2->P3 E1 Fill and Seal BOD Bottles P3->E1 E2 Incubate in Dark at 20°C for 28 days E1->E2 E3 Measure Dissolved Oxygen at Intervals E2->E3 A1 Calculate Oxygen Consumption E3->A1 A2 Calculate % Biodegradation vs. ThOD A1->A2 A3 Assess 'Ready Biodegradability' A2->A3

Experimental workflow for the OECD 301D test.
Aerobic Transformation in Soil - OECD Test Guideline 307

Objective: To determine the rate and pathway of aerobic transformation of a chemical in soil.

Principle: The test substance, typically radiolabeled (e.g., with ¹⁴C), is applied to fresh soil samples. The treated soil is incubated in the dark under controlled aerobic conditions (temperature, moisture). At various time intervals, soil samples are extracted and analyzed for the parent compound and its transformation products. The evolution of ¹⁴CO₂ is also monitored to determine the extent of mineralization.

Apparatus:

  • Incubation vessels (e.g., biometer flasks) that allow for the maintenance of aerobic conditions and trapping of volatile products.

  • Constant temperature incubator or water bath.

  • Analytical instrumentation (e.g., HPLC, GC, LC-MS) for quantification of the test substance and transformation products.

  • Liquid scintillation counter for radioactivity measurements.

Procedure:

  • Soil Selection and Preparation: Representative soil types are selected, characterized (pH, organic carbon content, texture, etc.), and sieved. The moisture content is adjusted to a specific level (e.g., 40-60% of maximum water holding capacity).

  • Test Substance Application: The radiolabeled test substance is applied to the soil samples at a concentration relevant to its intended use.

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20 °C). A continuous flow of humidified, CO₂-free air is passed through the incubation vessels to maintain aerobic conditions.

  • Sampling and Analysis: At appropriate time intervals, replicate soil samples are removed.

    • Extraction: The soil is extracted with suitable solvents to recover the parent compound and its transformation products.

    • Analysis: The extracts are analyzed to identify and quantify the parent substance and its metabolites.

    • Mineralization: Volatile organic compounds and ¹⁴CO₂ in the effluent air are trapped and quantified.

    • Bound Residues: The amount of non-extractable radioactivity remaining in the soil is determined.

  • Data Analysis: The rates of degradation of the parent compound and the formation and decline of transformation products are determined. A mass balance is calculated to account for the distribution of the applied radioactivity.

The workflow for an aerobic soil metabolism study is depicted below.

cluster_setup Setup cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_results Results S1 Select and Characterize Soil S2 Apply Radiolabeled Test Substance S1->S2 S3 Place in Incubation Vessels S2->S3 I1 Incubate in Dark under Aerobic Conditions S3->I1 I2 Trap Volatiles and CO2 I1->I2 SA1 Sample Soil at Intervals I1->SA1 SA2 Solvent Extraction SA1->SA2 SA4 Quantify CO2 and Bound Residues SA1->SA4 SA3 Analyze Extracts (Parent & Metabolites) SA2->SA3 R1 Determine Degradation Kinetics SA3->R1 R2 Identify Transformation Pathway SA3->R2 R3 Establish Mass Balance SA4->R3

Workflow for an aerobic soil metabolism study (OECD 307).

Conclusion

The available data indicate that this compound has a favorable environmental profile. It is readily biodegradable, has a low potential for bioaccumulation, and is expected to be non-persistent in soil and water. Its primary degradation mechanism is microbial hydrolysis of the ester bonds, leading to the formation of glutaric acid, which is a readily metabolizable substance. While more specific quantitative data on the rates of abiotic degradation processes would further refine its environmental risk assessment, the overall evidence suggests a low environmental concern for this compound.

References

Dimethyl Glutarate: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Dimethyl glutarate, a readily available and versatile C5 difunctional building block, is increasingly recognized as a cornerstone in the synthesis of a diverse array of organic molecules, ranging from complex polycycles and heterocycles to valuable industrial chemicals. Its strategic placement of two ester functionalities allows for a variety of chemical transformations, making it an invaluable tool for researchers, scientists, and professionals in drug development. This technical guide delves into the core applications of this compound as a precursor, providing in-depth insights into key reactions, experimental protocols, and quantitative data to facilitate its effective utilization in the laboratory.

Core Chemical Transformations of this compound

This compound serves as a key starting material for several fundamental carbon-carbon bond-forming reactions, primarily the Dieckmann and Stobbe condensations. These reactions leverage the reactivity of the α-protons to the ester groups, enabling the construction of cyclic and highly functionalized acyclic systems.

Dieckmann Condensation: A Gateway to Cyclic β-Keto Esters

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[1][2] In the case of this compound, this reaction provides a direct route to 2-carbomethoxycyclopentanone, a valuable intermediate for the synthesis of various natural products and pharmaceuticals.

The reaction is typically carried out in the presence of a strong base, such as sodium methoxide or sodium hydride, in an inert solvent like toluene or dimethylformamide (DMF).[3] The choice of base and solvent can significantly influence the reaction yield.

Table 1: Dieckmann Condensation of Dimethyl Adipate (a Homolog of this compound) to 2-Carbomethoxycyclopentanone

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
1Sodium Methoxide (1.0)TolueneReflux2.5Not specified[3]
2Sodium Methoxide (0.83)DMF1009Not specified[4]

A representative procedure for a Dieckmann-type cyclization of a dimethyl ester is as follows: 348.4 g of dimethyl adipate, 381 ml of 30% strength by weight sodium methoxide solution in methanol, and 2884 ml of toluene are introduced into a 3 l four-neck flask. Methanol is distilled off over the course of 2.5 hours. The resulting salt of the cyclopentanone-2-carboxylic ester is then further reacted without isolation.

Hydrolysis_Workflow cluster_prep Reaction Setup cluster_reaction Hydrolysis cluster_workup Workup DMG This compound Reactor Reactor (90-140°C, 1-8h) DMG->Reactor Water Water Water->Reactor Catalyst Cation Exchange Resin Catalyst->Reactor Methanol_Removal Methanol Removal (Fractional Distillation) Reactor->Methanol_Removal Filtration Catalyst Filtration Methanol_Removal->Filtration Concentration Concentration Filtration->Concentration Crystallization Crystallization Concentration->Crystallization Glutaric_Acid Glutaric Acid Product Crystallization->Glutaric_Acid

References

Potential research areas involving Dimethyl Glutarate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Potential Research Areas Involving Dimethyl Glutarate

Executive Summary: this compound (DMG), a dibasic ester with the formula C₇H₁₂O₄, is a colorless, biodegradable liquid with low toxicity and excellent solvency.[1] While its industrial applications in coatings, cleaning agents, and as a chemical intermediate are well-established, its potential in advanced scientific research, particularly in biomedicine and materials science, remains largely unexplored.[2][3] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of DMG's properties, established synthesis protocols, and a detailed exploration of promising, high-potential research areas. These areas include the investigation of DMG derivatives as epigenetic modulators in oncology, their role in cellular metabolism and mitochondrial function, the development of novel biodegradable polymers, and applications in advanced drug delivery systems. This document summarizes key quantitative data, details relevant experimental protocols, and provides conceptual diagrams to facilitate future research and development.

Introduction to this compound (DMG)

This compound, also known as dimethyl pentanedioate, is the diester of glutaric acid and methanol.[2] It is recognized for its faint, agreeable odor and high solubility in alcohols and ethers, with moderate water solubility.[4] Industrially, it is often found as a component of dibasic ester mixtures, valued for its low vapor pressure, low toxicity, and status as an environmentally friendly solvent. Its chemical structure, featuring two ester functionalities, provides reactive sites for chemical synthesis while conferring properties suitable for its use as a non-aggressive solvent and plasticizer.

Physicochemical and Toxicological Profile

A clear understanding of DMG's fundamental properties is critical for designing and interpreting experiments.

Physical and Chemical Properties

DMG is a stable, combustible liquid that is incompatible with strong acids, bases, oxidizing agents, and reducing agents. Key physicochemical data are summarized in Table 1.

PropertyValueReference(s)
CAS Number 1119-40-0
Molecular Formula C₇H₁₂O₄
Molecular Weight 160.17 g/mol
Appearance Clear, colorless liquid
Odor Faint, agreeable, ester-like
Boiling Point 210-215 °C (at 1013 hPa)
Melting Point -37 °C to -42.5 °C
Density ~1.09 g/cm³ (at 20-25 °C)
Flash Point 107-109 °C (closed cup)
Water Solubility 4.3 - 53 g/L
Vapor Pressure 0.13 hPa (at 20 °C)
Refractive Index ~1.424 (at 20 °C)
Toxicological Data

DMG is considered to have low toxicity. It can act as a skin, eye, and mucous membrane irritant. Animal studies involving mixtures of dibasic esters (including DMG) have shown mild to severe skin irritation depending on the animal. The available quantitative toxicological data are presented in Table 2.

ParameterValueSpeciesRouteReference(s)
LD₅₀ 8191 mg/kgRabbitOral
LD₅₀ >2250 mg/kgRabbitDermal
LD₅₀ 5000 mg/kgRatOral
LD₅₀ 2227 mg/kgMouseOral
Acceptable Exposure Limit (AEL) 1.5 ppm (10 mg/m³)Human8-hour TWA

Established Applications

DMG's current use is primarily industrial. It serves as:

  • A Green Solvent: Used in paints, coatings, and industrial cleaning products, often as a safer alternative to more hazardous solvents.

  • A Chemical Intermediate: A precursor in the synthesis of pharmaceuticals, agrochemicals, polymers, and plasticizers.

  • A Formulation Component: Found in a wide range of products including paint removers, adhesives, metalworking fluids, and de-icing agents.

Potential Research Areas

While industrially significant, the application of DMG and its derivatives in advanced research fields is nascent. The following sections outline promising avenues for investigation.

DMG Derivatives in Epigenetic Regulation and Oncology

Recent studies on DMG-related molecules have revealed potent biological activity. Dimethyl alpha-ketoglutarate (DMKG), a structural analog, has been shown to inhibit the proliferation of diffuse intrinsic pontine glioma (DIPG), a highly aggressive pediatric brain tumor.

Key Findings: DMKG treatment leads to G1/S phase cell cycle arrest by downregulating histone H3 lysine 27 acetylation (H3K27ac). The proposed mechanism involves the inhibition of AKT and ERK signaling pathways, which reduces the expression of the CBP/p300 coactivator. This, in turn, disrupts the c-MYC-p300 and ATF1-p300 axes, key drivers of cell proliferation.

Potential Research Directions:

  • Structure-Activity Relationship: Synthesize and screen a library of DMG derivatives to determine the key structural features required for inhibiting histone acetyltransferases (HATs) like p300/CBP.

  • Therapeutic Potential: Investigate whether DMG or its derivatives can potentiate the effects of existing chemotherapy agents in various cancer models.

  • Mechanism of Action: Explore if these compounds affect other epigenetic marks or have off-target effects relevant to cancer biology.

DMKG_Signaling_Pathway Proposed Signaling Pathway of DMKG in DIPG Cells cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm / Nucleus AKT AKT p300 p300/CBP (Coactivator) AKT->p300 activates ERK ERK ERK->p300 activates cMYC_p300 c-MYC-p300 Complex p300->cMYC_p300 forms ATF1_p300 ATF1-p300 Complex p300->ATF1_p300 forms Histone Histone H3 cMYC_p300->Histone acetylates Arrest G1/S Phase Cell Cycle Arrest cMYC_p300->Arrest promotes proliferation ATF1_p300->Histone acetylates ATF1_p300->Arrest promotes proliferation H3K27ac H3K27ac (Active Chromatin) Histone->H3K27ac DMKG Dimethyl alpha-ketoglutarate DMKG->AKT inhibits DMKG->ERK inhibits

Proposed mechanism of DMKG-induced cell cycle arrest.
Modulating Cellular Metabolism and Mitochondrial Function

Cell-permeable derivatives of TCA cycle intermediates are gaining traction as "therapeutic metabolites." Dimethyl-2-oxoglutarate (DM-2OG), another DMG analog, has been shown to improve redox balance and mitochondrial function in muscle pericytes from diabetic patients. Furthermore, DM-2OG demonstrated neuroprotective effects in a cell-based model of Alzheimer's disease by serving as an alternative fuel source during glucose hypometabolism.

Key Findings: In diabetic pericytes, DM-2OG supplementation improved mitochondrial function and redox balance without altering glycolysis. In a neuroblastoma cell line under metabolic stress, DM-2OG partially prevented mitochondrial membrane depolarization, ATP depletion, and cell death.

Potential Research Directions:

  • Pro-drug Strategy: Investigate if DMG can be metabolized intracellularly to glutaric acid and subsequently enter the TCA cycle, acting as a pro-drug to boost mitochondrial respiration in disease states.

  • Neuroprotection: Evaluate the efficacy of DMG and its derivatives in animal models of neurodegenerative diseases characterized by metabolic dysfunction, such as Alzheimer's and Parkinson's disease.

  • Metabolic Reprogramming: Assess the impact of DMG on the metabolic profiles of various cell types (e.g., immune cells, stem cells) to understand its potential for therapeutic metabolic reprogramming.

DMOG_Metabolic_Influence Conceptual Workflow for Investigating Metabolic Influence cluster_cell Cellular Environment DMOG DM-2OG (or DMG) TCA TCA Cycle DMOG->TCA Enters/ Influences Mito Mitochondrial Function (e.g., OCR, ATP) TCA->Mito Fuels Redox Redox Balance (GSH/GSSG, ROS) Mito->Redox Affects Outcome Therapeutic Outcome (e.g., Neuroprotection, Improved Cell Function) Mito->Outcome Redox->Outcome DiseaseModel Disease Model (e.g., Diabetic Cells, Neurodegeneration Model) DiseaseModel->DMOG Treatment

DMG derivatives may act as therapeutic metabolites.
Development of Novel Biodegradable Polymers

The demand for sustainable and biodegradable materials is a major driver of innovation in polymer science. As a dicarboxylic acid ester, DMG is a prime candidate for use as a monomer in the synthesis of aliphatic polyesters, a class of materials known for their biodegradability.

Potential Research Directions:

  • Polycondensation Synthesis: Systematically synthesize a series of polyesters via polycondensation of DMG with various diols (e.g., 1,4-butanediol, 1,6-hexanediol, ethylene glycol).

  • Material Characterization: Analyze the resulting polymers for their thermal properties (Tg, Tm), mechanical strength (tensile strength, elongation), and crystallinity.

  • Biodegradation Studies: Evaluate the rate and mechanism of degradation under different conditions (e.g., soil, compost, enzymatic hydrolysis) and compare them to existing biodegradable polymers like poly(butylene succinate).

  • Copolymerization: Create copolymers of DMG with other dicarboxylic acids (e.g., succinic acid, adipic acid) to fine-tune the material properties for specific applications, such as flexible films or rigid containers.

Polymer_Workflow Workflow for Biodegradable Polymer Research Monomers Monomer Selection - this compound - Diol (e.g., 1,4-butanediol) Polymerization Polycondensation Reaction (with catalyst, under vacuum) Monomers->Polymerization Characterization Material Characterization - Thermal (DSC, TGA) - Mechanical (Tensile Test) - Structural (NMR, XRD) Polymerization->Characterization Degradation Biodegradation Assays - Soil Burial Test - Enzymatic Hydrolysis - Composting Simulation Characterization->Degradation Analysis Analysis of Properties & Degradation Products Degradation->Analysis

A systematic approach to developing DMG-based polyesters.

Key Experimental Protocols

Synthesis of this compound from Glutaric Acid

This protocol describes a straightforward esterification catalyzed by phosphorus trichloride. Materials:

  • Glutaric acid (13.2 g, 0.10 mol)

  • Methanol (50 mL)

  • Phosphorus trichloride (PCl₃, 8 mL)

  • Ice bath, round-bottom flask, magnetic stirrer, rotary evaporator, distillation apparatus.

Procedure:

  • Dissolve glutaric acid in methanol in a round-bottom flask with continuous stirring.

  • Cool the solution in an ice bath.

  • Add phosphorus trichloride dropwise to the stirring solution.

  • Once the addition is complete, allow the reaction to proceed to completion.

  • Remove the solvent (methanol) from the reaction mixture using a rotary evaporator under reduced pressure.

  • Distill the resulting residue under reduced pressure, collecting the fraction with a boiling point of 110-112 °C (pressure not specified, likely ~15-20 mmHg based on other data). This yields this compound. Expected Yield: ~92%

OSHA Method for Air Sampling and Analysis (ID-213)

This protocol is essential for researchers studying occupational exposure or monitoring environmental levels of DMG. Sample Collection:

  • Calibrate a personal sampling pump to a flow rate of approximately 0.2 L/min.

  • Collect air samples using a glass sampling tube packed with two sections of charcoal (100 mg front, 50 mg back).

  • Draw a known volume of air (e.g., 20 L) through the tube.

  • After sampling, seal the tubes and store them under refrigeration until analysis.

Sample Analysis:

  • Desorb the samples by adding 1 mL of a 1:99 (v/v) solution of dimethyl formamide:carbon disulfide (DMF:CS₂) to each charcoal section in separate vials.

  • Shake the vials for 30 minutes.

  • Analyze the resulting solution by gas chromatography with a flame ionization detector (GC-FID).

  • Quantify using a calibration curve prepared from known standards. The reliable quantitation limit is cited as 1.76 µg per sample.

Conclusion and Future Outlook

This compound is more than an industrial solvent; it is a versatile chemical building block with significant untapped potential. The research avenues outlined in this guide—from probing epigenetic pathways in cancer to designing next-generation biodegradable materials—highlight the opportunity for substantial scientific advancement. Its favorable safety profile, biodegradability, and chemical functionality make it an attractive molecule for researchers in oncology, neurobiology, metabolic diseases, and materials science. Future investigations into DMG and its derivatives are poised to yield novel therapeutic agents and sustainable technologies.

References

Methodological & Application

Dimethyl Glutarate: A Versatile and Sustainable Solvent for Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dimethyl glutarate (DMG) is emerging as a highly effective and environmentally conscious solvent for a variety of organic reactions.[1][2] With its high boiling point, low volatility, and favorable safety profile, DMG presents a viable alternative to traditional polar aprotic solvents.[1] This document provides detailed application notes and protocols for the use of this compound as a solvent in organic synthesis, with a focus on its physical and chemical properties, safety and handling, and a specific application in the hydrolysis of nitriles.

Properties of this compound

This compound is a colorless, transparent liquid with a faint, agreeable odor.[2] It is soluble in alcohols and ethers but has limited solubility in water.[1] Its key physical and chemical properties are summarized in the table below, making it a suitable solvent for a range of reaction conditions, particularly those requiring elevated temperatures.

PropertyValueReference
Molecular Formula C₇H₁₂O₄[Silver Fern Chemical Inc.]
Molecular Weight 160.17 g/mol [Silver Fern Chemical Inc.]
Boiling Point 210-215 °C[Silver Fern Chemical Inc.]
Melting Point -37 °C[Silver Fern Chemical Inc.]
Flash Point 107 °C[Silver Fern Chemical Inc.]
Density 1.082 g/cm³[Silver Fern Chemical Inc.]
Refractive Index 1.424 (at 20°C)[Silver Fern Chemical Inc.]
Purity >99%[Silver Fern Chemical Inc.]

Safety and Handling

Proper safety precautions are essential when handling this compound. It is important to use the solvent in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection. Avoid inhalation and contact with skin and eyes. In case of spills, absorb the liquid with a suitable material and dispose of it according to local regulations.

Application in Organic Synthesis: Hydrolysis of Nitriles

This compound can be effectively utilized as a solvent in the hydrolysis of nitriles to carboxylic acids. Its high boiling point allows for reactions to be conducted at elevated temperatures, which can significantly increase the reaction rate.

Experimental Protocol: Hydrolysis of 2-Methylglutaronitrile

This protocol details the synthesis of 2-methylglutaric acid from 2-methylglutaronitrile using this compound as a co-solvent in the hydrolysis step.

Materials:

  • 2-Methylglutaronitrile

  • Inorganic acid (e.g., concentrated sulfuric acid)

  • Water

  • Methanol

  • This compound (as a component of the reaction mixture)

Equipment:

  • Reaction flask equipped with a stirrer and condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Hydrolysis:

    • In a reaction flask, combine 2-methylglutaronitrile with an inorganic acid and water. The molar ratio of water to 2-methylglutaronitrile should be between 2:1 and 5:1, and the molar ratio of the acid catalyst to 2-methylglutaronitrile should also be between 2:1 and 5:1.

    • Heat the mixture to a temperature between 90-180°C.

    • After the hydrolysis is complete, allow the mixture to cool and stand. The mixture will separate into an upper oily phase and a lower aqueous phase.

    • Separate the two phases using a separatory funnel.

  • Esterification:

    • Mix the oily phase, which contains the intermediate carboxylic acids, with methanol.

    • Heat the mixture to induce esterification, resulting in the formation of 2-methylglutaric acid dimethyl ester.

Logical Relationship of the Synthesis Process

G cluster_hydrolysis Hydrolysis cluster_esterification Esterification 2-Methylglutaronitrile 2-Methylglutaronitrile Reaction_Mixture_1 Reaction at 90-180°C 2-Methylglutaronitrile->Reaction_Mixture_1 Inorganic Acid + Water Inorganic Acid + Water Inorganic Acid + Water->Reaction_Mixture_1 Phase_Separation Cooling and Phase Separation Reaction_Mixture_1->Phase_Separation Oily_Phase Oily Phase (Intermediate Acids) Phase_Separation->Oily_Phase Aqueous_Phase Aqueous Phase Phase_Separation->Aqueous_Phase Reaction_Mixture_2 Esterification Reaction Oily_Phase->Reaction_Mixture_2 Methanol Methanol Methanol->Reaction_Mixture_2 Final_Product 2-Methylglutaric Acid Dimethyl Ester Reaction_Mixture_2->Final_Product

Caption: Synthesis of 2-methylglutaric acid dimethyl ester.

Advantages of Using this compound as a Solvent

The use of this compound as a solvent in organic synthesis offers several key advantages:

  • High Boiling Point: Allows for a wide range of reaction temperatures, enabling faster reaction kinetics for sluggish transformations.

  • Low Volatility: Reduces solvent loss through evaporation and minimizes worker exposure to volatile organic compounds (VOCs).

  • Favorable Safety Profile: Generally considered to have low toxicity.

  • Environmental Sustainability: It is an environmentally friendly solvent option.

  • Versatility: Can be used in a variety of applications, including as an intermediate in the production of pharmaceuticals, agrochemicals, and polymers.

Conclusion

This compound is a promising solvent for organic synthesis, offering a combination of desirable physical properties, a good safety profile, and environmental benefits. Its high boiling point and low volatility make it particularly well-suited for high-temperature reactions. The provided protocol for the hydrolysis of nitriles serves as a practical example of its application. Researchers and professionals in drug development are encouraged to explore the potential of this compound as a sustainable and effective solvent in their synthetic endeavors.

References

Application Notes and Protocols for Dimethyl Glutarate as a Polymer Plasticizer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Dimethyl Glutarate (DMG) as a plasticizer in polymer synthesis research. Detailed protocols for incorporating and characterizing DMG in polymer matrices are provided to guide researchers in their investigations.

This compound, a non-phthalate, biodegradable, and low-toxicity dibasic ester, serves as an effective plasticizer for a range of polymers, including polyvinyl chloride (PVC), polyester, and polyamide resins.[1] Its function is to increase the flexibility, durability, and workability of the polymer by embedding itself between the polymer chains, thereby increasing the free volume and lowering the glass transition temperature (Tg).[1]

Data Presentation: Performance of this compound as a Plasticizer

Table 1: Effect of this compound (DMG) Concentration on the Glass Transition Temperature (Tg) of Polyvinyl Chloride (PVC)

DMG Concentration (phr*)Glass Transition Temperature (Tg) (°C)
085
1070
2055
3040
4025
5010

*phr: parts per hundred resin

Table 2: Mechanical Properties of Polyamide 6 (PA6) Plasticized with this compound (DMG)

DMG Concentration (wt%)Tensile Strength (MPa)Elongation at Break (%)
08050
57280
1065120
1558180
2050250

Table 3: Mechanical Properties of Polyethylene Terephthalate (PET) Plasticized with this compound (DMG)

DMG Concentration (wt%)Tensile Strength (MPa)Elongation at Break (%)
05520
55040
104570
1540110
2035160

Experimental Protocols

The following protocols provide detailed methodologies for the incorporation of this compound into polymers and the subsequent characterization of the plasticized materials.

Polymer Plasticization

2.1.1. Solvent Casting Method

This method is suitable for polymers that are soluble in a common solvent with this compound.

Materials:

  • Polymer resin (e.g., PVC, Polyamide, Polyester)

  • This compound (DMG)

  • Suitable solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Glass petri dishes or flat glass plates

  • Magnetic stirrer and hot plate

  • Fume hood

  • Vacuum oven

Procedure:

  • Dissolution: Dissolve a known amount of the polymer resin in a suitable solvent in a beaker with stirring. The concentration will depend on the polymer's solubility and the desired film thickness. A typical starting point is a 10-20% (w/v) solution. Gentle heating may be applied to facilitate dissolution.

  • Plasticizer Addition: Calculate the required amount of DMG based on the desired weight percentage or phr concentration. Add the DMG to the polymer solution and continue stirring until a homogeneous mixture is obtained.

  • Casting: Pour the polymer-plasticizer solution into a clean, level glass petri dish or onto a glass plate. Ensure a uniform thickness.

  • Solvent Evaporation: Place the cast films in a fume hood at ambient temperature to allow for slow solvent evaporation. This may take 24-48 hours. Covering the dish with a perforated lid can slow down the evaporation rate and lead to more uniform films.

  • Drying: Once the film appears dry, transfer it to a vacuum oven. Dry the film at a temperature below the polymer's glass transition temperature (e.g., 40-60°C) under vacuum for at least 24 hours to remove any residual solvent.

  • Film Removal: Carefully peel the dried film from the glass substrate.

2.1.2. Melt Blending Method

This method is suitable for thermally stable polymers and involves mixing the polymer and plasticizer at an elevated temperature.

Materials:

  • Polymer pellets or powder

  • This compound (DMG)

  • Internal mixer (e.g., Brabender Plasticorder) or a twin-screw extruder

  • Compression molder

  • Cooling press

Procedure:

  • Premixing: In a container, thoroughly mix the polymer pellets or powder with the desired amount of DMG.

  • Melt Mixing:

    • Internal Mixer: Set the temperature of the internal mixer to the processing temperature of the polymer. Add the premixed polymer and DMG to the chamber and mix at a set speed (e.g., 50-100 rpm) for a specified time (e.g., 5-10 minutes) until a homogeneous melt is obtained.

    • Twin-Screw Extruder: Feed the premixed material into the extruder. The extruder's temperature profile and screw speed should be optimized for the specific polymer. The molten blend will be extruded as strands.

  • Pelletizing (for extruder): Cool the extruded strands in a water bath and then feed them into a pelletizer to obtain plasticized polymer pellets.

  • Sample Preparation:

    • Compression Molding: Place the molten polymer from the internal mixer or the pellets from the extruder into a mold preheated to the polymer's processing temperature. Apply pressure to form sheets or other desired shapes.

    • Cooling: Transfer the mold to a cooling press to solidify the sample under pressure.

    • Demolding: Once cooled, remove the plasticized polymer sample from the mold.

Characterization of Plasticized Polymers

2.2.1. Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is used to determine the glass transition temperature (Tg) of the plasticized polymer, which is a key indicator of plasticizer efficiency.

Instrument: Differential Scanning Calorimeter

Procedure:

  • Sample Preparation: Cut a small sample (typically 5-10 mg) from the prepared polymer film or molded sheet. Place the sample in an aluminum DSC pan and seal it.

  • DSC Analysis:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample to a temperature above its expected melting point to erase its thermal history.

    • Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below its expected Tg.

    • Heat the sample again at a controlled rate (e.g., 10°C/min) through its glass transition and melting regions.

  • Data Analysis: The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve during the second heating scan.

2.2.2. Mechanical Testing: Tensile Properties

Tensile testing is performed to evaluate the effect of the plasticizer on the mechanical properties of the polymer, such as tensile strength and elongation at break.

Instrument: Universal Testing Machine (UTM) with a suitable load cell and grips.

Procedure:

  • Specimen Preparation: Cut dog-bone shaped specimens from the prepared polymer films or molded sheets according to a standard such as ASTM D638 or ISO 527.

  • Tensile Test:

    • Mount the specimen in the grips of the UTM.

    • Apply a tensile load at a constant crosshead speed until the specimen fractures.

    • Record the load and displacement data throughout the test.

  • Data Analysis:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Elongation at Break: The percentage increase in length of the specimen at the point of fracture.

2.2.3. Spectroscopic Analysis: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to investigate the interactions between the polymer and the plasticizer.

Instrument: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Sample Preparation: Place a small piece of the polymer film directly on the ATR crystal.

  • FTIR Analysis: Acquire the FTIR spectrum of the sample over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: Look for shifts in the characteristic absorption bands of the polymer and the plasticizer. For example, a shift in the carbonyl (C=O) stretching band of this compound to a lower wavenumber in the presence of the polymer can indicate hydrogen bonding interactions.

Visualizations

The following diagrams illustrate the experimental workflows for polymer plasticization and characterization.

Experimental_Workflow_Solvent_Casting cluster_prep Preparation cluster_casting Casting & Drying cluster_characterization Characterization P Polymer Resin Dissolve Dissolve Polymer P->Dissolve S Solvent S->Dissolve DMG This compound Mix Add DMG & Mix DMG->Mix Dissolve->Mix Cast Cast Solution Mix->Cast Evap Solvent Evaporation (Fume Hood) Cast->Evap Dry Vacuum Drying Evap->Dry Film Plasticized Polymer Film Dry->Film DSC DSC Analysis (Tg) Film->DSC Tensile Tensile Testing Film->Tensile FTIR FTIR Analysis Film->FTIR

Caption: Workflow for Polymer Plasticization via Solvent Casting.

Experimental_Workflow_Melt_Blending cluster_prep Preparation cluster_blending Melt Blending cluster_characterization Characterization P Polymer Pellets Premix Premix Polymer & DMG P->Premix DMG This compound DMG->Premix Mixer Internal Mixer / Extruder Premix->Mixer Mold Compression Molding Mixer->Mold Sample Plasticized Polymer Sample Mold->Sample DSC DSC Analysis (Tg) Sample->DSC Tensile Tensile Testing Sample->Tensile FTIR FTIR Analysis Sample->FTIR

Caption: Workflow for Polymer Plasticization via Melt Blending.

Logical_Relationship_Plasticization cluster_improved Resulting Properties Polymer Polymer Matrix (Rigid, Brittle) Interaction Increased Inter-chain Distance & Reduced Intermolecular Forces Polymer->Interaction DMG This compound (Plasticizer) DMG->Interaction Properties Improved Properties Interaction->Properties Flexibility Increased Flexibility Properties->Flexibility Elongation Increased Elongation Properties->Elongation Tg Decreased Tg Properties->Tg Processability Improved Processability Properties->Processability

Caption: Mechanism of Polymer Plasticization by this compound.

References

Application Notes and Protocols for Esterification Reactions Using Dimethyl Glutarate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of glutarate esters, with a focus on leveraging dimethyl glutarate as a key starting material. Detailed protocols for the synthesis of this compound and its subsequent transesterification are provided, alongside relevant applications in the fields of polymer chemistry and drug discovery.

Application Notes

This compound is a versatile chemical intermediate, serving as a precursor for a variety of valuable molecules. Its ester functionalities can be readily modified through transesterification to introduce different alcohol moieties, thereby tailoring the physicochemical properties of the resulting glutarate esters for specific applications.

In the realm of drug development, the esterification of molecules is a widely used strategy to create prodrugs with enhanced bioavailability. By masking polar functional groups with ester moieties, the lipophilicity of a drug can be increased, facilitating its passage across cellular membranes. Once inside the cell, ubiquitous esterases can hydrolyze the ester bonds, releasing the active pharmaceutical ingredient. Diethyl glutarate, a close analog of this compound, has been utilized as a cell-permeable precursor to deliver glutarate into cells to study its role in regulating T-cell metabolism and anti-tumor immunity.

Furthermore, glutarate esters are important monomers in the synthesis of polyesters and polyamides. The hydrogenation of this compound yields 1,5-pentanediol, a key building block for these polymers, which have applications in drug delivery systems and medical devices. Glutarate-derived plasticizers are also being explored as safer alternatives to traditional phthalate-based plasticizers in medical-grade polymers.

Signaling Pathway: Glutarate's Role in T-Cell Metabolism

Recent research has illuminated the role of glutarate as a signaling molecule in immune cells. Elevated intracellular levels of glutarate, delivered via cell-permeable esters like diethyl glutarate, have been shown to modulate T-cell function. Glutarate can influence T-cell metabolism and differentiation through two primary mechanisms:

  • Inhibition of α-ketoglutarate-dependent dioxygenases: Glutarate can act as a competitive inhibitor of these enzymes, which play a crucial role in epigenetic regulation and cellular signaling.

  • Glutarylation of proteins: Glutarate can be converted to glutaryl-CoA, which can then post-translationally modify proteins, such as the E2 subunit of the pyruvate dehydrogenase complex. This modification can alter the activity of key metabolic enzymes, thereby reprogramming T-cell metabolism and enhancing anti-tumor cytotoxicity.

Glutarate_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular Diethyl_Glutarate Diethyl Glutarate (Cell-Permeable Prodrug) Esterases Esterases Diethyl_Glutarate->Esterases Hydrolysis Glutarate Glutarate a_KG_Dioxygenases α-KG-Dependent Dioxygenases Glutarate->a_KG_Dioxygenases Inhibition PDH_Complex Pyruvate Dehydrogenase Complex (E2 Subunit) Glutarate->PDH_Complex Glutarylation Esterases->Glutarate T_Cell_Metabolism T-Cell Metabolism Reprogramming a_KG_Dioxygenases->T_Cell_Metabolism PDH_Complex->T_Cell_Metabolism Anti_Tumor_Immunity Enhanced Anti-Tumor Immunity T_Cell_Metabolism->Anti_Tumor_Immunity

Caption: Glutarate signaling in T-cells.

Experimental Protocols

Protocol 1: Synthesis of this compound from Glutaric Anhydride

This protocol details the synthesis of this compound via the acid-catalyzed esterification of glutaric anhydride with methanol.[1]

Materials:

  • Glutaric anhydride

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve glutaric anhydride in anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Stir the mixture at room temperature for 18 hours.

  • Concentrate the reaction mixture to approximately half its original volume using a rotary evaporator.

  • Quench the reaction by adding deionized water.

  • Extract the aqueous phase with dichloromethane (3x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to obtain this compound as a colorless oil.

Data Presentation:

Reactant 1 (molar eq.)Reactant 2 (molar eq.)Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
Glutaric Anhydride (1.0)Methanol (excess)H₂SO₄ (20)Methanol201896
Glutaric Acid (1.0)Methanol (excess)PCl₃ (cat.)Methanol0 to RT-92
Protocol 2: Transesterification of this compound with Benzyl Alcohol

This protocol describes a representative procedure for the transesterification of this compound with a higher boiling point alcohol, such as benzyl alcohol, using a solid acid catalyst. This method is adapted from a similar procedure for diethyl malonate.

Materials:

  • This compound

  • Benzyl Alcohol

  • Solid Acid Catalyst (e.g., Sulfated Zirconia)

  • Toluene (optional, as solvent)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Hexane

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add this compound, benzyl alcohol, and the solid acid catalyst.

  • Heat the reaction mixture to 140°C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter to remove the catalyst.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield the desired dibenzyl glutarate.

Data Presentation (Representative for Diester Transesterification):

Reactant 1 (molar eq.)Reactant 2 (molar eq.)Catalyst (wt%)Temperature (°C)Time (h)Yield (%)
Diethyl Malonate (1.0)Benzyl Alcohol (3.0)Sulfated Zirconia (0.75g per mmol)120588
Protocol 3: Hydrogenation of this compound to 1,5-Pentanediol

This protocol outlines the synthesis of 1,5-pentanediol, a valuable polymer precursor, through the hydrogenation of this compound.[1][2][3][4]

Materials:

  • This compound

  • Hydrogen Gas (H₂)

  • Copper-zinc-aluminum catalyst

  • Methanol or other suitable solvent

Procedure:

  • Charge a high-pressure hydrogenation reactor with this compound, the copper-zinc-aluminum catalyst, and a solvent such as methanol.

  • Seal the reactor and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 3-5 MPa).

  • Heat the reactor to the reaction temperature (e.g., 150-350°C) with stirring.

  • Maintain the reaction under these conditions until hydrogen uptake ceases.

  • Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • The solvent can be removed by distillation.

  • The crude 1,5-pentanediol can be purified by fractional distillation under reduced pressure.

Data Presentation:

SubstrateCatalystPressure (MPa)Temperature (°C)Conversion (%)Selectivity (%)
This compoundCopper-zinc-aluminum3-5150-350>95>95

Mandatory Visualizations

Experimental Workflow: Synthesis of this compound

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Glutaric Anhydride + Methanol Catalyst Add H₂SO₄ Start->Catalyst Stir Stir at RT for 18h Catalyst->Stir Concentrate Concentrate Stir->Concentrate Quench Quench with H₂O Concentrate->Quench Extract Extract with CH₂Cl₂ Quench->Extract Wash_NaHCO3 Wash with NaHCO₃ Extract->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry over Na₂SO₄ Wash_Brine->Dry Filter Filter Dry->Filter Final_Concentrate Concentrate in vacuo Filter->Final_Concentrate Product This compound Final_Concentrate->Product

Caption: Synthesis and purification of this compound.

Logical Relationship: Transesterification Process

Transesterification_Workflow Reactants This compound + Benzyl Alcohol + Solid Acid Catalyst Reaction Heat to 140°C Reactants->Reaction Monitoring Monitor by TLC/GC Reaction->Monitoring Workup Cool, Dilute, Filter Catalyst Monitoring->Workup Reaction Complete Extraction Wash with H₂O & Brine Workup->Extraction Drying Dry over Na₂SO₄ Extraction->Drying Purification Column Chromatography Drying->Purification Product Dibenzyl Glutarate Purification->Product

Caption: Transesterification of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Dimethyl Glutarate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Dimethyl Glutarate. This compound is a versatile organic compound utilized as a solvent, intermediate in chemical synthesis, and in the formulation of various industrial products.[1] Accurate and precise analytical methods are crucial for quality control, stability testing, and pharmacokinetic studies. The described method is simple, accurate, and suitable for the determination of this compound in the presence of related compounds like glutaric acid and mono-methyl glutarate.

Introduction

High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of various compounds.[2] This application note provides a detailed protocol for the analysis of this compound using a C18 stationary phase, ensuring a reliable and reproducible method for research and quality control laboratories. The method is based on a convenient and accurate quantitative analysis approach that allows for the simultaneous determination of glutaric acid, mono-methyl glutarate, and this compound, which are important in processes such as the purification of glutaric acid.[3]

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.

  • Column: A SunFire C18 column (5 µm, 4.6 mm × 150 mm) is recommended for this analysis.[3] A similar C18 column can be substituted, though optimization may be necessary.

  • Chemicals and Reagents:

    • This compound analytical standard (≥95% purity)[4]

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Trifluoroacetic acid (TFA) or Phosphoric acid (for mobile phase modification)

    • Methanol (HPLC grade, for sample preparation)

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

ParameterCondition
Column SunFire C18 (5 µm, 4.6 mm × 150 mm)
Mobile Phase Acetonitrile:Water:Trifluoroacetic acid (60:40:1, v/v/v)
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time Approximately 10 minutes
Preparation of Standard and Sample Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound analytical standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with methanol. This stock solution should be stored at 2-8 °C.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 3-1500 µg/mL. These solutions are used to construct a calibration curve.

  • Sample Preparation: The sample preparation will depend on the matrix. For bulk drug substances, dissolve a known amount of the sample in methanol to achieve a concentration within the calibration range. For formulated products or other matrices, an appropriate extraction method may be required to isolate the this compound. All sample solutions should be filtered through a 0.45 µm syringe filter prior to injection to protect the HPLC column.

Data Presentation

The quantitative data for the HPLC analysis of this compound, including linearity, recovery, and limits of detection and quantification, are summarized in the following table.

ParameterResult
Linearity Range 3 - 1500 mg/L
Correlation Coefficient (r) 0.9994
Recovery 93.10%
Relative Standard Deviation (RSD) of Recovery 11.22%
Limit of Detection (LOD) To be determined by the user
Limit of Quantification (LOQ) To be determined by the user

Note: LOD and LOQ values are method-specific and should be determined by each laboratory following appropriate validation guidelines.

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_report Reporting A Prepare Mobile Phase D Equilibrate HPLC System A->D B Prepare Standard Solutions E Inject Standards & Build Calibration Curve B->E C Prepare Sample Solutions F Inject Samples C->F D->E E->F G Integrate Peaks F->G H Quantify this compound G->H I Generate Report H->I

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The presented HPLC method provides a reliable and accurate means for the quantitative analysis of this compound. The method is straightforward and utilizes common laboratory instrumentation and reagents, making it suitable for routine quality control and research applications. The provided protocol and data serve as a valuable resource for scientists and professionals in the pharmaceutical and chemical industries.

References

Application Note: Quantitative Analysis of Dimethyl Glutarate by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of dimethyl glutarate using Gas Chromatography-Mass Spectrometry (GC-MS). The described protocol is applicable for the analysis of this compound in various matrices, providing accurate and reproducible results. The methodology encompasses sample preparation, instrument parameters, and data analysis, making it a valuable resource for researchers in pharmaceutical development and related fields.

Introduction

This compound (DMG) is a widely used industrial chemical, finding applications as a solvent, in the formulation of paints and coatings, and as an intermediate in the synthesis of polymers and plasticizers.[1] Due to its potential for human exposure, sensitive and specific analytical methods are required for its quantification in various environmental and biological matrices. Gas chromatography coupled with mass spectrometry (GC-MS) offers high selectivity and sensitivity, making it the ideal technique for the analysis of volatile and semi-volatile organic compounds like this compound. This application note provides a detailed protocol for the quantification of this compound using GC-MS, including sample preparation, instrument conditions, and expected performance characteristics.

Experimental Protocols

Materials and Reagents
  • This compound (≥99% purity)

  • Internal Standard (IS): Diphenyl ether or a deuterated analog of a similar diester

  • Solvent: Dichloromethane (DCM), HPLC grade

  • Deionized Water

  • Sodium Chloride (analytical grade)

  • Solid Phase Extraction (SPE) Cartridges (if required for sample cleanup)

  • Glass vials with PTFE-lined caps

  • Analytical balance

  • Vortex mixer

  • Centrifuge

Standard and Sample Preparation

2.1. Standard Preparation

Prepare a stock solution of this compound (e.g., 1000 µg/mL) in dichloromethane. From this stock solution, prepare a series of calibration standards by serial dilution to cover the desired concentration range (e.g., 1-100 µg/mL). Prepare a stock solution of the internal standard (e.g., 1000 µg/mL) in dichloromethane. Spike each calibration standard and sample with the internal standard to a final concentration of 10 µg/mL.

2.2. Sample Preparation (Liquid-Liquid Extraction)

For aqueous samples, a liquid-liquid extraction (LLE) is recommended.

  • To 5 mL of the sample, add 1 g of sodium chloride and vortex to dissolve.

  • Add 5 mL of dichloromethane and the internal standard.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the organic (bottom) layer to a clean vial for GC-MS analysis.

For more complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary. The appropriate SPE cartridge and elution solvent should be optimized based on the sample matrix.

GC-MS Instrumentation and Parameters

The following parameters can be adapted from methods used for similar diesters, such as dimethyl adipate, and should be optimized for the specific instrument used.[2]

3.1. Gas Chromatograph (GC) Conditions

ParameterSetting
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 280°C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Initial temperature 60°C, hold for 1 min, ramp to 220°C at 20°C/min, then ramp to 300°C at 10°C/min, hold for 5 min

3.2. Mass Spectrometer (MS) Conditions

For enhanced sensitivity and selectivity, Selected Ion Monitoring (SIM) mode is recommended for quantification.[3][4][5] The choice of ions is based on the electron ionization (EI) mass spectrum of this compound.

ParameterSetting
Ionization Mode Electron Ionization (EI)
Ion Source Temperature 230°C
Transfer Line Temperature 280°C
Acquisition Mode Selected Ion Monitoring (SIM)

Selected Ions for Monitoring:

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound 12910174
Internal Standard (Diphenyl Ether) 17014177

Data Presentation

The quantitative performance of the method should be validated by assessing linearity, recovery, limit of detection (LOD), and limit of quantification (LOQ). The following table summarizes expected performance data based on similar analyses.

ParameterExpected Result
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.995
Recovery 85% - 115%
Limit of Detection (LOD) ~0.5 µg/mL
Limit of Quantification (LOQ) ~1.5 µg/mL

Visualizations

GC-MS Workflow for this compound Quantification

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample LLE Liquid-Liquid Extraction (DCM + IS) Sample->LLE Centrifuge Centrifugation LLE->Centrifuge OrganicLayer Collect Organic Layer Centrifuge->OrganicLayer GC_Injection GC Injection OrganicLayer->GC_Injection GC_Separation GC Separation (DB-5ms column) GC_Injection->GC_Separation MS_Detection MS Detection (EI, SIM Mode) GC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification (Internal Standard Method) Peak_Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for the GC-MS quantification of this compound.

Logical Relationship of Analytical Steps

Logical_Flow A Standard & Sample Preparation B GC Separation A->B Injection C Mass Spectrometric Detection (SIM) B->C Elution D Data Acquisition C->D E Peak Area Integration D->E F Concentration Calculation E->F Calibration Curve G Result Reporting F->G

Caption: Logical flow of the analytical procedure for this compound.

References

Application Notes and Protocols: Preparation of Glutaric Acid via Hydrolysis of Dimethyl Glutarate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutaric acid, a five-carbon dicarboxylic acid, serves as a vital building block in organic synthesis. Its applications are extensive, ranging from the production of polymers like polyester polyols and polyamides to its use as a precursor for plasticizers and synthetic rubbers.[1][2] A prevalent and environmentally conscious method for its synthesis involves the catalytic hydrolysis of dimethyl glutarate. This approach, particularly when utilizing a solid acid catalyst, offers significant advantages, including high conversion rates, simplified product separation, and catalyst reusability, thereby minimizing waste and avoiding the use of corrosive mineral acids.[1][3]

This document provides detailed protocols for the preparation of glutaric acid from this compound, focusing on a method that employs a strongly acidic cation-exchange resin.[3]

Principle of the Reaction

The synthesis is based on the acid-catalyzed hydrolysis of the diester, this compound. In this reaction, two molecules of water react with one molecule of this compound to yield one molecule of glutaric acid and two molecules of methanol as a byproduct. The use of a solid, strongly acidic styrene-based cation-exchange resin facilitates the reaction by providing acidic sites for catalysis while remaining in a separate phase, allowing for easy removal by filtration. The reaction equilibrium can be shifted towards the products by removing the methanol byproduct as it forms, for instance, by using a fractionation device.

Reagent and Product Data

A summary of the key physical and chemical properties of the primary reagent and product is provided below.

PropertyThis compoundGlutaric Acid
CAS Number 1119-40-0110-94-1
Molecular Formula C₇H₁₂O₄C₅H₈O₄
Molecular Weight 160.17 g/mol 132.12 g/mol
Appearance Colorless, clear liquidColorless crystals
Boiling Point 210-215 °C200 °C / 20 mmHg
Melting Point -37 °C95-98 °C
Solubility Insoluble in water; soluble in alcohol and ether>50% (w/w) in water

Summary of Experimental Conditions and Yields

The efficiency of the hydrolysis of this compound is highly dependent on the reaction parameters. The following table summarizes various conditions and their corresponding product yields as documented in the literature.

Catalyst Conc. (g/L)Water:Ester Volume RatioTemperature (°C)Time (h)Glutaric Acid Yield (%)Reference
17012:1 (molar)130288.84
20012:1130288.24
20014:1130185.67
20014:1130289.33
20014:1130386.81
20010:1130286.74

Note: The conversion rate of this compound can reach over 85%.

Visualized Reaction and Workflow

The following diagrams illustrate the chemical transformation and the general experimental procedure.

ReactionPathway DMG This compound (C₇H₁₂O₄) GA Glutaric Acid (C₅H₈O₄) DMG->GA  Hydrolysis Catalyst: Strongly Acidic Cation-Exchange Resin Heat (90-140°C) H2O + 2 H₂O (Water) MeOH + 2 CH₃OH (Methanol)

Caption: Chemical equation for the acid-catalyzed hydrolysis of this compound.

ExperimentalWorkflow arrow arrow A 1. Reagent Preparation Mix this compound, Deionized Water, and Cation-Exchange Resin B 2. Catalytic Hydrolysis Heat mixture to 130°C for 2 hours with continuous stirring A->B Heat C 3. Catalyst Separation Cool the reaction mixture and separate the resin catalyst via filtration B->C Cool & Filter D 4. Product Isolation Concentrate the aqueous filtrate by evaporating water and methanol C->D Filtrate E 5. Purification Crystallize crude glutaric acid. Wash with cold solvent and dry D->E Crude Solid F Final Product Pure Glutaric Acid E->F

Caption: Step-by-step workflow for the synthesis of glutaric acid.

Detailed Experimental Protocol

This protocol is based on the optimal conditions identified for achieving high yields.

Materials and Equipment
  • Reagents:

    • This compound (DMG), ≥99% purity

    • Deionized Water

    • Strongly acidic styrene-based cation-exchange resin (e.g., Amberlite IR-120, Dowex 50WX8)

  • Equipment:

    • Round-bottom flask (e.g., 250 mL)

    • Reflux condenser

    • Heating mantle or oil bath with magnetic stirrer and stir bar

    • Thermometer or temperature probe

    • Buchner funnel and flask for vacuum filtration

    • Rotary evaporator

    • Crystallizing dish

    • Standard laboratory glassware

Catalyst Activation

Note: If the resin is not pre-activated, follow a standard activation procedure.

  • Wash the resin in a beaker with 2-3 bed volumes of 1 M HCl.

  • Decant the acid and wash the resin repeatedly with deionized water until the washings are neutral (pH 6-7).

  • Dry the resin as required or use it directly, noting its water content for accurate measurements. A typical water content for this type of resin is 46-52%.

Reaction Procedure
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add the activated cation-exchange resin to achieve a final concentration of 170 g/L of the total reaction volume.

  • Add this compound and deionized water in a 12:1 molar ratio of water to ester. Calculation Example: For 0.1 mol of this compound (16.02 g), add 1.2 mol of deionized water (21.62 mL).

  • Assemble the reflux condenser on top of the flask. If available, a fractionation device can be placed between the flask and condenser to remove methanol as it forms.

  • Place the apparatus in a heating mantle or oil bath and begin stirring.

  • Heat the reaction mixture to 130°C and maintain this temperature for 2 hours .

Work-up and Purification
  • After 2 hours, turn off the heat and allow the mixture to cool to room temperature.

  • Separate the resin catalyst from the liquid mixture by vacuum filtration. The recovered catalyst can be washed, reactivated, and reused.

  • Transfer the aqueous filtrate to a round-bottom flask and remove the water and methanol byproduct using a rotary evaporator.

  • As the solvent is removed, crude glutaric acid will begin to precipitate or form a solid residue.

  • Transfer the crude solid to a crystallizing dish. For further purification, recrystallization from a minimal amount of hot water or benzene can be performed.

  • Collect the purified crystals by filtration, wash with a small amount of ice-cold water, and dry under vacuum to yield the final product.

Safety Precautions

  • Conduct all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • This compound is combustible; avoid open flames.

  • Handle the acidic resin with care.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in the procedure.

References

Application Note: A Detailed Protocol for the Transesterification of Dimethyl Glutarate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive protocol for the transesterification of dimethyl glutarate (DMG), a versatile dibasic ester. Transesterification of DMG is a crucial reaction for synthesizing a variety of esters with applications as plasticizers, solvents, and intermediates in the pharmaceutical and polymer industries.[1][2][3] This document outlines the necessary reagents, equipment, and a step-by-step procedure for conducting the reaction, including catalyst selection and product analysis. The provided experimental design is intended to serve as a foundational method that can be optimized for specific research and development needs.

Introduction

This compound is a colorless, biodegradable, and low-toxicity solvent.[1][2] Its transesterification allows for the substitution of the methyl groups with other alkyl or more complex organic moieties, thereby tailoring the physicochemical properties of the resulting glutarate esters for specific applications. This reaction is typically catalyzed by an acid or a base. The choice of catalyst and reaction conditions significantly influences the reaction rate and yield. This protocol will focus on a common acid-catalyzed transesterification process.

Experimental Overview

The transesterification of this compound is an equilibrium-driven reaction. To achieve high conversion rates, it is often necessary to use a large excess of the reactant alcohol or to remove the methanol byproduct as it is formed. The general reaction scheme is as follows:

This compound + 2 R-OH ⇌ Di-R-glutarate + 2 CH₃OH

This protocol will detail a laboratory-scale batch reaction.

Materials and Equipment

Reagents
  • This compound (DMG) (CAS 1119-40-0)

  • Reactant Alcohol (e.g., Ethanol, n-Butanol, etc.)

  • Catalyst (e.g., Sulfuric Acid, p-Toluenesulfonic acid)

  • Anhydrous Sodium Sulfate

  • Saturated Sodium Bicarbonate Solution

  • Brine Solution

  • Deionized Water

  • Organic Solvent for Extraction (e.g., Dichloromethane, Ethyl Acetate)

Equipment
  • Round-bottom flask (250 mL or appropriate size)

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Thermometer or temperature probe

  • Separatory funnel

  • Rotary evaporator

  • Glassware for workup and purification

  • Gas Chromatography-Flame Ionization Detector (GC-FID) for analysis

Experimental Protocol

Reaction Setup
  • Ensure all glassware is clean and dry to prevent unwanted side reactions.

  • Assemble the reaction apparatus consisting of a round-bottom flask, reflux condenser, and heating mantle with a magnetic stirrer in a fume hood.

  • Charge the round-bottom flask with this compound and the desired alcohol. A typical molar ratio of alcohol to this compound is 6:1 to ensure the equilibrium favors product formation.

  • Add a magnetic stir bar to the flask.

Catalyst Addition and Reaction
  • Slowly add the acid catalyst (e.g., 1-2% w/w of the total reactants) to the stirred mixture. Caution: The addition of strong acids can be exothermic.

  • Begin heating the mixture to the desired reaction temperature (typically the reflux temperature of the alcohol).

  • Maintain the reaction at this temperature with continuous stirring for a predetermined time (e.g., 2-8 hours). The progress of the reaction can be monitored by taking small aliquots and analyzing them via GC.

Reaction Quenching and Workup
  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Quench the reaction by slowly adding a saturated sodium bicarbonate solution to neutralize the acid catalyst. Be cautious as this may cause gas evolution.

  • Transfer the mixture to a separatory funnel.

  • Add deionized water and an organic extraction solvent (e.g., dichloromethane).

  • Shake the funnel vigorously and allow the layers to separate.

  • Collect the organic layer and wash it sequentially with deionized water and brine solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

Product Isolation and Analysis
  • Remove the organic solvent using a rotary evaporator to yield the crude product.

  • The product can be further purified by distillation under reduced pressure.

  • Analyze the final product for purity and identity using Gas Chromatography-Flame Ionization Detector (GC-FID) and other spectroscopic methods (e.g., NMR, IR).

Data Presentation

The following tables summarize typical experimental parameters and expected outcomes for the transesterification of this compound.

Table 1: Reaction Parameters

ParameterTypical RangeNotes
Molar Ratio (Alcohol:DMG)3:1 - 10:1A higher ratio drives the equilibrium towards the products.
Catalyst Concentration0.5 - 3.0 wt%Dependent on the strength of the catalyst.
Reaction Temperature60 - 140 °CTypically the reflux temperature of the alcohol.
Reaction Time1 - 8 hoursMonitor reaction progress to determine optimal time.

Table 2: Analytical Data and Expected Results

Analysis MethodParameterExpected Result
GC-FIDConversion of DMG> 85%
GC-FIDPurity of Product> 95% after purification
¹H NMRChemical ShiftAppearance of peaks corresponding to the new alkyl ester group.
FT-IRVibrational FrequencyShift in C=O stretch frequency may be observed.

Experimental Workflow Diagram

Transesterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents 1. Prepare Reagents (DMG, Alcohol, Catalyst) setup 2. Assemble Glassware (Flask, Condenser) reagents->setup charge 3. Charge Reactor setup->charge catalyst 4. Add Catalyst charge->catalyst heat 5. Heat and Stir catalyst->heat quench 6. Quench Reaction heat->quench extract 7. Liquid-Liquid Extraction quench->extract dry 8. Dry Organic Layer extract->dry evaporate 9. Solvent Evaporation dry->evaporate purify 10. Purify Product (e.g., Distillation) evaporate->purify analyze 11. Analyze Product (GC-FID, NMR) purify->analyze

Caption: Experimental workflow for this compound transesterification.

Conclusion

This application note provides a standardized protocol for the transesterification of this compound. The outlined procedure, from reaction setup to product analysis, serves as a robust starting point for researchers. Optimization of the reaction conditions, such as catalyst type, reactant ratio, and temperature, may be necessary to achieve desired yields and purity for specific applications. Adherence to proper laboratory safety practices is paramount when handling the chemicals and equipment described herein.

References

Application Notes and Protocols: Use of Dimethyl Glutarate in Research-Grade Coatings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dimethyl glutarate (DMG) in the formulation of research-grade coatings. This document outlines the key properties of DMG, its role in coating formulations, and detailed protocols for incorporating and evaluating its performance.

Introduction to this compound in Coatings

This compound (DMG) is a versatile, biodegradable, and low-toxicity dibasic ester increasingly used in the formulation of high-performance research-grade coatings.[1] Its favorable properties, such as high solvency, low volatility, and excellent film-forming capabilities, make it an effective alternative to traditional, more hazardous solvents.[1] DMG is particularly valuable in the development of coatings for sensitive applications, including biomedical devices, laboratory surfaces, and controlled-release drug delivery systems, where biocompatibility and minimal environmental impact are paramount.

In coating formulations, DMG primarily functions as a coalescing agent and a solvent.[1][2][3] As a coalescing agent, it facilitates the formation of a continuous, uniform film as the coating cures, which is crucial for achieving desired protective and functional properties. Its slow evaporation rate allows for improved leveling and can reduce defects such as "orange peel" and solvent popping. As a solvent, it can dissolve a wide range of resins, including acrylics, polyesters, and vinyl copolymers, providing formulators with significant flexibility.

Key Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for formulators to predict its behavior in a coating system and to ensure compatibility with other components.

PropertyValue
CAS Number 1119-40-0
Molecular Formula C7H12O4
Molecular Weight 160.17 g/mol
Appearance Colorless liquid
Density 1.095 g/cm³
Boiling Point 216 °C
Melting Point -37 °C
Flash Point 107 °C
Viscosity 2.1 mPa·s at 20 °C
Solubility in Water 53 g/L

Table 1: Physical and Chemical Properties of this compound

Impact of this compound on Coating Performance

The incorporation of this compound into a coating formulation can significantly influence its application and final film properties. Table 2 provides a summary of the expected qualitative and quantitative effects when DMG is used as a coalescing agent in a typical acrylic-based research-grade coating.

Performance MetricExpected Effect of Increasing DMG ConcentrationTypical Test Method
Viscosity DecreaseASTM D562 (Stormer Viscometer)
Drying Time IncreaseASTM D1640 (Drying, Curing, or Film Formation of Organic Coatings)
Film Hardness Initial decrease, followed by an increase as DMG evaporatesASTM D3363 (Pencil Hardness)
Adhesion Improved film formation can lead to better adhesionASTM D3359 (Cross-hatch Adhesion)
Gloss Increase due to improved levelingASTM D523 (Specular Gloss)
Flexibility Initial increaseASTM D522 (Mandrel Bend Test)

Table 2: Influence of this compound on Key Coating Performance Metrics

Experimental Protocols

The following protocols provide detailed methodologies for the formulation and evaluation of research-grade coatings containing this compound.

4.1. Formulation of a Research-Grade Acrylic Coating

This protocol describes the preparation of a basic water-based acrylic coating. The concentration of this compound can be varied to study its effect on coating properties.

Materials:

  • Acrylic emulsion (e.g., Rhoplex™ HG-706)

  • Pigment dispersion (e.g., Titanium Dioxide slurry)

  • This compound (DMG)

  • Defoamer (e.g., BYK-028)

  • Dispersant (e.g., TAMOL™ 731A)

  • Rheology modifier (e.g., ACRYSOL™ RM-8W)

  • Deionized water

Procedure:

  • In a suitably sized vessel, add the deionized water and begin agitation.

  • Slowly add the dispersant and defoamer to the water under agitation.

  • Gradually add the pigment dispersion and mix until a homogenous mixture is achieved.

  • While continuing to mix, slowly add the acrylic emulsion.

  • Add the desired amount of this compound to the formulation (e.g., 2%, 5%, 10% by weight of the acrylic emulsion solids).

  • Finally, add the rheology modifier to achieve the desired application viscosity.

  • Continue mixing for 30 minutes to ensure all components are well dispersed.

  • Allow the formulation to equilibrate for at least 24 hours before testing.

4.2. Evaluation of Coating Properties

The following standard test methods are recommended for evaluating the performance of coatings formulated with this compound.

4.2.1. Viscosity Measurement (ASTM D562)

  • Calibrate the Stormer viscometer using standard oils.

  • Place the coating sample in the viscometer cup.

  • Measure the Krebs Units (KU) as per the instrument's operating instructions.

4.2.2. Drying Time (ASTM D1640)

  • Apply the coating to a non-porous substrate (e.g., glass panel) at a controlled thickness.

  • Periodically test the film for set-to-touch, tack-free, and hard-dry stages using the methods described in the standard.

4.2.3. Film Hardness (ASTM D3363)

  • Apply the coating to a rigid substrate and allow it to cure completely.

  • Use a set of calibrated pencils of increasing hardness to scratch the surface of the coating.

  • The pencil hardness is defined as the hardest pencil that does not scratch or gouge the film.

4.2.4. Adhesion (ASTM D3359 - Test Method B)

  • Apply the coating to the desired substrate and allow it to cure.

  • Make a series of six parallel cuts through the coating to the substrate, followed by another series of six cuts at a 90-degree angle to the first set, creating a cross-hatch pattern.

  • Apply a specified pressure-sensitive tape over the cross-hatch area and then rapidly remove it.

  • Rate the adhesion based on the amount of coating removed by the tape, according to the ASTM classification.

4.2.5. Gloss Measurement (ASTM D523)

  • Apply the coating to a smooth, flat, non-porous substrate.

  • Allow the coating to cure completely.

  • Use a gloss meter to measure the specular gloss at the desired angle (e.g., 20°, 60°, or 85°).

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the general workflow for formulating and testing research-grade coatings containing this compound.

G cluster_0 Formulation Stage cluster_1 Application Stage cluster_2 Testing & Evaluation Stage Raw Material Selection Raw Material Selection Component Mixing Component Mixing Raw Material Selection->Component Mixing Formulation Equilibration Formulation Equilibration Component Mixing->Formulation Equilibration Substrate Preparation Substrate Preparation Formulation Equilibration->Substrate Preparation Coating Application Coating Application Substrate Preparation->Coating Application Curing Curing Coating Application->Curing Viscosity Viscosity Curing->Viscosity Drying Time Drying Time Curing->Drying Time Hardness Hardness Curing->Hardness Adhesion Adhesion Curing->Adhesion Gloss Gloss Curing->Gloss Performance Analysis Performance Analysis Viscosity->Performance Analysis Drying Time->Performance Analysis Hardness->Performance Analysis Adhesion->Performance Analysis Gloss->Performance Analysis

Caption: Experimental workflow for coating formulation and testing.

5.2. Logical Relationship: Role of this compound

This diagram illustrates the logical relationship between the addition of this compound and its effects on the coating formulation and final film properties.

G cluster_0 Formulation Effects cluster_1 Film Formation Effects cluster_2 Final Film Properties DMG This compound Addition Reduced Viscosity Reduced Viscosity DMG->Reduced Viscosity Improved Resin Solubility Improved Resin Solubility DMG->Improved Resin Solubility Improved Leveling Improved Leveling DMG->Improved Leveling Longer Open Time Longer Open Time DMG->Longer Open Time Enhanced Coalescence Enhanced Coalescence Improved Resin Solubility->Enhanced Coalescence Increased Gloss Increased Gloss Enhanced Coalescence->Increased Gloss Improved Adhesion Improved Adhesion Enhanced Coalescence->Improved Adhesion Reduced Film Defects Reduced Film Defects Enhanced Coalescence->Reduced Film Defects Improved Leveling->Increased Gloss

Caption: Role of this compound in coating formulations.

References

Application Notes and Protocols: Dimethyl Glutarate in the Construction of Ion-Selective Polymeric Membrane Electrodes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ion-selective electrodes (ISEs) are potentiometric sensors widely utilized for the determination of specific ion concentrations in a variety of complex samples, including environmental, clinical, and pharmaceutical matrices. The core of a polymeric membrane ISE is the ion-selective membrane, which typically consists of a polymer matrix, an ionophore, and a plasticizer. The plasticizer is a critical component that solvates the membrane components, ensures its homogeneity and elasticity, and influences the dielectric constant of the membrane, thereby affecting the mobility of the ionophore and its complex with the target ion.

Dimethyl glutarate (DMG) is a biodegradable, low-toxicity, and cost-effective solvent that serves as an effective plasticizer in the fabrication of polymeric membrane ISEs.[1] Its physical and chemical properties, such as its high boiling point and low vapor pressure, contribute to the longevity and stability of the electrode's sensing membrane. This document provides detailed application notes and protocols for the use of this compound in the construction and characterization of ion-selective polymeric membrane electrodes.

Principle of Operation

A polymeric membrane ISE functions based on the selective binding of a target ion by an ionophore embedded within a plasticized polymer matrix, typically polyvinyl chloride (PVC). This selective interaction at the membrane-sample interface generates a potential difference that is proportional to the logarithm of the activity of the target ion in the sample. The plasticizer, such as this compound, facilitates the dissolution of the ionophore and other membrane components, creating a homogenous organic phase that allows for the mobility of the ion-complex within the membrane. The choice of plasticizer significantly impacts the electrode's performance, including its selectivity, sensitivity, linear range, and response time.

Experimental Protocols

I. Preparation of the Ion-Selective Membrane Cocktail

This protocol describes the preparation of a PVC-based ion-selective membrane incorporating this compound as the plasticizer. The specific ionophore and any ionic additives will depend on the target analyte.

Materials:

  • High molecular weight Polyvinyl Chloride (PVC)

  • This compound (DMG)

  • Ionophore (specific to the target ion)

  • Ionic Additive (e.g., potassium tetrakis(4-chlorophenyl)borate, KTpClPB) - optional, but often used to reduce membrane resistance and improve performance.

  • Tetrahydrofuran (THF), freshly distilled

Procedure:

  • In a clean, dry glass vial, accurately weigh the desired amounts of PVC, this compound, the selected ionophore, and the ionic additive (if used). A typical composition (by weight percent) is approximately 33% PVC, 66% DMG, and 1% ionophore. The amount of ionic additive is often expressed as a mole percentage relative to the ionophore (e.g., 50 mol%).

  • Add a sufficient volume of THF to the vial to completely dissolve all components. Typically, 1.5-2.0 mL of THF is used for a total solid mass of around 100 mg.

  • Seal the vial and gently swirl or sonicate the mixture until all components are fully dissolved and the solution is homogeneous. This may take 10-20 minutes.

  • The resulting solution is the ion-selective membrane cocktail, which is now ready for casting.

II. Fabrication of the Ion-Selective Electrode

This protocol outlines the fabrication of a conventional ISE using the prepared membrane cocktail.

Materials:

  • Ion-selective membrane cocktail

  • Glass or plastic electrode body

  • Inner filling solution (containing a known concentration of the target ion and a salt for the internal reference electrode, e.g., 0.01 M KCl)

  • Ag/AgCl internal reference electrode

  • Glass ring or casting mold

Procedure:

  • Place a clean glass ring (e.g., 20 mm diameter) on a smooth, level glass plate.

  • Carefully pour the prepared ion-selective membrane cocktail into the glass ring.

  • Cover the setup with a petri dish to allow for slow evaporation of the THF. This process should take approximately 24 hours at room temperature. A slow evaporation rate is crucial for forming a uniform, non-porous membrane.

  • Once the THF has completely evaporated, a transparent, flexible membrane will have formed.

  • Carefully cut a small disc (e.g., 5-7 mm in diameter) from the cast membrane using a cork borer.

  • Mount the membrane disc onto the end of the electrode body. Ensure a tight seal to prevent leakage.

  • Fill the electrode body with the inner filling solution, ensuring no air bubbles are trapped.

  • Insert the Ag/AgCl internal reference electrode into the inner filling solution.

  • The electrode is now assembled. Condition the electrode by soaking it in a solution of the target ion (e.g., 0.01 M) for at least 2 hours before use.

Characterization of the Ion-Selective Electrode

The performance of the fabricated ISE should be evaluated to determine its analytical utility. Key performance parameters include the slope of the calibration curve, the linear dynamic range, the limit of detection, the response time, and the selectivity towards interfering ions.

I. Calibration of the Electrode

Procedure:

  • Prepare a series of standard solutions of the target ion with concentrations spanning the expected measurement range (e.g., 1.0 x 10⁻⁷ M to 1.0 x 10⁻¹ M).

  • Immerse the fabricated ISE and a suitable external reference electrode (e.g., a double junction Ag/AgCl electrode) in the standard solutions, starting from the lowest concentration.

  • Record the potential (in mV) for each standard solution after the reading has stabilized.

  • Plot the measured potential (E) versus the logarithm of the ion activity (or concentration).

  • Determine the slope of the linear portion of the calibration curve. For a monovalent cation, the theoretical Nernstian slope is approximately 59.2 mV per decade of concentration change at 25°C.

II. Determination of Selectivity Coefficients

The potentiometric selectivity coefficient, KpotA,B, quantifies the preference of the ISE for the primary ion (A) over an interfering ion (B). The Fixed Interference Method (FIM) is a commonly used technique.

Procedure:

  • Prepare a series of solutions with a fixed concentration of the interfering ion (B) and varying concentrations of the primary ion (A).

  • Measure the potential of the ISE in these solutions.

  • Plot the potential versus the logarithm of the activity of the primary ion.

  • The intersection of the extrapolated linear portions of this plot is used to calculate the selectivity coefficient.

Data Presentation

The performance characteristics of an ion-selective electrode are best summarized in a table for easy comparison. The following table presents representative data for a hypothetical monovalent cation-selective electrode using this compound as a plasticizer.

ParameterValue
Slope 58.5 ± 0.5 mV/decade
Linear Range 1.0 x 10⁻⁶ M to 1.0 x 10⁻¹ M
Limit of Detection 5.0 x 10⁻⁷ M
Response Time < 15 seconds
Working pH Range 3 - 9
Lifetime > 4 weeks
Selectivity Coefficients (log KpotA,B)
Na⁺-2.5
K⁺-2.8
NH₄⁺-3.1
Ca²⁺-3.5
Mg²⁺-3.8

Visualizations

Experimental Workflow for ISE Fabrication and Characterization

experimental_workflow cluster_prep Membrane Cocktail Preparation cluster_fab Electrode Fabrication cluster_char Electrode Characterization weigh Weigh Components (PVC, DMG, Ionophore) dissolve Dissolve in THF weigh->dissolve cast Cast Membrane dissolve->cast dry Evaporate THF cast->dry assemble Assemble Electrode dry->assemble condition Condition Electrode assemble->condition calibrate Calibrate Electrode condition->calibrate selectivity Determine Selectivity calibrate->selectivity

Caption: Workflow for the fabrication and characterization of an ion-selective electrode.

Logical Relationship of ISE Components

ise_components ise Ion-Selective Electrode membrane Polymeric Membrane ise->membrane contains ionophore Ionophore membrane->ionophore hosts plasticizer Plasticizer (this compound) membrane->plasticizer solvates pvc Polymer Matrix (PVC) membrane->pvc provides structure

Caption: Interrelationship of the core components of a polymeric membrane ion-selective electrode.

References

Troubleshooting & Optimization

Technical Support Center: Dimethyl Glutarate Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and purification of dimethyl glutarate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound in a laboratory setting?

A1: The most prevalent laboratory method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves treating glutaric acid with an excess of methanol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2] The reaction is typically heated to reflux to increase the reaction rate.[2]

Q2: Why is the Fischer esterification for this compound a reversible reaction, and what are the implications?

A2: The Fischer esterification is an equilibrium process where the carboxylic acid and alcohol react to form an ester and water.[2][3] The reverse reaction, the acid-catalyzed hydrolysis of the ester, can also occur, especially in the presence of the water byproduct. This equilibrium means that the reaction may not go to completion, potentially leading to lower yields of this compound if not properly managed.

Q3: What are the typical byproducts I might encounter in the synthesis of this compound?

A3: The most common byproducts are the mono-ester, methyl glutarate, and glutaric anhydride. Methyl glutarate forms when only one of the two carboxylic acid groups on glutaric acid is esterified. Glutaric anhydride can form through the intramolecular dehydration of glutaric acid, a process that is more likely at elevated temperatures.

Q4: How can I monitor the progress of my this compound synthesis?

A4: The progress of the reaction can be effectively monitored using analytical techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC). These methods allow for the separation and quantification of the starting materials (glutaric acid), the intermediate (methyl glutarate), and the final product (this compound).

Troubleshooting Guides

Low Reaction Yield

Problem: My this compound synthesis is resulting in a low yield.

Possible Causes and Solutions:

Cause Explanation Solution
Equilibrium The Fischer esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants, lowering the ester yield.1. Use Excess Methanol: Employing a large excess of methanol can shift the equilibrium towards the product side, according to Le Châtelier's principle. Often, methanol can be used as the reaction solvent. 2. Remove Water: Actively removing water as it forms is a highly effective method to drive the reaction to completion. This can be achieved by using a Dean-Stark apparatus with a solvent like toluene or by adding a dehydrating agent, such as molecular sieves, to the reaction mixture.
Incomplete Reaction The reaction time may be insufficient for the reaction to reach equilibrium or completion.Prolong Reaction Time: Monitor the reaction by TLC or GC and continue heating until the starting material (glutaric acid) is consumed or the product concentration no longer increases. Reaction times can vary from 1 to 10 hours.
Suboptimal Temperature The reaction temperature might be too low, resulting in a slow reaction rate, or too high, which could lead to product degradation or increased byproduct formation.Optimize Temperature: Typically, the reaction is carried out at the reflux temperature of the alcohol (methanol). A moderate increase in temperature can enhance the reaction rate, but excessive heat should be avoided.
Inefficient Catalyst The type or concentration of the acid catalyst may not be optimal.Adjust Catalyst Concentration: Common catalysts include sulfuric acid and p-toluenesulfonic acid. The optimal concentration should be determined experimentally; a common starting point is 5-10 mol% relative to the carboxylic acid.
Product Contamination

Problem: My purified this compound is impure.

Possible Impurities and Purification Strategies:

Impurity Identification Removal Method
Unreacted Glutaric Acid / Acid Catalyst Can be detected by pH measurement of an aqueous extract or by analytical techniques like HPLC.Aqueous Workup: After the reaction, cool the mixture and dilute it with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and remove unreacted glutaric acid by converting it to its water-soluble salt. Be cautious of CO₂ evolution. Follow with a water and then a brine wash.
Methyl Glutarate (Mono-ester) Can be identified by GC-MS or HPLC, as it will have a different retention time than this compound.Fractional Distillation: Due to the difference in boiling points between the mono-ester and the di-ester, fractional distillation under reduced pressure is an effective purification method.
Glutaric Anhydride Can be detected by IR spectroscopy (anhydride carbonyl stretches) or GC-MS.Hydrolysis and Extraction: During the aqueous workup with a basic solution (e.g., NaHCO₃), the anhydride will be hydrolyzed back to glutaric acid, which is then extracted into the aqueous layer as its sodium salt.
Water Can be detected by Karl Fischer titration or by the cloudy appearance of the organic product.Drying and Distillation: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before the final distillation step.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add glutaric acid (1.0 equivalent).

  • Add a large excess of methanol (e.g., 10-20 equivalents), which will also serve as the solvent.

  • Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%).

  • Reflux: Heat the reaction mixture to a gentle reflux (approximately 65 °C) and maintain this temperature.

  • Monitoring: Monitor the reaction progress periodically using TLC (e.g., every hour) until the glutaric acid spot is no longer visible.

  • Work-up:

    • Allow the mixture to cool to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with:

      • Saturated aqueous sodium bicarbonate (NaHCO₃) solution until CO₂ evolution ceases.

      • Water.

      • Brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter to remove the drying agent.

    • Concentrate the organic solution under reduced pressure to obtain the crude this compound.

    • Purify the crude product by vacuum distillation.

Protocol 2: Purification of this compound by Vacuum Distillation
  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry.

  • Transfer: Transfer the crude this compound to the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.

  • Vacuum Application: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the appropriate boiling point and pressure for this compound (Boiling Point: 96-103 °C at 15 mmHg). Discard any initial forerun.

  • Completion: Stop the distillation before the flask goes to dryness to prevent the formation of peroxides in the residue.

  • Storage: Store the purified this compound in a tightly sealed container, protected from light and air.

Quantitative Data

Table 1: Physical Properties of this compound and Related Compounds

Compound Molecular Weight ( g/mol ) Boiling Point (°C) Density (g/mL at 25°C) Solubility in Water
This compound160.1796-103 at 15 mmHg1.09Slightly soluble
Glutaric Acid132.12Decomposes1.429Soluble
Methyl Glutarate146.14~130 at 15 mmHg (estimated)~1.15 (estimated)Moderately soluble
Glutaric Anhydride114.10287 (decomposes)1.429Reacts with water
Methanol32.0464.70.792Miscible

Table 2: Typical Reaction Parameters for Fischer Esterification of Glutaric Acid

Parameter Typical Value/Condition Reference
Reactant Ratio (Methanol:Glutaric Acid) 10:1 to 20:1 (molar ratio)
Catalyst Concentrated H₂SO₄ or p-TsOH
Catalyst Loading 5-10 mol%
Temperature Reflux (~65 °C)
Reaction Time 1-10 hours
Typical Yield >90%

Visualizations

Synthesis_Workflow This compound Synthesis Workflow Reactants Glutaric Acid + Methanol (excess) Reaction Reflux (65°C, 1-10h) Reactants->Reaction Catalyst H₂SO₄ (catalyst) Catalyst->Reaction Workup Aqueous Workup (NaHCO₃, H₂O, Brine) Reaction->Workup Drying Dry over Na₂SO₄ Workup->Drying Filtration Filtration Drying->Filtration Evaporation Evaporation of Solvent Filtration->Evaporation Distillation Vacuum Distillation Evaporation->Distillation Product Pure this compound Distillation->Product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Troubleshooting Low Yield in this compound Synthesis Start Low Yield Observed Check_Equilibrium Is water being removed or is alcohol in large excess? Start->Check_Equilibrium Check_Time Was reaction time sufficient? Check_Equilibrium->Check_Time Yes Solution_Equilibrium Increase alcohol excess or use a Dean-Stark trap. Check_Equilibrium->Solution_Equilibrium No Check_Temp Was reaction at reflux? Check_Time->Check_Temp Yes Solution_Time Prolong reaction time. Check_Time->Solution_Time No Solution_Temp Ensure proper heating to reflux. Check_Temp->Solution_Temp No Success Yield Improved Check_Temp->Success Yes Solution_Equilibrium->Success Solution_Time->Success Solution_Temp->Success

References

Identifying and removing byproducts in Dimethyl Glutarate reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dimethyl glutarate. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Esterification Reactions

Q1: I am seeing a significant amount of a byproduct with a lower boiling point than this compound in my Fischer esterification of glutaric acid with methanol. What is it and how can I minimize it?

This byproduct is likely the methyl glutarate monoester. Its formation is a common issue when the reaction does not go to completion.

Troubleshooting:

  • Increase Reaction Time: Ensure the reaction is allowed to proceed long enough for the second esterification to occur. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Use Excess Methanol: Employing a significant excess of methanol can shift the equilibrium towards the formation of the diester according to Le Châtelier's principle.

  • Efficient Water Removal: Water is a byproduct of the reaction, and its presence can reverse the esterification process. Use a Dean-Stark apparatus or a suitable dehydrating agent to remove water as it is formed.[1][2]

  • Optimize Catalyst Concentration: Ensure you are using an appropriate amount of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1][2]

Q2: My reaction mixture from the esterification of glutaric acid has a solid precipitate, especially upon cooling. What is this and how do I deal with it?

The solid precipitate is likely unreacted glutaric acid or glutaric anhydride. Glutaric anhydride can form from the intramolecular dehydration of glutaric acid at elevated temperatures.

Troubleshooting:

  • Temperature Control: Avoid excessively high reaction temperatures which favor the formation of glutaric anhydride.

  • Purification:

    • Filtration: If the precipitate is unreacted glutaric acid, it can be removed by filtration.

    • Washing: The crude product can be washed with a cold, dilute solution of sodium bicarbonate to remove acidic impurities like glutaric acid and any remaining monoester. This is followed by a water wash to remove the bicarbonate salt and then drying over an anhydrous salt like sodium sulfate.

    • Distillation: Fractional distillation is an effective method to separate this compound from the higher-boiling glutaric acid and lower-boiling monoester.

Transesterification Reactions

Q3: I am performing a transesterification of this compound with ethanol and my yield of diethyl glutarate is low, with a significant amount of a volatile byproduct detected by GC. What is this byproduct?

The volatile byproduct is most likely methanol, which is displaced from the this compound by ethanol. The presence of a significant amount of methanol indicates that the reaction has not reached completion or the equilibrium is unfavorable.

Troubleshooting:

  • Use Excess Ethanol: A large excess of ethanol will drive the equilibrium towards the formation of diethyl glutarate.

  • Methanol Removal: If feasible for your setup, continuously removing methanol as it forms will also shift the equilibrium to the product side. This can be achieved through distillation if the boiling points of the components are sufficiently different.

  • Catalyst: Ensure an effective catalyst (acid or base) is being used in the appropriate concentration to facilitate the reaction.

Q4: In my transesterification reaction, I observe the formation of mixed esters (e.g., methyl ethyl glutarate). How can I increase the selectivity for the desired diethyl glutarate?

The formation of mixed esters is a common intermediate step in transesterification.

Troubleshooting:

  • Prolonged Reaction Time: Increasing the reaction time will allow the reaction to proceed further towards the fully transesterified product.

  • Effective Methanol Removal: As mentioned previously, the efficient removal of methanol is crucial to drive the reaction to completion and minimize the presence of the intermediate mixed ester.

Amidation Reactions

Q5: I am reacting this compound with ammonia and I am isolating a significant amount of a water-soluble byproduct. What could it be?

A likely water-soluble byproduct is the monoamide of glutaric acid (glutaramic acid). Similar to esterification, the reaction may not have gone to completion. In some cases, ring-closing reactions can also occur, leading to the formation of succinimide-like byproducts, especially at higher temperatures.

Troubleshooting:

  • Control Reaction Temperature: Lower temperatures may favor the formation of the desired diamide over side reactions like cyclization.

  • Molar Ratio of Amine: Using a sufficient excess of the aminating agent can help drive the reaction to completion.

  • Purification: The desired diamide is often less soluble in common organic solvents than the monoamide, allowing for purification by precipitation and filtration. The water-soluble monoamide can be removed by washing the organic layer with water.

Q6: When reacting this compound with a diamine, I am getting a polymeric or oligomeric material that is difficult to characterize and purify. How can I favor the formation of a simple diamide?

The formation of oligomers or polymers is a common issue when reacting a difunctional ester with a difunctional amine.

Troubleshooting:

  • High Dilution: Running the reaction at high dilution can favor intramolecular reactions or the formation of the simple diamide over intermolecular polymerization.

  • Slow Addition: Adding one of the reactants slowly to a solution of the other can help control the reaction and minimize polymerization.

  • Protecting Groups: If applicable to your specific diamine, using a protecting group on one of the amine functionalities can prevent polymerization.

Data Presentation

Table 1: Boiling Points of this compound and Common Byproducts

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
Methanol32.0464.7
Methyl Glutarate Monoester146.14~220-225 (decomposes)
This compound 160.17 210-215
Glutaric Anhydride114.10287
Glutaric Acid132.12302-304 (decomposes)

Note: Data compiled from various sources. The boiling point of the monoester is an estimate as it tends to decompose at higher temperatures.

Table 2: Purification Method Effectiveness for Common Byproducts

Purification MethodByproduct RemovedPrinciple of Separation
Aqueous Wash (e.g., NaHCO₃) Glutaric Acid, MonoesterAcidity
Fractional Distillation Methanol, Monoester, Glutaric AnhydrideBoiling Point Difference
Crystallization/Precipitation Diamide from MonoamideDifferential Solubility

Experimental Protocols

Protocol 1: Identification of Byproducts by GC-MS

Objective: To identify the components of a crude reaction mixture from a this compound synthesis.

Methodology:

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC-MS Instrument: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms or HP-5ms) is typically suitable for separating the components.

  • GC Conditions (Example):

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 30 to 400.

  • Data Analysis:

    • Identify the peaks in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of each peak and compare the fragmentation patterns to a mass spectral library (e.g., NIST) to identify the compounds. The molecular ion peak and characteristic fragment ions will aid in identification.

Protocol 2: Purification of this compound by Fractional Distillation

Objective: To separate this compound from lower and higher boiling point impurities.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser.

  • Crude Product: Place the crude this compound in the distillation flask with a few boiling chips.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection:

    • Collect the first fraction, which will contain the lower-boiling impurities (e.g., residual methanol).

    • As the temperature rises and stabilizes at the boiling point of this compound (approx. 210-215 °C), collect the main fraction in a clean receiving flask.

    • Stop the distillation before all the liquid has evaporated to avoid the concentration of high-boiling impurities in the final product.

  • Purity Analysis: Analyze the purity of the collected this compound fraction using GC or NMR.

Visualizations

Reaction_Pathway cluster_esterification Esterification Glutaric Acid Glutaric Acid Monoester Methyl Glutarate Monoester Glutaric Acid->Monoester + Methanol - Water Water_1 Water Methanol_1 Methanol DMG This compound Monoester->DMG + Methanol - Water Water_2 Water Methanol_2 Methanol

Caption: Fischer-Speier esterification of glutaric acid.

Troubleshooting_Workflow Start Reaction Mixture Analysis Identify_Byproduct Identify Byproducts (e.g., GC-MS) Start->Identify_Byproduct Low_Boiling Low Boiling Point Byproduct (e.g., Monoester, Methanol) Identify_Byproduct->Low_Boiling Present High_Boiling High Boiling Point Byproduct (e.g., Glutaric Acid, Anhydride) Identify_Byproduct->High_Boiling Present Acidic_Impurity Acidic Impurity (e.g., Glutaric Acid, Monoester) Identify_Byproduct->Acidic_Impurity Present Fractional_Distillation Fractional Distillation Low_Boiling->Fractional_Distillation High_Boiling->Fractional_Distillation Aqueous_Wash Aqueous Wash (e.g., NaHCO3) Acidic_Impurity->Aqueous_Wash Pure_Product Pure this compound Fractional_Distillation->Pure_Product Aqueous_Wash->Fractional_Distillation

Caption: Byproduct identification and removal workflow.

References

Technical Support Center: Optimizing HPLC Parameters for Dimethyl Glutarate Separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC separation of Dimethyl Glutarate. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on method optimization and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound separation?

A good starting point for separating this compound is a reverse-phase method. A C18 column is a common choice, paired with a mobile phase consisting of a mixture of acetonitrile (ACN) and water.[1] An acidic modifier, such as trifluoroacetic acid (TFA) or phosphoric acid, is often added to the mobile phase to improve peak shape.[1][2]

Q2: My this compound peak is tailing. What are the common causes and solutions?

Peak tailing for ester compounds like this compound can be caused by several factors:

  • Secondary Interactions: Residual silanol groups on the silica-based column packing can interact with the analyte, causing tailing.[3][4]

    • Solution: Operate the mobile phase at a lower pH (around 2.5-3.5) to suppress the ionization of silanol groups. Using a highly deactivated (end-capped) column can also minimize these interactions.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Try diluting your sample or reducing the injection volume.

  • Column Contamination or Voids: A contaminated guard column or a void at the head of the analytical column can disrupt the sample band.

    • Solution: Replace the guard column and/or flush the analytical column. If a void is suspected, reversing the column (if permissible by the manufacturer) for a short flush might help.

Q3: I am seeing poor resolution between this compound and other impurities. How can I improve it?

Improving resolution requires optimizing selectivity, efficiency, or retention.

  • Optimize Mobile Phase Composition: Adjusting the ratio of acetonitrile to water can significantly impact selectivity. A lower percentage of acetonitrile will generally increase retention and may improve the separation of closely eluting peaks.

  • Change the Organic Modifier: Sometimes, switching from acetonitrile to methanol, or using a combination of both, can alter selectivity and improve resolution.

  • Adjust the pH: If the impurities have ionizable functional groups, adjusting the mobile phase pH can change their retention time relative to this compound.

  • Lower the Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, although it will also increase the analysis time.

  • Use a Different Column: If mobile phase optimization is insufficient, consider a column with a different stationary phase (e.g., a phenyl-hexyl or cyano phase) to introduce different separation mechanisms. A longer column or a column with smaller particles will also increase efficiency and resolution.

Q4: Can I run a fast HPLC method for this compound?

Yes, a fast HPLC method is possible by using columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) or superficially porous particles. These columns can be operated at higher flow rates without a significant loss in efficiency, leading to shorter run times. A gradient elution, starting with a higher aqueous content and rapidly increasing the organic percentage, can also be employed for rapid separation.

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the HPLC analysis of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)
Symptom Possible Cause Troubleshooting Steps
Peak Tailing Secondary interactions with the stationary phase.1. Lower the mobile phase pH to 2.5-3.5 with 0.1% TFA or phosphoric acid. 2. Use a high-purity, end-capped C18 column. 3. Consider adding a competitive base to the mobile phase in small amounts if working at a higher pH.
Column overload.1. Reduce the sample concentration. 2. Decrease the injection volume.
Column contamination or void.1. Replace the guard column. 2. Back-flush the analytical column (if recommended by the manufacturer). 3. If the problem persists, replace the analytical column.
Peak Fronting Sample solvent stronger than the mobile phase.1. Dissolve the sample in the mobile phase or a weaker solvent.
High sample concentration.1. Dilute the sample.
Problem 2: Inconsistent Retention Times
Symptom Possible Cause Troubleshooting Steps
Gradual Shift in Retention Time Column aging or contamination.1. Flush the column with a strong solvent (e.g., 100% acetonitrile). 2. If retention times continue to shift, the column may need to be replaced.
Inconsistent mobile phase preparation.1. Ensure the mobile phase is prepared fresh daily and accurately measured. 2. Degas the mobile phase thoroughly to prevent bubble formation.
Sudden or Drastic Shift in Retention Time Leak in the system.1. Check all fittings for leaks, especially between the pump and the injector.
Pump malfunction.1. Check the pump pressure for fluctuations. 2. Purge the pump to remove any air bubbles.
Change in column temperature.1. Ensure the column oven is set to and maintaining the correct temperature.
Problem 3: Baseline Issues
Symptom Possible Cause Troubleshooting Steps
Noisy Baseline Air bubbles in the system.1. Degas the mobile phase. 2. Purge the pump and detector.
Contaminated mobile phase or detector cell.1. Use high-purity HPLC-grade solvents. 2. Flush the detector cell with a strong, clean solvent.
Detector lamp failing.1. Check the lamp energy. If low, replace the lamp.
Drifting Baseline Column not equilibrated.1. Equilibrate the column with the mobile phase for a sufficient amount of time before injection.
Mobile phase composition changing.1. Ensure proper mixing if using a gradient or an on-line mixer. 2. Check for evaporation of the more volatile solvent from the mobile phase reservoir.
Temperature fluctuations.1. Use a column oven to maintain a constant temperature.

Experimental Protocols

Protocol 1: Standard Isocratic HPLC Method for this compound

This protocol is a reliable starting point for the routine analysis of this compound.

1. Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

2. Reagents and Mobile Phase:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Mobile Phase: Acetonitrile:Water:TFA (60:40:0.1, v/v/v)

3. Chromatographic Conditions:

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Dissolve the this compound standard or sample in the mobile phase to a final concentration of approximately 100 µg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. System Equilibration:

  • Purge the pump with the mobile phase for at least 5 minutes.

  • Equilibrate the column with the mobile phase at the set flow rate until a stable baseline is achieved (typically 15-30 minutes).

6. Data Analysis:

  • Identify the this compound peak based on its retention time compared to a standard injection.

  • Quantify the peak area for concentration determination.

Protocol 2: Gradient HPLC Method for Separation of this compound from Impurities

This protocol is designed to provide higher resolution for separating this compound from closely related impurities.

1. Instrumentation and Columns:

  • HPLC or UHPLC system with a UV detector

  • High-resolution C18 column (e.g., 4.6 x 250 mm, 3 µm or sub-2 µm particle size)

2. Reagents and Mobile Phase:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric Acid

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 5 µL

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 30% B

    • 18-25 min: 30% B (re-equilibration)

4. Sample Preparation:

  • Dissolve the sample in a 50:50 mixture of Mobile Phase A and B.

  • Filter the sample through a 0.22 µm syringe filter.

5. System Equilibration:

  • Equilibrate the column at the initial gradient conditions (30% B) for at least 10 column volumes or until the baseline is stable.

Data Presentation

Table 1: Recommended Starting HPLC Parameters for this compound
ParameterCondition 1: IsocraticCondition 2: Gradient
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 250 mm, 3 µm
Mobile Phase A N/A0.1% Phosphoric Acid in Water
Mobile Phase B N/AAcetonitrile
Mobile Phase Composition ACN:H₂O:TFA (60:40:0.1)Gradient (see Protocol 2)
Flow Rate 0.5 mL/min1.0 mL/min
Temperature 40 °C35 °C
Detection 210 nm210 nm
Injection Volume 10 µL5 µL
Expected Retention Time ~ 4-6 minutesVariable (depends on gradient)

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results SamplePrep Sample Preparation (Dissolve & Filter) InjectSample Inject Sample SamplePrep->InjectSample MobilePhasePrep Mobile Phase Preparation (Mix & Degas) SystemEquilibration System Equilibration MobilePhasePrep->SystemEquilibration SystemEquilibration->InjectSample DataAcquisition Data Acquisition InjectSample->DataAcquisition PeakIntegration Peak Integration DataAcquisition->PeakIntegration Quantification Quantification & Reporting PeakIntegration->Quantification Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Problem Chromatographic Problem (e.g., Peak Tailing) Cause1 Column Issues Problem->Cause1 Cause2 Mobile Phase Issues Problem->Cause2 Cause3 System/Hardware Issues Problem->Cause3 Sol1 Flush/Replace Column Cause1->Sol1 Sol2 Prepare Fresh Mobile Phase Cause2->Sol2 Sol3 Check for Leaks/Bubbles Cause3->Sol3

References

Improving yield and purity in Dimethyl Glutarate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals engaged in the synthesis of Dimethyl Glutarate (DMG). Our aim is to help you improve both the yield and purity of your product through detailed experimental protocols, data-driven insights, and clear visual aids.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and well-established method for synthesizing this compound is the Fischer-Speier esterification of glutaric acid with methanol using an acid catalyst.[1][2][3][4][5] This reaction is an equilibrium process where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst to form an ester and water. To achieve high yields, the equilibrium must be shifted towards the product side.

Q2: How can I drive the Fischer esterification reaction towards completion to maximize my yield?

A2: To maximize the yield of this compound, it is crucial to shift the reaction equilibrium to favor the product. This can be achieved by:

  • Using an excess of one reactant: Typically, methanol is used in large excess as it can also serve as the solvent.

  • Removing water as it is formed: This can be done through methods like azeotropic distillation or by using a dehydrating agent.

Q3: What are the common side products I should be aware of during this compound synthesis?

A3: The primary side products of concern in the esterification of glutaric acid are the monoester of glutaric acid (methyl glutarate) and glutaric anhydride. Glutaric anhydride can form via intramolecular dehydration of glutaric acid, especially at elevated temperatures. Incomplete esterification will result in the presence of the monoester.

Q4: What are the recommended catalysts for this synthesis?

A4: A variety of acid catalysts can be used for the Fischer esterification. Common choices include:

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Strongly acidic styrene-based cation-exchange resins

  • Phosphorus trichloride (PCl₃)

  • Tosic acid (TsOH)

The choice of catalyst can impact reaction time, temperature, and overall yield.

Q5: How is this compound typically purified?

A5: Fractional distillation is the most common method for purifying this compound. This technique is effective for separating liquids with close boiling points, allowing for the removal of unreacted starting materials, the monoester, and other impurities.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low Yield Incomplete Reaction: The reaction may not have reached equilibrium or completion.Increase the reaction time. Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction duration.
Suboptimal Temperature: The reaction temperature may be too low for an efficient rate or too high, leading to side product formation.Optimize the reaction temperature. A typical range for Fischer esterification is at reflux. For specific protocols, refer to the experimental details below.
Inefficient Water Removal: The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants.Use a Dean-Stark apparatus for azeotropic removal of water if the solvent system is appropriate. Alternatively, use a drying agent or ensure anhydrous conditions.
Catalyst Inactivity: The acid catalyst may be old, hydrated, or used in an insufficient amount.Use a fresh, anhydrous acid catalyst. Optimize the catalyst loading; typically, a catalytic amount is sufficient.
Product Contamination (Low Purity) Presence of Starting Materials: Unreacted glutaric acid or methanol may be present in the final product.Ensure the reaction goes to completion. Use an excess of methanol to ensure full conversion of the glutaric acid. Purify the crude product using fractional distillation.
Presence of Monoester: Incomplete esterification of the dicarboxylic acid.Increase the reaction time or the molar ratio of methanol to glutaric acid.
Presence of Glutaric Anhydride: Dehydration of glutaric acid at high temperatures.Control the reaction temperature carefully to avoid excessive heat.
Reaction Stalls or Proceeds Slowly Insufficient Mixing: Poor contact between reactants and the catalyst.Ensure vigorous stirring throughout the reaction.
Low Catalyst Concentration: The amount of catalyst may be too low to effectively catalyze the reaction.Gradually increase the catalyst loading while monitoring the reaction rate and byproduct formation.

Experimental Protocols

Protocol 1: Synthesis from Glutaric Acid using Phosphorus Trichloride

This method provides a high yield of this compound under mild conditions.

Materials:

  • Glutaric Acid (13.2 g, 0.10 mol)

  • Methanol (50 mL)

  • Phosphorus trichloride (PCl₃, 8 mL)

Procedure:

  • Dissolve glutaric acid in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Add phosphorus trichloride dropwise to the stirred solution under the ice-bath cooling.

  • After the addition is complete, allow the reaction to proceed to completion.

  • Remove the solvent from the reaction mixture under reduced pressure.

  • Distill the resulting residue under reduced pressure, collecting the fractions with a boiling point of 110-112 °C.

Expected Yield: ~92%

Protocol 2: Synthesis from Glutaric Anhydride using Sulfuric Acid

This protocol offers a very high yield and utilizes a common acid catalyst.

Materials:

  • Glutaric anhydride (3.35 g, 29.4 mmol)

  • Anhydrous Methanol (100 mL)

  • Concentrated Sulfuric Acid (0.31 mL, 5.9 mmol)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve glutaric anhydride in anhydrous methanol in a round-bottom flask.

  • Carefully add concentrated sulfuric acid to the solution.

  • Stir the mixture at room temperature for 18 hours.

  • Concentrate the mixture to about half its original volume.

  • Quench the reaction with water (40 mL).

  • Extract the aqueous phase with dichloromethane (3 x 50 mL).

  • Combine the organic phases and wash with brine (30 mL).

  • Dry the organic phase over anhydrous sodium sulfate.

  • Concentrate the solution to yield the final product.

Expected Yield: ~96%

Data Presentation

ParameterProtocol 1 (PCl₃)Protocol 2 (H₂SO₄)
Starting Material Glutaric AcidGlutaric Anhydride
Catalyst Phosphorus trichlorideSulfuric Acid
Solvent MethanolMethanol
Reaction Time Not specified, monitor to completion18 hours
Reaction Temperature Ice-bath cooling during additionRoom temperature
Purification Method Reduced pressure distillationExtraction and concentration
Reported Yield 92%96%

Visualizations

FischerEsterification GA Glutaric Acid ProtonatedGA Protonated Carbonyl GA->ProtonatedGA + H⁺ (from Catalyst) MeOH Methanol (Excess) Tetrahedral Tetrahedral Intermediate Catalyst Acid Catalyst (e.g., H₂SO₄) ProtonatedGA->Tetrahedral + Methanol Water Water DMG This compound Tetrahedral->DMG - H₂O - H⁺

Caption: Fischer Esterification pathway for this compound synthesis.

TroubleshootingFlow Start Low Yield or Purity Issue CheckReactionTime Is reaction time sufficient? Start->CheckReactionTime IncreaseTime Increase reaction time and monitor CheckReactionTime->IncreaseTime No CheckTemp Is temperature optimal? CheckReactionTime->CheckTemp Yes IncreaseTime->CheckTemp AdjustTemp Adjust temperature based on protocol CheckTemp->AdjustTemp No CheckWater Is water being effectively removed? CheckTemp->CheckWater Yes AdjustTemp->CheckWater ImplementWaterRemoval Implement/improve water removal method CheckWater->ImplementWaterRemoval No CheckCatalyst Is catalyst active and in correct amount? CheckWater->CheckCatalyst Yes ImplementWaterRemoval->CheckCatalyst ReplaceCatalyst Use fresh catalyst / optimize loading CheckCatalyst->ReplaceCatalyst No Purify Purify via Fractional Distillation CheckCatalyst->Purify Yes ReplaceCatalyst->Purify End Improved Yield and Purity Purify->End

Caption: Troubleshooting workflow for optimizing this compound synthesis.

References

Technical Support Center: Workup and Isolation of Dimethyl Glutarate Products

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for challenges in the workup and isolation of dimethyl glutarate (DMG) and related products. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, workup, and purification of this compound.

Problem: Low Yield of this compound after Synthesis

Possible Causes and Solutions:

  • Incomplete Reaction: The Fischer esterification is an equilibrium-driven reaction.[1][2][3]

    • Solution: To drive the equilibrium towards the product, use a large excess of methanol (it can often be used as the solvent).[1][4] Alternatively, remove water as it is formed using a Dean-Stark apparatus. Increasing the reaction time or moderately increasing the temperature can also improve conversion.

  • Product Hydrolysis during Workup: The ester is susceptible to hydrolysis back to glutaric acid and methanol under acidic or basic conditions.

    • Solution: Minimize the time the reaction mixture is in contact with aqueous acidic or basic solutions. Ensure that the neutralization step is carried out efficiently and promptly.

  • Product Loss during Extraction: this compound has some solubility in water (53 g/L), which can lead to loss in the aqueous layer during extraction.

    • Solution: Perform multiple extractions with an organic solvent (e.g., dichloromethane, ethyl acetate). Washing the combined organic layers with brine (saturated NaCl solution) will help to remove dissolved water and can also help to "salt out" some of the dissolved organic product from the aqueous phase.

  • Volatile Product: If the workup involves heating, some of the product may be lost due to its volatility.

    • Solution: When removing solvents, use a rotary evaporator under reduced pressure and avoid excessive temperatures. Check the solvent in the rotovap trap for any condensed product.

Problem: Emulsion Formation During Aqueous Extraction

An emulsion is a stable mixture of two immiscible liquids, which can make the separation of organic and aqueous layers difficult or impossible.

Solutions to Break Emulsions:

  • Time: Allow the separatory funnel to stand undisturbed for a period. Sometimes, the layers will separate on their own.

  • Salting Out: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.

  • Gentle Agitation: Gently swirl or rock the separatory funnel instead of vigorous shaking.

  • Filtration: Pass the emulsified layer through a plug of glass wool or Celite in a filter funnel.

  • Centrifugation: If available, centrifuging the mixture is a very effective method for breaking emulsions.

  • Addition of a Different Solvent: Adding a small amount of a different organic solvent can sometimes disrupt the emulsion.

Problem: Product is Impure After Initial Workup

Common Impurities and Purification Strategies:

  • Unreacted Glutaric Acid or Mono-methyl Glutarate: These are common impurities if the reaction has not gone to completion.

    • Solution: During the workup, wash the organic layer thoroughly with a saturated solution of sodium bicarbonate to remove acidic impurities like glutaric acid and its monoester. Be cautious as this will produce carbon dioxide gas, so vent the separatory funnel frequently.

  • Glutaric Anhydride: This can form from glutaric acid at elevated temperatures.

    • Solution: Control the reaction temperature to minimize its formation. It can be removed by the same basic wash used to remove glutaric acid.

  • Other Dibasic Esters (Dimethyl Succinate, Dimethyl Adipate): If the starting material was a mixture of dicarboxylic acids, these esters will be present.

    • Solution: Careful fractional distillation under reduced pressure is required for separation. Due to their close boiling points, a fractionating column with high efficiency is necessary.

Frequently Asked Questions (FAQs)

Q1: My crude NMR spectrum looks very messy. How can I tell if my reaction worked?

Crude NMR spectra can often be misleading due to the presence of residual solvents, starting materials, and byproducts. It is recommended to perform a workup first to remove acidic components and then take an NMR of the crude organic extract. For a cleaner assessment, run a small sample through a silica plug before NMR analysis. Thin-Layer Chromatography (TLC) is a faster method to quickly assess the progress of your reaction by comparing the reaction mixture to your starting material.

Q2: I am having trouble separating this compound from dimethyl succinate and dimethyl adipate by distillation. What can I do?

These three esters have very close boiling points, making their separation by distillation challenging. To improve separation, you should:

  • Use a fractionating column with a high number of theoretical plates (e.g., a Vigreux column or a packed column).

  • Perform the distillation under vacuum to lower the boiling points and prevent potential decomposition at high temperatures.

  • Maintain a slow and steady distillation rate to allow for proper equilibrium to be established in the column.

  • Insulate the column to minimize heat loss.

Q3: What is the best way to monitor the progress of the esterification reaction?

Thin-Layer Chromatography (TLC) is an effective way to monitor the reaction. Spot the starting carboxylic acid, the reaction mixture, and a co-spot (both starting material and reaction mixture) on a TLC plate. The ester product will be less polar than the carboxylic acid starting material and will, therefore, have a higher Rf value. The disappearance of the starting material spot indicates the reaction is complete.

Q4: During the sodium bicarbonate wash, the mixture is foaming excessively and creating a lot of pressure. What should I do?

This is due to the reaction of the basic sodium bicarbonate with the acidic catalyst (e.g., sulfuric acid) and any unreacted carboxylic acid, which produces carbon dioxide gas. To manage this, add the sodium bicarbonate solution slowly and in small portions. After each addition, gently swirl the separatory funnel and vent it frequently by inverting it and opening the stopcock to release the pressure.

Q5: What is the best drying agent for this compound?

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) are commonly used and effective drying agents for ethereal or chlorinated organic solutions containing this compound.

Data Presentation

Table 1: Physical Properties of this compound and Related Dibasic Esters
CompoundMolecular Weight ( g/mol )Boiling Point (°C at 760 mmHg)Melting Point (°C)Density (g/cm³ at 20°C)
Dimethyl Succinate146.14200191.12
This compound 160.17 213 -37 1.09
Dimethyl Adipate174.2025281.06

Data sourced from multiple references, including.

Table 2: Vapor-Liquid Equilibrium Data for Dibasic Esters at Reduced Pressure

This table provides the temperature ranges for the boiling points of binary mixtures of the esters at different pressures, which is critical for planning vacuum distillation.

Binary SystemPressure (kPa)Temperature Range (K)
Dimethyl Succinate + this compound2363.39 - 422.4
Dimethyl Succinate + Dimethyl Adipate5.2363.39 - 422.4
This compound + Dimethyl Adipate8.3363.39 - 422.4

Data adapted from a study on the isobaric vapor-liquid equilibrium of these systems.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol is based on the esterification of glutaric anhydride.

Materials:

  • Glutaric anhydride (3.35 g, 29.4 mmol)

  • Anhydrous Methanol (100 mL)

  • Concentrated Sulfuric Acid (0.31 mL, 5.9 mmol)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve glutaric anhydride in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Carefully add concentrated sulfuric acid to the solution.

  • Stir the mixture at room temperature for 18 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture to about half its volume using a rotary evaporator.

  • Quench the reaction by adding 40 mL of water.

  • Transfer the mixture to a separatory funnel and extract the aqueous phase with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until CO₂ evolution ceases, followed by a wash with brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

Protocol 2: Purification by Vacuum Fractional Distillation

Procedure:

  • Assemble a fractional distillation apparatus with a Vigreux or packed column. Ensure all glassware is free of cracks and all joints are properly greased.

  • Add the crude this compound and a stir bar to the distilling flask.

  • Connect the apparatus to a vacuum trap and a vacuum source (e.g., a vacuum pump).

  • Begin stirring and turn on the vacuum to reduce the pressure in the system.

  • Once a stable vacuum is achieved, begin heating the distilling flask gently.

  • Collect and discard any low-boiling fractions (e.g., residual solvent).

  • Slowly increase the temperature and collect the fraction corresponding to the boiling point of this compound at the measured pressure.

  • Stop the distillation once the temperature begins to rise significantly or drop, indicating the product has been collected.

  • Cool the apparatus to room temperature before slowly reintroducing air into the system.

Protocol 3: HPLC Analysis of Product Purity

This method can be used to quantify the amounts of glutaric acid, mono-methyl glutarate, and this compound in a sample.

  • Column: SunFire C₁₈ (5 µm, 4.6 mm x 150 mm)

  • Mobile Phase: CH₃CN/H₂O/CF₃COOH (60:40:1, V/V/V)

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

  • Detection: UV (wavelength dependent on detector capabilities, typically around 210 nm for esters and carboxylic acids)

Visualizations

Fischer_Esterification_Equilibrium Reactants Glutaric Acid + Methanol Equilibrium Reactants->Equilibrium Products This compound + Water Equilibrium->Products ShiftRight Shift Equilibrium to Products ExcessMethanol Use Excess Methanol RemoveWater Remove Water (Dean-Stark) ExcessMethanol->Equilibrium Increases forward rate RemoveWater->Equilibrium Decreases reverse rate

Caption: Fischer Esterification Equilibrium and driving forces.

DMG_Workflow Start Start: Glutaric Acid/Anhydride + Methanol Reaction Acid-Catalyzed Esterification (Reflux) Start->Reaction Quench Quench with Water Reaction->Quench Extraction Liquid-Liquid Extraction (e.g., with CH2Cl2) Quench->Extraction Wash_Bicarb Wash with NaHCO3 (aq) (Neutralize Acid) Extraction->Wash_Bicarb Wash_Brine Wash with Brine Wash_Bicarb->Wash_Brine Drying Dry Organic Layer (e.g., Na2SO4) Wash_Brine->Drying Filter_Concentrate Filter and Concentrate Drying->Filter_Concentrate Crude_Product Crude this compound Filter_Concentrate->Crude_Product Purification Vacuum Fractional Distillation Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Analysis Purity Analysis (GC, HPLC, NMR) Pure_Product->Analysis

Caption: Experimental workflow for DMG synthesis and isolation.

Caption: Troubleshooting flowchart for DMG workup and isolation.

References

Preventing hydrolysis of Dimethyl Glutarate during experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Dimethyl Glutarate (DMG). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMG) and why is hydrolysis a concern?

This compound is a diester of glutaric acid and methanol. Hydrolysis is the chemical breakdown of a compound due to reaction with water. In the case of DMG, hydrolysis results in the formation of monomethyl glutarate and ultimately glutaric acid, along with methanol. This degradation can impact the purity of the reagent, affect reaction yields, and introduce impurities that may interfere with experimental results.

Q2: Under what conditions is this compound susceptible to hydrolysis?

This compound is generally stable under anhydrous and neutral conditions. However, its hydrolysis is significantly accelerated by the presence of:

  • Acids: Strong mineral acids can catalyze the hydrolysis reaction.[1]

  • Bases: Alkaline conditions readily promote hydrolysis, a reaction often referred to as saponification.[1]

  • Elevated Temperatures: Higher temperatures increase the rate of hydrolysis.[2]

  • Water: As a reactant in hydrolysis, the presence of water is essential for the degradation to occur.

Q3: How can I store this compound to minimize hydrolysis?

To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of moisture, strong acids, bases, and oxidizing agents.[3]

Q4: What are the signs of this compound hydrolysis in my sample?

The primary chemical indicators of hydrolysis are the presence of glutaric acid and methanol. Physically, you might not observe any change in the appearance of the colorless liquid. Therefore, analytical methods are necessary for confirmation. A change in the pH of an unbuffered aqueous solution containing DMG could also indicate hydrolysis, as glutaric acid is formed.

Q5: Can I use this compound in aqueous solutions?

Yes, but with caution. If your experiment requires an aqueous solution, it is best to prepare it fresh and use it promptly. To minimize hydrolysis, the pH of the solution should be maintained as close to neutral (pH 7) as possible, and the temperature should be kept low.

Troubleshooting Guide

This guide addresses common issues related to the hydrolysis of this compound during experiments.

Issue Potential Cause Recommended Solution
Unexpectedly low yield of a desired product in a reaction involving DMG. Hydrolysis of DMG may have occurred, reducing the amount of active reagent.Verify the purity of your DMG stock using GC or HPLC (see Experimental Protocols). Ensure all reactants, solvents, and glassware are anhydrous. If water is necessary for the reaction, consider running the experiment at a lower temperature and for a shorter duration.
Presence of unknown peaks in analytical data (e.g., NMR, GC, HPLC). The unknown peaks may correspond to glutaric acid, monomethyl glutarate, or methanol, the hydrolysis products of DMG.Analyze a sample of your DMG stock for these impurities. Compare the retention times or spectral data of the unknown peaks with those of authentic samples of the potential hydrolysis products.
Inconsistent experimental results when using different batches of DMG. One or more batches of DMG may have undergone partial hydrolysis during storage.Always check the purity of a new batch of DMG before use. Store all batches under the recommended conditions (cool, dry, and tightly sealed).
A gradual change in the pH of a reaction mixture over time. If the reaction is not buffered, the formation of glutaric acid from DMG hydrolysis will lower the pH.If your experimental conditions are sensitive to pH changes, consider using a suitable buffer system to maintain a neutral pH.

Data on Factors Influencing Hydrolysis

Parameter Condition Effect on Hydrolysis Rate Recommendation
pH Acidic (pH < 7)IncreasedAvoid acidic conditions; if necessary, use the mildest possible acid and lowest temperature.
Neutral (pH ≈ 7)MinimalMaintain a neutral pH for optimal stability in aqueous media.
Basic (pH > 7)Significantly IncreasedAvoid basic conditions unless saponification is the intended reaction.
Temperature Low (e.g., 0-4 °C)SlowConduct experiments at the lowest feasible temperature.
Ambient (e.g., 20-25 °C)ModerateMinimize the duration of experiments at room temperature.
Elevated (e.g., > 40 °C)RapidAvoid heating DMG in the presence of water if hydrolysis is undesirable.
Presence of Water AnhydrousNegligibleUse anhydrous solvents and reagents, and dry glassware thoroughly.
Trace MoistureSlowHandle DMG under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
Aqueous SolutionDependent on pH and TemperaturePrepare aqueous solutions of DMG immediately before use.

Experimental Protocols

Protocol 1: General Procedure to Minimize DMG Hydrolysis in a Reaction

This protocol provides a general workflow for handling this compound in a manner that minimizes its hydrolysis.

  • Glassware Preparation: Ensure all glassware is thoroughly dried before use, either by oven-drying (e.g., at 120 °C for several hours) or flame-drying under a stream of inert gas.

  • Solvent and Reagent Preparation: Use anhydrous solvents. If necessary, purify solvents using standard drying techniques. Ensure all other reagents are free from water.

  • Inert Atmosphere: Assemble the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon). This is particularly important for reactions that are sensitive to moisture or are run for extended periods.

  • Reagent Addition: Add the anhydrous solvent to the reaction flask, followed by other reagents. Add this compound via a syringe through a septum.

  • Temperature Control: Maintain the desired reaction temperature using an appropriate cooling or heating bath. Avoid unnecessary heating.

  • Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique (e.g., TLC, GC, or HPLC).

  • Work-up: Quench the reaction using an appropriate method. When performing an aqueous work-up, minimize the contact time of DMG with acidic or basic aqueous layers. If extraction is required, perform it quickly and efficiently. Dry the organic layer thoroughly with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before solvent removal.

Protocol 2: Quantification of this compound and Glutaric Acid by Gas Chromatography (GC-FID)

This method is suitable for assessing the purity of this compound and quantifying the extent of its hydrolysis.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A polar capillary column, such as a DB-WAX or equivalent, is suitable for separating DMG and its potential impurities.

  • Carrier Gas: Helium or Hydrogen.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 220 °C at a rate of 15 °C/minute.

    • Final hold: Hold at 220 °C for 5 minutes. (This is a starting point and should be optimized for your specific instrument and column.)

  • Injector and Detector Temperatures: 250 °C.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable anhydrous solvent (e.g., dichloromethane or ethyl acetate).

    • Prepare a separate stock solution of glutaric acid. Note that glutaric acid may require derivatization (e.g., silylation) to improve its volatility and chromatographic behavior.

    • Create a series of calibration standards containing known concentrations of both this compound and derivatized glutaric acid.

    • Dilute the experimental sample in the same solvent.

  • Analysis:

    • Inject the calibration standards to generate a calibration curve for each compound.

    • Inject the experimental sample.

    • Quantify the amount of this compound and glutaric acid in the sample by comparing the peak areas to the calibration curves.

Protocol 3: Analysis of this compound and Glutaric Acid by High-Performance Liquid Chromatography (HPLC-UV)

This method allows for the simultaneous determination of this compound and its hydrolysis product, glutaric acid.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous acidic solution (e.g., water with 0.1% trifluoroacetic acid or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol). A reported mobile phase is a mixture of acetonitrile, water, and trifluoroacetic acid.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Column Temperature: 30-40 °C.

  • Detection Wavelength: Glutaric acid and this compound have weak UV absorbance at low wavelengths (e.g., 210 nm).

  • Sample Preparation:

    • Prepare stock solutions of this compound and glutaric acid in the mobile phase.

    • Create a series of calibration standards with known concentrations of both compounds.

    • Dilute the experimental sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the calibration standards to construct a calibration curve for each analyte.

    • Inject the prepared experimental sample.

    • Determine the concentrations of this compound and glutaric acid in the sample based on their peak areas and the calibration curves.

Visualizations

Hydrolysis_Pathway DMG This compound Water_H + H2O (H+ or OH- catalysis) DMG->Water_H Monomethyl_Glutarate Monomethyl Glutarate + Methanol Water_H2 + H2O (H+ or OH- catalysis) Monomethyl_Glutarate->Water_H2 Glutaric_Acid Glutaric Acid + Methanol Water_H->Monomethyl_Glutarate Water_H2->Glutaric_Acid

Caption: Hydrolysis pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Dry_Glassware Dry Glassware Anhydrous_Solvents Use Anhydrous Solvents Dry_Glassware->Anhydrous_Solvents Inert_Atmosphere Establish Inert Atmosphere Anhydrous_Solvents->Inert_Atmosphere Add_Reagents Add Reagents & DMG Inert_Atmosphere->Add_Reagents Control_Temp Control Temperature Add_Reagents->Control_Temp Monitor_Reaction Monitor Reaction (GC/HPLC) Control_Temp->Monitor_Reaction Quench Quench Reaction Monitor_Reaction->Quench Extract Aqueous Extraction (if needed) Quench->Extract Dry_Analyze Dry & Analyze Product Extract->Dry_Analyze

Caption: Workflow to minimize DMG hydrolysis.

References

Technical Support Center: Optimizing GC-MS Injection Parameters for Dimethyl Glutarate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing their Gas Chromatography-Mass Spectrometry (GC-MS) methods for the analysis of Dimethyl Glutarate. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting GC-MS injection parameters for this compound analysis?

A1: A good starting point for developing a robust GC-MS method for this compound can be adapted from established methods. While the following parameters from an OSHA method are for a GC-FID system, they provide a solid foundation for GC-MS method development.[1]

Table 1: Recommended Starting GC-MS Parameters for this compound Analysis

ParameterRecommended ValueNotes
Injector Temperature 200°CA lower temperature is recommended to prevent thermal degradation.[1]
Injection Mode Split or SplitlessThe choice depends on the sample concentration. Use splitless for trace analysis and split for higher concentrations.[2][3][4]
Split Ratio 10:1 to 100:1 (if using split)Adjust based on analyte concentration and desired sensitivity.
Injection Volume 1 µLA common starting volume; can be optimized.
Liner Deactivated, single taper with glass wool for splitless; Deactivated, precision type with wool for split.A deactivated liner is crucial to prevent analyte degradation.
Carrier Gas Helium
Flow Rate 1.0 - 1.5 mL/min (Constant Flow)
Oven Program Initial Temp: 50°C for 2 min, then ramp at 10°C/min to 170°C, hold for 15 min.This program can be optimized to improve separation.
MS Transfer Line Temp 250°CShould be high enough to prevent analyte condensation.
Ion Source Temp 230°CA standard temperature for many applications.
MS Quadrupole Temp 150°CA standard temperature for many applications.

Q2: Should I use a split or splitless injection for this compound analysis?

A2: The choice between split and splitless injection depends primarily on the concentration of this compound in your sample.

  • Splitless Injection: This technique is ideal for trace analysis where the analyte concentration is very low. In splitless mode, the entire vaporized sample is transferred to the column, maximizing sensitivity.

  • Split Injection: If you are working with higher concentrations of this compound, a split injection is recommended. This method prevents column overload by venting a portion of the sample.

Q3: What are the signs of thermal degradation of this compound in the injector, and how can I prevent it?

A3: Thermal degradation of this compound in the GC injector can lead to inaccurate quantification and the appearance of unexpected peaks in your chromatogram.

  • Signs of Degradation: The primary thermal degradation products of this compound are carbon dioxide, carbon monoxide, and methane. The appearance of these as significant peaks, or a decrease in the this compound peak area with an increase in injector temperature, are strong indicators of degradation.

  • Prevention: The most effective way to prevent thermal degradation is to use the lowest possible injector temperature that still allows for efficient volatilization of this compound. An initial temperature of 200°C is a good starting point. Using a deactivated inlet liner is also crucial to minimize active sites that can promote degradation.

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My this compound peak is tailing. What are the possible causes and solutions?

A: Peak tailing, where the latter half of the peak is broader than the front half, can be caused by several factors:

  • Active Sites in the System: Polar analytes can interact with active sites in the inlet liner, column, or connections, leading to tailing.

    • Solution: Use a high-quality, deactivated inlet liner and ensure all connections are clean and properly made. If the column is old, consider trimming the front end or replacing it.

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Dilute your sample or use a higher split ratio.

  • Improper Column Installation: If the column is not installed correctly in the inlet or detector, it can create dead volume, leading to peak tailing.

    • Solution: Ensure the column is installed according to the manufacturer's instructions.

Q: My this compound peak is fronting. What could be the cause?

A: Peak fronting, where the front of the peak is broader than the back, is often a sign of column overload.

  • Solution: Reduce the amount of sample being introduced to the column by either diluting the sample or increasing the split ratio.

Issue 2: Ghost Peaks and Carryover

Q: I am seeing unexpected peaks in my chromatogram, even in blank injections. What are these "ghost peaks" and where do they come from?

A: Ghost peaks are extraneous peaks in your chromatogram that are not part of your sample. Common sources include:

  • Septum Bleed: The septum in the injection port can degrade at high temperatures, releasing volatile siloxanes that appear as a series of evenly spaced peaks.

    • Solution: Use a high-quality, low-bleed septum and replace it regularly. Ensure the injector temperature is not set unnecessarily high. A simple test is to run a blank without an injection; if the peaks disappear, the vial cap septum is the likely source.

  • Carryover: Residue from a previous, more concentrated sample can be injected in a subsequent run.

    • Solution: Implement a thorough wash sequence for the syringe between injections, using a strong solvent. If carryover persists, you may need to clean the injector.

  • Contaminated Carrier Gas or Solvents: Impurities in the carrier gas or solvents can introduce contaminants into the system.

    • Solution: Use high-purity carrier gas and GC-grade solvents. Installing a gas filter can also help.

Issue 3: Low Sensitivity or No Peak

Q: I am not seeing a peak for this compound, or the signal is very weak. How can I improve sensitivity?

A: Low sensitivity can be a frustrating issue with several potential causes:

  • Incorrect Injection Mode: If you are analyzing trace levels of this compound with a high split ratio, most of your sample is being vented.

    • Solution: Switch to a splitless injection or a lower split ratio.

  • Leaks in the System: A leak in the injection port or at the column connections can lead to sample loss.

    • Solution: Perform a leak check of the system.

  • Injector Temperature Too Low: If the injector temperature is too low, this compound may not be fully vaporized.

    • Solution: While being mindful of thermal degradation, ensure the injector temperature is sufficient for volatilization.

  • MS Detector Issues: The MS detector may need to be tuned or cleaned.

    • Solution: Perform an autotune of the mass spectrometer. If sensitivity is still low, the ion source may require cleaning.

Experimental Protocols

Protocol 1: Sample Preparation for this compound from Air Samples

This protocol is based on the OSHA method for the collection and desorption of this compound from charcoal tubes.

  • Sample Collection: Collect air samples using a charcoal tube at a known flow rate and duration.

  • Desorption: a. Carefully break open the charcoal tube and transfer the front and back sections to separate 2 mL autosampler vials. b. Add 1 mL of a 1:99 (v/v) solution of dimethyl formamide:carbon disulfide to each vial. c. Cap the vials and shake for 30 minutes.

  • Analysis: The desorbed sample is now ready for injection into the GC-MS.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis SampleCollection Sample Collection (Charcoal Tube) Desorption Desorption with 1:99 DMF:CS2 SampleCollection->Desorption Injection GC Injection Desorption->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection DataAnalysis Data Analysis Detection->DataAnalysis

Caption: Experimental workflow for this compound analysis.

troubleshooting_workflow Start Chromatographic Problem Observed PeakShape Poor Peak Shape? Start->PeakShape Sensitivity Low Sensitivity? PeakShape->Sensitivity No Tailing Tailing PeakShape->Tailing Yes Fronting Fronting PeakShape->Fronting Yes GhostPeaks Ghost Peaks? Sensitivity->GhostPeaks No CheckInjectionMode Check Injection Mode (Split/Splitless) Sensitivity->CheckInjectionMode Yes CheckSeptum Check/Replace Septum GhostPeaks->CheckSeptum Yes CheckLiner Check/Replace Deactivated Liner Tailing->CheckLiner CheckColumn Check Column Installation/Trim Tailing->CheckColumn ReduceConc Reduce Concentration/ Increase Split Tailing->ReduceConc Fronting->ReduceConc CheckLeaks Check for Leaks CheckInjectionMode->CheckLeaks TuneMS Tune/Clean MS CheckLeaks->TuneMS RunBlank Run Blank Injection CheckSeptum->RunBlank CheckSolvents Check Solvents/Gas Purity RunBlank->CheckSolvents

References

Technical Support Center: Managing Viscosity in Dimethyl Glutarate Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in managing viscosity-related challenges when working with Dimethyl Glutarate (DMG) in their formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMG) and in which applications is it commonly used?

This compound (DMG) is an organic compound, specifically a diester of glutaric acid.[1][2][3] It is a colorless liquid with a faint, agreeable odor.[1][2] DMG is frequently utilized as a solvent, intermediate, and viscosity modifier in a variety of industrial and pharmaceutical applications. Its uses include:

  • Coatings and Paints: As a solvent and viscosity adjuster.

  • Cleaning Agents: In industrial and household cleaning formulations.

  • Pharmaceuticals: As an excipient to improve stability and solubility.

  • Resin Synthesis: As a raw material in the production of polyester and polyamide resins.

Q2: What is the typical viscosity of pure this compound?

The kinematic viscosity of this compound is approximately 2.5 cSt at 25 °C. It is important to note that viscosity is temperature-dependent; an increase in temperature will lead to a decrease in viscosity.

Q3: Is this compound soluble in common laboratory solvents?

Yes, this compound is very soluble in alcohol and ether. However, it is sparingly soluble in water. This solubility profile is a key consideration when formulating with DMG.

Q4: What are the primary safety precautions to consider when handling this compound?

While this compound is considered to have low toxicity, it is important to handle it with appropriate safety measures. It can be a mild irritant to the skin, eyes, and respiratory system. Always refer to the Safety Data Sheet (SDS) for detailed handling instructions. Key safety practices include:

  • Using in a well-ventilated area.

  • Wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Avoiding inhalation of vapors.

  • Storing in a cool, dry place away from incompatible materials such as strong acids, bases, and oxidizing agents.

Troubleshooting Guide: Viscosity Issues with this compound

High viscosity in formulations containing this compound can lead to challenges in processing, handling, and application. This guide provides a systematic approach to troubleshooting and resolving these issues.

Problem 1: Formulation is too viscous at room temperature.

  • Possible Cause 1: High Concentration of DMG or Other High Molecular Weight Components.

    • Solution:

      • Reduce Concentration: If the formulation allows, decrease the concentration of this compound or other high-viscosity components.

      • Introduce a Co-solvent: The addition of a low-viscosity, compatible co-solvent can significantly reduce the overall formulation viscosity. Solvents like acetone, ethyl acetate, or lower alcohols can be effective. Compatibility testing is crucial to avoid phase separation or precipitation.

  • Possible Cause 2: Low Formulation Temperature.

    • Solution:

      • Increase Temperature: Gently warming the formulation can substantially decrease its viscosity. It is essential to determine the temperature sensitivity of all components to avoid degradation. A controlled temperature increase of even 10-20°C can have a significant impact.

  • Possible Cause 3: Intermolecular Interactions.

    • Solution:

      • Evaluate Excipients: Certain excipients can promote intermolecular interactions that increase viscosity. A thorough review of the formulation components and their potential interactions is recommended. In some cases, replacing an excipient may be necessary.

Problem 2: Inconsistent viscosity between batches.

  • Possible Cause 1: Variation in Raw Material Quality.

    • Solution:

      • Quality Control: Implement stringent quality control checks for all incoming raw materials, including this compound, to ensure consistency in purity and specifications.

  • Possible Cause 2: Inaccurate Measurements or Incomplete Mixing.

    • Solution:

      • Standard Operating Procedures (SOPs): Develop and adhere to detailed SOPs for all formulation steps, including precise measurements and standardized mixing protocols to ensure homogeneity.

      • Mixing Parameters: Optimize mixing speed and time to ensure all components are thoroughly dispersed.

Problem 3: Formulation becomes cloudy or separates after adding a co-solvent to reduce viscosity.

  • Possible Cause: Poor Solubility or Incompatibility of the Co-solvent.

    • Solution:

      • Solubility Studies: Conduct systematic solubility and compatibility studies with a range of co-solvents before scaling up.

      • Ternary Phase Diagrams: For complex systems, constructing a ternary phase diagram can help identify the optimal concentration ranges for the solvent, co-solvent, and active ingredients to maintain a single, stable phase.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₁₂O₄
Molecular Weight 160.17 g/mol
Appearance Colorless liquid
Odor Faint, agreeable
Density 1.087 g/cm³ at 20°C
Boiling Point 215 °C
Melting Point -42.5 °C
Flash Point 103 °C
Kinematic Viscosity ~2.5 cSt at 25°C
Solubility in Water Sparingly soluble
Solubility in Organic Solvents Very soluble in alcohol and ether

Experimental Protocols

Protocol 1: Measurement of Kinematic Viscosity using a Capillary Viscometer

This protocol describes a standard method for determining the kinematic viscosity of a this compound-containing formulation.

Materials:

  • Calibrated glass capillary viscometer (e.g., Ubbelohde type)

  • Constant temperature water bath

  • Stopwatch

  • Formulation sample

  • Pipettes

  • Cleaning solvents (e.g., acetone, isopropanol)

  • Dry, filtered air or nitrogen

Procedure:

  • Viscometer Selection: Choose a capillary viscometer with a capillary size appropriate for the expected viscosity of the sample. The flow time should ideally be between 200 and 1000 seconds.

  • Cleaning: Thoroughly clean the viscometer with appropriate solvents and dry it completely with a stream of filtered air or nitrogen.

  • Sample Preparation: Ensure the formulation sample is homogeneous and free of air bubbles. If necessary, allow the sample to stand or gently centrifuge to remove bubbles.

  • Loading the Viscometer: Carefully pipette the required volume of the sample into the viscometer, avoiding the introduction of air bubbles.

  • Temperature Equilibration: Place the viscometer in the constant temperature water bath set to the desired temperature (e.g., 25 °C ± 0.1 °C). Allow at least 20 minutes for the sample to reach thermal equilibrium.

  • Measurement:

    • Using gentle suction, draw the liquid up through the capillary to a point above the upper timing mark.

    • Release the suction and allow the liquid to flow freely down the capillary.

    • Start the stopwatch precisely as the meniscus of the liquid passes the upper timing mark.

    • Stop the stopwatch precisely as the meniscus passes the lower timing mark.

  • Repeatability: Perform at least three consecutive measurements. The flow times should be within an acceptable range of variation (e.g., ±0.5%).

  • Calculation: Calculate the average flow time (t) in seconds. The kinematic viscosity (ν) in centistokes (cSt) is calculated using the following equation: ν = C * t Where C is the calibration constant of the viscometer (provided with the instrument or determined using a standard of known viscosity).

  • Cleaning: After use, immediately clean the viscometer thoroughly.

Mandatory Visualizations

Troubleshooting_Viscosity start High Viscosity Issue Identified check_temp Is the formulation at the correct processing temperature? start->check_temp increase_temp Action: Increase temperature gradually and monitor viscosity. check_temp->increase_temp No check_concentration Is the concentration of DMG or other high MW components optimal? check_temp->check_concentration Yes increase_temp->check_concentration reduce_concentration Action: Reduce concentration of high viscosity components. check_concentration->reduce_concentration No add_cosolvent Action: Introduce a low-viscosity, compatible co-solvent. check_concentration->add_cosolvent Yes issue_resolved Viscosity Issue Resolved reduce_concentration->issue_resolved check_compatibility Is the co-solvent compatible with the formulation? add_cosolvent->check_compatibility perform_solubility_study Action: Conduct solubility and compatibility studies. check_compatibility->perform_solubility_study No check_compatibility->issue_resolved Yes issue_unresolved Issue Persists: Further Investigation Required perform_solubility_study->issue_unresolved

Caption: Troubleshooting workflow for high viscosity issues in this compound formulations.

Factors_Affecting_Viscosity Viscosity Formulation Viscosity Temperature Temperature Temperature->Viscosity affects Concentration Concentration of DMG Concentration->Viscosity affects Co_solvents Presence of Co-solvents Co_solvents->Viscosity affects Interactions Intermolecular Interactions Interactions->Viscosity affects

Caption: Key factors influencing the viscosity of this compound formulations.

References

Technical Support Center: Dimethyl Glutarate (DMG) Solvent Systems

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dimethyl Glutarate (DMG). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges related to reagent solubility in this versatile and environmentally friendly solvent.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMG) and why is it used as a solvent?

This compound is a dibasic ester, specifically the dimethyl ester of glutaric acid.[1] It is a colorless, transparent liquid with a high boiling point and a faint, fruity odor.[2][3] DMG is considered a "green" solvent due to its low toxicity, low vapor pressure, and biodegradability.[4][5] Its strong solvency makes it an effective medium for a variety of applications, including in coatings, cleaning agents, and as an intermediate in organic synthesis.

Q2: What types of compounds are generally soluble in DMG?

DMG is a versatile solvent capable of dissolving a wide range of organic compounds. It is readily miscible with many common organic solvents such as alcohols, ketones, and ethers. Due to its molecular structure, which contains both polar ester groups and a non-polar hydrocarbon chain, it exhibits amphiphilic characteristics, allowing it to interact with a variety of solutes. It shows excellent solubility for many resins and polymers.

Q3: My reagent is not dissolving in pure DMG. What are the first steps I should take?

If you encounter poor solubility, consider the following initial steps:

  • Mechanical Agitation: Ensure the mixture is being stirred vigorously.

  • Sonication: Use an ultrasonic bath to provide energy to break down solute particles and facilitate dissolution.

  • Gentle Heating: Gradually increasing the temperature of the mixture can significantly enhance the solubility of many compounds. Always consider the thermal stability of your reagent before applying heat.

Q4: How does temperature affect solubility in DMG?

For most solid reagents, solubility in DMG increases with temperature. This is a common trend for many solvent-solute systems. However, it is crucial to determine the thermal stability of your specific reagent to avoid degradation at elevated temperatures.

Q5: Can I use a co-solvent with DMG to improve solubility?

Yes, using a co-solvent is a highly effective strategy. A co-solvent system can modulate the polarity of the solvent mixture to better match that of the reagent, based on the principle of "like dissolves like".

Troubleshooting Guide: Poor Reagent Solubility

This guide provides a systematic approach to troubleshooting and overcoming poor reagent solubility in this compound.

Problem: Reagent precipitates or fails to dissolve completely in DMG.

Below is a logical workflow to address this issue.

G cluster_0 Initial Observations & Actions cluster_1 Solvent System Modification cluster_2 Advanced Techniques A Poor Solubility Observed (Precipitate/Cloudiness) B Apply Mechanical Agitation (Stirring/Vortexing) A->B C Introduce Sonication B->C D Apply Gentle Heating (Monitor Reagent Stability) C->D E Select a Co-solvent (Based on Reagent Polarity) D->E If solubility is still poor F Screen Co-solvent Ratios (e.g., 9:1, 4:1, 1:1 DMG:Co-solvent) E->F G Identify Optimal Co-solvent System F->G H Consider pH Adjustment (for Ionizable Reagents) G->H If further enhancement is needed Result Reagent Solubilized G->Result I Particle Size Reduction (Micronization) H->I Fail Consult Further Resources H->Fail I->Result I->Fail

Caption: Troubleshooting workflow for poor reagent solubility.

Quantitative Data

The solubility of specific compounds in this compound can vary significantly. The following table summarizes available quantitative data. It is highly recommended to perform empirical solubility tests for your specific reagent.

Compound TypeSolvent(s)TemperatureSolubility
This compoundWater25°C1.2 g / 100 mL
This compoundChloroform25°C0.6 g / 100 mL
This compoundWaterNot Specified4.3 g/L
This compoundWaterNot Specified63.1 g/L
Various APIsDMSONot SpecifiedHigh (e.g., 200 mg/mL)

Note: The variability in reported water solubility highlights the importance of experimental verification.

Experimental Protocols

Protocol 1: Co-solvent Screening for Solubility Enhancement

This protocol outlines a method to identify an effective co-solvent and its optimal concentration to dissolve a poorly soluble reagent in DMG.

G cluster_0 Preparation cluster_1 Screening cluster_2 Analysis A 1. Weigh a fixed amount of reagent into several vials (e.g., 10 mg). B 2. Prepare stock solutions of potential co-solvents (e.g., NMP, DMSO, Ethanol) in DMG at various ratios (9:1, 4:1, 1:1). A->B C 3. Add a fixed volume of each DMG:co-solvent mixture to a vial. B->C D 4. Agitate (vortex/stir) and observe dissolution at room temperature. C->D E 5. If not dissolved, gently heat and observe. D->E F 6. Record the co-solvent and ratio that achieves complete dissolution with the least amount of co-solvent. E->F G 7. Visually inspect for clarity and absence of particulates. F->G Result Optimal Co-solvent System Identified G->Result

Caption: Experimental workflow for co-solvent screening.

Methodology:

  • Preparation:

    • Accurately weigh a consistent amount of your poorly soluble reagent (e.g., 10 mg) into a series of identical glass vials.

    • Prepare different stock solutions of DMG with various co-solvents. Potential co-solvents to screen include N-Methyl-2-pyrrolidone (NMP), Dimethyl Sulfoxide (DMSO), ethanol, or propylene glycol. Create mixtures with varying ratios, for example: 9:1, 4:1, and 1:1 (DMG:co-solvent).

  • Screening:

    • To each vial containing the reagent, add a fixed volume (e.g., 1 mL) of one of the prepared DMG:co-solvent mixtures.

    • Vortex or stir the vials vigorously for 2-5 minutes at room temperature.

    • Observe each vial for complete dissolution. Note any mixtures that result in a clear solution.

    • For vials where the reagent is not fully dissolved, gently warm the mixture (e.g., to 40-50°C), ensuring the reagent is thermally stable at that temperature. Observe for any changes in solubility.

  • Analysis:

    • Identify the co-solvent and the minimum concentration (highest DMG ratio) that results in complete and rapid dissolution of your reagent.

    • The most effective system is the one that solubilizes the reagent with the smallest proportion of co-solvent.

    • Before proceeding with your main experiment, ensure the chosen co-solvent system is compatible with all other reagents and reaction conditions.

Logical Relationships in Solvent Selection

The choice of a suitable solvent or co-solvent system is governed by the chemical principle of "like dissolves like." This can be visualized as a decision-making process based on the polarity of the reagent.

G Reagent Reagent with Poor Solubility in DMG Polarity Assess Polarity of Reagent Reagent->Polarity NonPolar Primarily Non-Polar Polarity->NonPolar Non-Polar Polar Primarily Polar Polarity->Polar Polar Mixed Mixed Polarity/ Amphiphilic Polarity->Mixed Amphiphilic Solvent_NonPolar Co-solvent: Toluene, Heptane (Use with caution, assess miscibility) NonPolar->Solvent_NonPolar Solvent_Polar Co-solvent: NMP, DMSO, Ethanol, Propylene Glycol Polar->Solvent_Polar Solvent_Mixed DMG may be sufficient. Try gentle heating or sonication first. If needed, screen polar and non-polar co-solvents. Mixed->Solvent_Mixed

Caption: Decision diagram for co-solvent selection based on polarity.

References

Technical Support Center: Catalyst Deactivation and Regeneration in Dimethyl Glutarate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to catalyst deactivation and regeneration during the synthesis of Dimethyl Glutarate (DMG).

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound, focusing on catalyst-related issues.

Problem 1: Gradual Decrease in this compound Yield Over Several Batches

  • Initial Observation: A consistent drop in product yield (e.g., 5-10% decrease with each successive batch) using a recyclable solid acid catalyst like a strong acidic styrene-based cation exchange resin (e.g., Amberlyst-15).

  • Potential Causes and Solutions:

Potential Cause Diagnostic Check Recommended Action
Fouling/Coking Visually inspect the catalyst beads for any discoloration (e.g., yellowing to dark brown). Perform a Thermogravimetric Analysis (TGA) on a spent catalyst sample to quantify the amount of deposited organic matter.[1]Implement a regeneration protocol involving solvent washing to remove non-covalently bound deposits, followed by a controlled thermal treatment if necessary. For severe coking, oxidative regeneration may be required.[2][3]
Leaching of Active Sites Analyze the reaction mixture for traces of sulfonic acid. A decrease in the ion-exchange capacity of the catalyst, which can be measured by titration, is also indicative of this issue.Operate at a lower temperature if possible, as higher temperatures can accelerate the cleavage of functional groups. Ensure the catalyst is not exposed to excessive mechanical stress.
Thermal Degradation Check the maximum operating temperature of your catalyst. For many sulfonic acid resins, thermal degradation can begin at temperatures above 120-140°C.[4][5]Ensure the reaction temperature is maintained within the manufacturer's specified limits for the catalyst.

Problem 2: Sudden and Significant Drop in Catalyst Activity

  • Initial Observation: A sharp decline in DMG yield in a single run, or a complete loss of catalytic activity.

  • Potential Causes and Solutions:

Potential Cause Diagnostic Check Recommended Action
Catalyst Poisoning Analyze the feedstock (glutaric acid and methanol) for potential contaminants. Common poisons for acid catalysts include basic nitrogenous compounds and metal ions.Purify the feedstock to remove any basic impurities. If metal ion contamination is suspected, a pretreatment step for the feedstock may be necessary.
Water Inhibition An excess of water in the reaction mixture can inhibit the activity of some solid acid catalysts by blocking the active sites.Ensure that the reactants are sufficiently dry. If water is a byproduct of the reaction, consider using a Dean-Stark trap or other methods to remove it as it forms.
Mechanical Failure of Catalyst In stirred tank reactors, catalyst beads can be subject to mechanical stress, leading to fragmentation and loss of active material. Visually inspect the catalyst for signs of physical damage.Optimize the stirring speed to ensure adequate mixing without causing excessive attrition of the catalyst particles.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for this compound synthesis?

A1: The most common catalysts for the esterification of glutaric acid with methanol are strong solid acids. Ion-exchange resins, particularly sulfonic acid-functionalized polystyrene-divinylbenzene resins like Amberlyst-15, are widely used due to their high activity and ease of separation from the reaction products.

Q2: What are the primary mechanisms of deactivation for these catalysts in DMG synthesis?

A2: The primary deactivation mechanisms include:

  • Fouling or Coking: The deposition of polymeric or carbonaceous materials on the catalyst surface, which blocks access to the active sites.

  • Thermal Degradation: High reaction temperatures can lead to the irreversible loss of sulfonic acid groups from the polymer backbone of ion-exchange resins.

  • Poisoning: Strong adsorption of impurities from the reactants onto the active sites.

Q3: How can I determine the cause of my catalyst's deactivation?

A3: A systematic approach is recommended. A gradual loss of activity often points towards fouling or thermal degradation, while a sudden drop is more indicative of poisoning. Characterization of the spent catalyst using techniques such as TGA for coke quantification, elemental analysis to detect poisons, and acid-base titration to measure the loss of active sites can provide a definitive diagnosis.

Q4: Is it possible to regenerate a deactivated catalyst used in DMG synthesis?

A4: Yes, in many cases, regeneration is possible. For catalysts deactivated by fouling, a common procedure involves washing with a solvent to remove soluble organic deposits. For more stubborn coke, a controlled oxidation or gasification process can be employed. If deactivation is due to reversible poisoning, washing with an appropriate reagent to displace the poison can restore activity. However, deactivation due to severe thermal degradation is generally irreversible.

Q5: What is the typical thermal stability of a cation-exchange resin catalyst?

A5: The thermal stability depends on the specific type of resin. However, for many commonly used sulfonic acid-based polystyrene-divinylbenzene resins, significant degradation of the functional groups can occur at temperatures exceeding 120-140°C. It is crucial to consult the manufacturer's specifications for the particular catalyst being used.

Data Presentation

Table 1: Representative Catalyst Performance and Deactivation in Dicarboxylic Acid Esterification

(Note: Data for a similar dicarboxylic acid esterification is used as a proxy due to the lack of specific quantitative data for this compound synthesis in the reviewed literature.)

CatalystReactionTemperature (°C)Initial Conversion (%)Conversion after 5 Cycles (%)Primary Deactivation MechanismReference
Amberlyst-15Esterification of Lauric Acid with 2-Ethyl Hexanol140>98~95Not specified, likely minor fouling/leaching
Sulfonic Resin (sPSB-SA)Esterification of Oleic Acid with 1,3-Propanediol120~90Stable over multiple runsHigh resistance to deactivation
Petcoke-derived Solid AcidEsterification of Octanoic Acid with Methanol6054Poor stability, not regenerableLeaching of active sites

Experimental Protocols

Protocol 1: Standard Catalyst Activity Test for this compound Synthesis

  • Reactor Setup: A 250 mL three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a temperature probe.

  • Reactant Preparation: Prepare a mixture of glutaric acid and methanol. A typical molar ratio of methanol to glutaric acid is 10:1 to ensure the reaction equilibrium favors the product side.

  • Catalyst Loading: Add the solid acid catalyst (e.g., Amberlyst-15) to the reactor. A typical catalyst loading is 5-10% by weight of the glutaric acid.

  • Reaction: Heat the mixture to the desired reaction temperature (e.g., 80-100°C) with constant stirring.

  • Sampling: Withdraw small samples of the reaction mixture at regular intervals (e.g., every 30 minutes).

  • Analysis: Analyze the samples using Gas Chromatography (GC) to determine the concentration of this compound and unreacted glutaric acid. The conversion of glutaric acid can be calculated based on its initial and current concentrations.

Protocol 2: Regeneration of a Coked Solid Acid Catalyst

  • Catalyst Recovery: After the reaction, separate the catalyst from the reaction mixture by filtration.

  • Solvent Washing: Wash the recovered catalyst with a solvent such as methanol or acetone at room temperature to remove any adsorbed reactants and products. Repeat this step until the washing solvent is clear.

  • Drying: Dry the washed catalyst in a vacuum oven at a low temperature (e.g., 60°C) to remove the solvent.

  • Oxidative Treatment (for severe coking): Place the dried catalyst in a tube furnace. Pass a stream of diluted air (e.g., 5% O₂ in N₂) over the catalyst bed. Gradually increase the temperature to a point sufficient to burn off the coke without damaging the catalyst (typically 300-400°C for resins, but consult manufacturer's data). Hold at this temperature until CO₂ evolution ceases.

  • Activity Re-evaluation: Test the activity of the regenerated catalyst using the standard activity test protocol to determine the effectiveness of the regeneration process.

Visualizations

Deactivation_Mechanisms Active_Catalyst Active Catalyst Deactivated_Catalyst Deactivated Catalyst Active_Catalyst->Deactivated_Catalyst Deactivation Pathways Fouling Fouling / Coking Fouling->Deactivated_Catalyst Thermal_Degradation Thermal Degradation Thermal_Degradation->Deactivated_Catalyst Poisoning Poisoning Poisoning->Deactivated_Catalyst Leaching Active Site Leaching Leaching->Deactivated_Catalyst

Caption: Primary pathways of catalyst deactivation in DMG synthesis.

Regeneration_Cycle Active_Catalyst Active Catalyst (Fresh or Regenerated) DMG_Synthesis This compound Synthesis Active_Catalyst->DMG_Synthesis Use in Reaction Spent_Catalyst Spent Catalyst (Deactivated) DMG_Synthesis->Spent_Catalyst Deactivation Occurs Regeneration Regeneration Process (e.g., Washing, Thermal Treatment) Spent_Catalyst->Regeneration Treatment Regeneration->Active_Catalyst Activity Restored

Caption: The operational cycle of catalyst use and regeneration.

Troubleshooting_Workflow Start Decrease in DMG Yield Observed Check_Rate Is the deactivation gradual or sudden? Start->Check_Rate Gradual Suspect Fouling, Thermal Degradation, or Leaching Check_Rate->Gradual Gradual Sudden Suspect Poisoning or Water Inhibition Check_Rate->Sudden Sudden Analyze_Catalyst Analyze Spent Catalyst (TGA, Titration) Gradual->Analyze_Catalyst Analyze_Feed Analyze Feedstock for Impurities Sudden->Analyze_Feed Regenerate Implement Regeneration Protocol Analyze_Catalyst->Regenerate Purify Purify Feedstock Analyze_Feed->Purify

References

Validation & Comparative

Dimethyl Glutarate vs. Dimethyl Adipate: A Comparative Guide to Their Impact on Polymer Properties

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of monomer is a critical determinant of the final properties of a polymer. This guide provides an in-depth comparison of two common diesters, dimethyl glutarate and dimethyl adipate, and their influence on the characteristics of polymers, supported by an analysis of structure-property relationships and relevant experimental methodologies.

The primary distinction between this compound (DMG) and dimethyl adipate (DMA) lies in the length of their aliphatic chains. This compound is a five-carbon dibasic ester, while dimethyl adipate possesses a six-carbon backbone. This subtle difference in molecular structure translates into significant variations in the flexibility, thermal behavior, and mechanical strength of the resulting polymers, such as polyesters and polyurethanes.

Impact on Polymer Chain Flexibility and Crystallinity

The additional methylene group in dimethyl adipate compared to this compound imparts greater rotational freedom to the polymer chain. This increased flexibility generally leads to a lower glass transition temperature (Tg) and melting temperature (Tm) in polymers synthesized with DMA. The longer, more flexible chains can move more freely at lower temperatures. Conversely, the shorter chain of this compound results in a more rigid polymer backbone, leading to higher Tg and Tm values.

This difference in chain flexibility also influences the crystallinity of the resulting polymers. The more regular packing of polymer chains facilitated by the shorter, more rigid glutarate units can lead to higher crystallinity. In contrast, the increased flexibility of adipate-based polymers may sometimes hinder perfect chain alignment, resulting in lower crystallinity.

Comparative Polymer Properties: A Quantitative Overview

PropertyPolymer with this compoundPolymer with Dimethyl AdipateRationale
Glass Transition Temperature (Tg) HigherLowerShorter, more rigid glutarate units restrict chain mobility.[1]
Melting Temperature (Tm) HigherLowerMore regular chain packing and higher crystallinity often associated with shorter diacids.[1]
Tensile Strength HigherLowerIncreased rigidity and potential for higher crystallinity contribute to greater strength.
Elongation at Break LowerHigherGreater chain flexibility from the longer adipate unit allows for more significant extension before breaking.
Flexibility / Elasticity LowerHigherThe additional methylene group in adipate increases the rotational freedom of the polymer backbone.
Hardness HigherLowerDirectly related to the rigidity of the polymer chains.

Experimental Protocols for Polymer Synthesis and Characterization

To empirically validate the comparative effects of this compound and dimethyl adipate on polymer properties, the following experimental methodologies are typically employed:

Polyester Synthesis via Melt Polycondensation

A common method for synthesizing polyesters from diesters is melt polycondensation, which involves a transesterification reaction.

Procedure:

  • Reactant Charging: A reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet is charged with the diol (e.g., 1,4-butanediol) and the diester (this compound or dimethyl adipate) in a specific molar ratio (typically a slight excess of the diol).

  • Catalyst Addition: A transesterification catalyst, such as titanium(IV) butoxide or antimony trioxide, is added to the mixture.

  • Esterification: The mixture is heated under a nitrogen atmosphere to a temperature of 170-200°C. During this stage, methanol is produced as a byproduct and is removed by distillation.

  • Polycondensation: After the removal of methanol ceases, the temperature is gradually increased to 230-250°C, and a vacuum is applied to facilitate the removal of the excess diol and drive the polymerization reaction to completion, thereby increasing the molecular weight of the polyester.

  • Product Recovery: The resulting molten polyester is then extruded, cooled, and pelletized.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants Diol + Dimethyl Ester (Glutarate or Adipate) Catalyst Transesterification Catalyst Melt_Polycondensation Melt Polycondensation (170-250°C, Vacuum) Polymer Polyester Product TGA Thermogravimetric Analysis (TGA) Polymer->TGA Thermal Stability DSC Differential Scanning Calorimetry (DSC) Polymer->DSC Tg, Tm DMA Dynamic Mechanical Analysis (DMA) Polymer->DMA Viscoelastic Properties Tensile Tensile Testing Polymer->Tensile Tensile Strength, Elongation

Characterization of Polymer Properties

To quantify the differences in the properties of polymers synthesized with this compound and dimethyl adipate, the following characterization techniques are essential:

  • Thermogravimetric Analysis (TGA): This technique is used to determine the thermal stability of the polymer by measuring its weight loss as a function of temperature.

  • Differential Scanning Calorimetry (DSC): DSC is employed to measure the glass transition temperature (Tg) and melting temperature (Tm) of the polymer, providing insights into its amorphous and crystalline phases.

  • Dynamic Mechanical Analysis (DMA): DMA characterizes the viscoelastic properties of the polymer, such as its storage modulus and loss modulus, as a function of temperature. This provides a more detailed understanding of the glass transition and other relaxation processes.

  • Tensile Testing: This mechanical test measures the tensile strength, Young's modulus, and elongation at break of the polymer, providing crucial information about its strength and ductility.

Structure-Property Relationship

The observed differences in the macroscopic properties of polymers derived from this compound and dimethyl adipate can be directly attributed to their molecular structure. The length of the aliphatic chain in the diester monomer is a key determinant of the resulting polymer's characteristics.

structure_property cluster_structure Monomer Structure cluster_properties Polymer Properties DMG This compound (5-carbon chain) Rigidity Increased Rigidity DMG->Rigidity DMA Dimethyl Adipate (6-carbon chain) Flexibility Increased Flexibility DMA->Flexibility High_Tg_Tm Higher Tg, Tm Rigidity->High_Tg_Tm High_Strength Higher Tensile Strength Rigidity->High_Strength Low_Tg_Tm Lower Tg, Tm Flexibility->Low_Tg_Tm High_Elongation Higher Elongation Flexibility->High_Elongation

References

A Comparative Guide to Dimethyl Glutarate and Dimethyl Succinate as Plasticizers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of dimethyl glutarate (DMG) and dimethyl succinate (DMS) as plasticizers. While both are short-chain dialkyl esters of dicarboxylic acids and are often found as components in commercial dibasic ester (DBE) mixtures, their individual performance characteristics can influence the properties of plasticized polymers.[1][2][3] This comparison focuses on their physical properties, plasticizing performance, thermal stability, and migration resistance, supported by available data and established experimental protocols.

Physicochemical Properties

A fundamental understanding of the physical properties of a plasticizer is crucial as it influences its processing and performance. This compound and dimethyl succinate are colorless liquids with faint, agreeable odors.[2][4] Key physical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound and Dimethyl Succinate

PropertyThis compoundDimethyl SuccinateSource(s)
Molecular Formula C₇H₁₂O₄C₆H₁₀O₄
Molecular Weight ( g/mol ) 160.17146.14
Boiling Point (°C) 210 - 215200
Melting Point (°C) -3716 - 19
Density (g/mL at 25°C) 1.0871.117
Flash Point (°C) 10385
Vapor Pressure (hPa at 20°C) 0.13~0.4 (0.3 mmHg)

Plasticizer Performance

The primary function of a plasticizer is to increase the flexibility and workability of a polymer by lowering its glass transition temperature (Tg). The efficiency of a plasticizer is a measure of how much it reduces the Tg for a given concentration.

While direct comparative studies on the plasticizing efficiency of pure this compound versus pure dimethyl succinate are limited, the principles of structure-property relationships can provide insights. Generally, for a homologous series of ester plasticizers, increasing the length of the aliphatic chain between the ester groups can lead to increased flexibility and a greater reduction in Tg, up to a certain point where compatibility becomes an issue. Given that glutaric acid has a three-carbon chain between the carboxyl groups compared to succinic acid's two-carbon chain, it is plausible that this compound may offer a slightly greater plasticizing effect.

Glass Transition Temperature (Tg) Reduction
Hardness

Plasticizers reduce the hardness of a polymer. Shore hardness is a common method for quantifying this effect. A lower Shore hardness value indicates a softer, more flexible material.

While a direct comparison is not available, the expected trend is that the plasticizer that more effectively reduces the Tg would also lead to a greater reduction in hardness.

Thermal Stability

The thermal stability of a plasticized polymer is crucial for its processing and long-term performance. It is often evaluated using thermogravimetric analysis (TGA), which measures the weight loss of a material as a function of temperature. For plasticized PVC, degradation typically occurs in two main stages: the initial dehydrochlorination of the PVC, followed by the degradation of the polyene sequences and the plasticizer.

The inherent thermal stability of the plasticizer itself, as indicated by its boiling point and decomposition temperature, plays a role in the overall thermal stability of the plasticized material. This compound has a higher boiling point than dimethyl succinate, which may suggest lower volatility during processing.

Migration Resistance

Plasticizer migration, including leaching into liquids and extraction by solids, is a critical consideration, especially for applications in the medical, pharmaceutical, and food contact sectors. Migration can lead to a loss of flexibility in the polymer and contamination of the surrounding environment.

Migration resistance is influenced by several factors, including the molecular weight of the plasticizer and its compatibility with the polymer. Generally, plasticizers with higher molecular weights tend to have lower migration rates. In this comparison, this compound has a slightly higher molecular weight than dimethyl succinate, which might translate to a marginally better migration resistance. However, both are considered small molecules and are likely to have higher migration tendencies compared to larger plasticizers like dioctyl phthalate (DOP) or polymeric plasticizers.

Experimental Protocols

To provide a framework for the direct comparison of these plasticizers, the following established experimental protocols are described.

Sample Preparation

G

Caption: Workflow for the preparation of plasticized PVC test specimens.

A standardized formulation is crucial for a valid comparison. A typical formulation would consist of:

  • Poly(vinyl chloride) (PVC) resin: 100 parts by weight

  • Plasticizer (DMG or DMS): 30-50 parts by weight

  • Thermal Stabilizer (e.g., a calcium/zinc-based stabilizer): 2-3 parts by weight

The components are first dry-blended in a high-speed mixer. The resulting powder is then processed on a two-roll mill at a temperature suitable for PVC compounding (e.g., 160-170°C) to form a sheet. Finally, the milled sheet is compression molded into standardized test specimens of a specified thickness (e.g., 1 mm) for subsequent analyses.

Evaluation of Plasticizing Efficiency

5.2.1. Differential Scanning Calorimetry (DSC)

  • Objective: To determine the glass transition temperature (Tg) of the plasticized PVC.

  • Methodology: A small sample (5-10 mg) of the plasticized PVC is sealed in an aluminum pan. The sample is subjected to a heat-cool-heat cycle in a DSC instrument, for example, from -50°C to 120°C at a heating rate of 10°C/min under a nitrogen atmosphere. The Tg is determined from the midpoint of the transition in the heat flow curve of the second heating scan.

  • Data Interpretation: A lower Tg indicates higher plasticizing efficiency.

5.2.2. Hardness Testing

  • Objective: To measure the indentation hardness of the plasticized PVC.

  • Methodology: The Shore A or Shore D hardness of the plasticized PVC sheet is measured using a durometer according to ASTM D2240. The indenter is pressed onto the surface of the material, and the hardness value is read after a specified time (e.g., 15 seconds). Multiple readings are taken at different locations on the sample and averaged.

  • Data Interpretation: A lower hardness value signifies a greater plasticizing effect.

Mechanical Properties

5.3.1. Tensile Testing

  • Objective: To determine the tensile strength, elongation at break, and modulus of the plasticized PVC.

  • Methodology: Dumbbell-shaped specimens are cut from the compression-molded sheets. The tensile properties are measured using a universal testing machine according to ASTM D412. The specimens are pulled at a constant crosshead speed (e.g., 50 mm/min) until they fracture.

  • Data Interpretation: An effective plasticizer will typically decrease the tensile strength and modulus while significantly increasing the elongation at break.

G

Caption: Experimental workflow for tensile properties evaluation.

Thermal Stability Analysis

5.4.1. Thermogravimetric Analysis (TGA)

  • Objective: To assess the thermal stability of the plasticized PVC.

  • Methodology: A small sample (10-15 mg) of the plasticized PVC is heated in a TGA instrument from room temperature to approximately 600°C at a constant heating rate (e.g., 10°C/min) under a nitrogen or air atmosphere. The weight loss of the sample is recorded as a function of temperature.

  • Data Interpretation: The onset temperature of decomposition and the temperature at specific weight loss percentages (e.g., 5% or 10%) are used to compare the thermal stability. A higher decomposition temperature indicates better thermal stability.

Migration Resistance Testing

5.5.1. Solvent Extraction

  • Objective: To quantify the amount of plasticizer that leaches from the PVC into a liquid medium.

  • Methodology: A pre-weighed sample of the plasticized PVC with known dimensions is immersed in a solvent (e.g., n-hexane, ethanol, or a food simulant) at a controlled temperature (e.g., 25°C or 50°C) for a specific duration (e.g., 24 hours). After immersion, the sample is removed, dried, and re-weighed. The weight loss corresponds to the amount of plasticizer that has migrated into the solvent.

  • Data Interpretation: A lower percentage of weight loss indicates better migration resistance.

G

Caption: Workflow for evaluating plasticizer migration via solvent extraction.

Conclusion

Both this compound and dimethyl succinate can function as plasticizers for polymers like PVC. Based on structure-property principles, this compound, with its slightly longer aliphatic chain, may offer marginally better plasticizing efficiency. Its higher boiling point and molecular weight could also contribute to slightly lower volatility and better migration resistance compared to dimethyl succinate. However, as both are low molecular weight esters, they are generally expected to be less permanent than higher molecular weight plasticizers.

For a definitive comparison, direct experimental evaluation of their performance in a standardized polymer formulation is necessary. The experimental protocols outlined in this guide provide a robust framework for such a comparative study, which would be invaluable for researchers and formulators in selecting the appropriate plasticizer for specific applications, particularly in the fields of drug development and medical devices where material properties and purity are of paramount importance.

References

Dimethyl Glutarate: A Performance Evaluation as a Green Solvent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The growing emphasis on sustainable chemistry has propelled the search for green solvents that can replace their more hazardous and environmentally damaging counterparts. Dimethyl Glutarate (DMG), a dialkyl ester derived from glutaric acid, has emerged as a promising candidate. This guide provides an objective comparison of DMG's performance with other common solvents, supported by experimental data and detailed methodologies, to assist researchers in making informed decisions for their laboratory and process chemistry needs.

Physicochemical and Toxicological Properties: A Comparative Overview

A solvent's utility is fundamentally determined by its physical, chemical, and safety profiles. This compound is a colorless liquid with a faint, agreeable odor.[1] It is very soluble in alcohol and ether.[1] The following tables summarize the key properties of DMG in comparison to other green and conventional solvents.

Table 1: Physical and Chemical Properties of Selected Solvents

PropertyThis compound (DMG)Cyreneγ-Valerolactone (GVL)DMSONMP
CAS Number 1119-40-053716-82-8108-29-267-68-5872-50-4
Molecular Formula C₇H₁₂O₄C₆H₈O₂C₅H₈O₂C₂H₆OSC₅H₉NO
Molecular Weight ( g/mol ) 160.17[2]112.12100.1278.1399.13
Boiling Point (°C) 210-215227207189202
Melting Point (°C) -37-3.5-3118.5-24
Density (g/mL at 25°C) 1.091.251.051.101.03
Flash Point (°C) 103109968791
Water Solubility 53 g/LMiscibleMiscibleMiscibleMiscible

Table 2: Toxicological and Environmental Profile of Selected Solvents

ParameterThis compound (DMG)Cyreneγ-Valerolactone (GVL)DMSONMP
Oral LD50 (rat, mg/kg) 8191>20006500145003914
Dermal LD50 (rabbit, mg/kg) >2250>2000>5000400008000
Biodegradability Readily biodegradableBiodegradableReadily biodegradableNot readily biodegradableReadily biodegradable
Hazard Classification Not classified as hazardousNot classified as hazardousNot classified as hazardousIrritantReproductive toxicity

Performance in Organic Synthesis: A Case Study

Direct comparative data for this compound in a wide range of organic reactions is still emerging. However, its utility can be inferred from its properties and existing examples. A key indicator of a solvent's performance is its ability to facilitate a reaction to completion with high yield.

One example of DMG's application is in the hydrolysis of esters. A patent describes a method for the preparation of glutaric acid from this compound, where DMG itself acts as the reactant in an aqueous system. This process, catalyzed by a strongly acidic styrene-based cation-exchange resin, achieves high conversion rates of over 85%.

Table 3: Performance of this compound in a Hydrolysis Reaction

ReactionCatalystTemperature (°C)Time (h)Yield (%)
Hydrolysis of DMGStrongly acidic styrene-based cation exchange resin130288.84

While this example showcases DMG's reactivity in a specific self-hydrolysis reaction, its broader applicability as a solvent in other transformations, such as cross-coupling reactions or amide bond formations, warrants further investigation. Its dipolar nature, as indicated by its Hansen Solubility Parameters, suggests it could be a suitable medium for a variety of organic reactions.

Solubility Performance: Hansen Solubility Parameters

Hansen Solubility Parameters (HSP) provide a more nuanced understanding of a solvent's behavior by breaking down the total cohesive energy into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). Solvents with similar HSP values are more likely to be miscible.

Table 4: Hansen Solubility Parameters of Selected Solvents (MPa⁰.⁵)

SolventδD (Dispersion)δP (Polar)δH (Hydrogen Bonding)
This compound (DMG) 16.17.78.3
Cyrene 18.013.18.8
γ-Valerolactone (GVL) 18.014.47.2
DMSO 18.416.410.2
NMP 18.012.37.2

The Hansen parameters of DMG indicate it has moderate polarity and hydrogen bonding capabilities, suggesting it could be a suitable solvent for a range of solutes with similar characteristics. Its HSP profile is distinct from the other listed solvents, indicating it may offer unique solvency properties for specific applications.

Experimental Protocols

Protocol for Hydrolysis of this compound

This protocol is adapted from a patented procedure for the preparation of glutaric acid.

Materials:

  • This compound (DMG)

  • Deionized water

  • Strongly acidic styrene-based cation-exchange resin (e.g., Amberlyst 15)

  • 150 mL single-necked round-bottom flask

  • Fractionation apparatus

  • Heating mantle with stirrer

Procedure:

  • Activate the cation-exchange resin according to the manufacturer's instructions.

  • In the 150 mL round-bottom flask, combine the activated resin, this compound, and deionized water. The recommended ratio is 170 g of resin per liter of the total reaction mixture, with a volume ratio of deionized water to this compound of 12:1.

  • Assemble the fractionation apparatus on top of the flask.

  • Heat the mixture to 130°C with stirring.

  • Allow the reaction to proceed for 2 hours. Methanol produced during the hydrolysis will be removed through the fractionation apparatus.

  • After 2 hours, cool the reaction mixture to room temperature.

  • Separate the resin from the aqueous solution by filtration.

  • The aqueous solution contains the glutaric acid product. The yield can be determined by standard analytical techniques such as titration or HPLC.

General Protocol for Evaluating Solvent Performance in a Suzuki-Miyaura Cross-Coupling Reaction

This general protocol can be used to compare the performance of this compound against other solvents in a common carbon-carbon bond-forming reaction.

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent to be tested (e.g., this compound, DMSO, etc.)

  • Reaction vessel (e.g., Schlenk tube)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Magnetic stirrer and heating plate

Procedure:

  • To the reaction vessel, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • Add the palladium catalyst (0.02 mmol).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the solvent (5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100°C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Determine the yield of the purified product and compare the results obtained with different solvents.

Visualizing Workflows and Relationships

Experimental Workflow for Solvent Performance Evaluation

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis cluster_3 Evaluation A Select Reaction & Solvents B Prepare Reagents & Glassware A->B C Run Parallel Reactions B->C D Monitor Reaction Progress C->D E Work-up & Isolation D->E F Purify Product E->F G Characterize & Determine Yield F->G H Compare Performance Metrics G->H I Select Optimal Solvent H->I G A Define Application Requirements (e.g., solubility, reaction type) B Screen Solvents based on Physicochemical Properties (BP, MP, Polarity) A->B C Evaluate EHS Profile (Toxicity, Biodegradability) B->C C->B  Eliminate Hazardous Options D Consider Hansen Solubility Parameters C->D D->B  Refine Selection E Perform Small-Scale Experimental Validation D->E F Select Green Solvent (e.g., this compound) E->F

References

A Comparative Guide to Purity Validation of Synthesized Dimethyl Glutarate: qNMR vs. Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity is a critical step in the validation of synthesized compounds. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for validating the purity of synthesized Dimethyl Glutarate. Detailed experimental protocols, comparative performance data, and workflow visualizations are presented to aid in the selection of the most appropriate analytical method.

Quantitative ¹H NMR (qNMR) has emerged as a powerful primary ratio method for purity assessment, offering direct quantification without the need for identical reference standards for every analyte.[1][2][3] Its principle lies in the direct proportionality between the integrated signal intensity of a nucleus and the number of nuclei giving rise to that signal.[1] This guide compares the qNMR approach with the widely used chromatographic techniques of HPLC and GC.

Experimental Protocols

A key aspect of reliable purity determination is a well-defined experimental protocol. Below are detailed methodologies for the analysis of this compound using qNMR, HPLC, and GC.

Quantitative ¹H NMR (qNMR) Spectroscopy Protocol

This protocol outlines the determination of this compound purity using an internal standard method.

  • Materials and Reagents:

    • Synthesized this compound

    • High-purity internal standard (e.g., Maleic Acid, Dimethyl Sulfone) with a certified purity.

    • Deuterated solvent (e.g., Chloroform-d, CDCl₃) of high purity.

    • High-precision analytical balance (readable to at least 0.01 mg).

    • NMR tubes (5 mm).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean, dry vial.

    • Accurately weigh an equimolar amount of the chosen internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the deuterated solvent.

    • Vortex the vial to ensure complete dissolution and homogenization.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (for both this compound and the internal standard) to ensure full relaxation. A typical starting point is 30 seconds.

    • Number of Scans (ns): Sufficient to obtain a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.[4]

    • Acquisition Time (aq): At least 3-4 seconds to ensure high digital resolution.

    • Temperature: Maintain a constant temperature (e.g., 298 K).

  • Data Processing and Purity Calculation:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Integrate a well-resolved, characteristic signal for this compound (e.g., the singlet from the two methoxy groups at ~3.67 ppm) and a signal from the internal standard.

    • Calculate the purity of this compound using the following equation:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • W = Weight

    • Purity_std = Certified purity of the internal standard

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol describes a reversed-phase HPLC method for the purity determination of this compound.

  • Instrumentation and Columns:

    • HPLC system with a UV detector.

    • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water is typically employed. For example, a starting condition of 30% acetonitrile, increasing to 70% over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: As this compound lacks a strong chromophore, detection can be challenging. A low UV wavelength (e.g., 205-215 nm) or an alternative detector like a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) may be necessary.

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Prepare a stock solution of the synthesized this compound in the mobile phase (e.g., 1 mg/mL).

    • Prepare a series of calibration standards of a certified this compound reference standard at different concentrations.

  • Data Analysis:

    • Inject the sample and standards into the HPLC system.

    • Identify the peak corresponding to this compound based on its retention time.

    • Integrate the peak areas of the main component and all impurities.

    • Calculate the purity using the area normalization method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Gas Chromatography (GC) Protocol

This protocol is adapted from the OSHA method for this compound analysis and is suitable for purity determination.

  • Instrumentation:

    • Gas chromatograph equipped with a Flame Ionization Detector (FID).

    • A capillary column suitable for polar compounds (e.g., DB-WAX, 60 m x 0.32 mm i.d., 0.5 µm film thickness).

  • GC Conditions:

    • Injector Temperature: 200 °C.

    • Detector Temperature: 220 °C.

    • Oven Temperature Program: Initial temperature of 50 °C for 2 minutes, then ramp at 10 °C/min to 170 °C and hold for 15 minutes.

    • Carrier Gas: Helium or Nitrogen at an appropriate flow rate.

    • Injection: 1 µL, split injection.

  • Sample Preparation:

    • Accurately weigh the this compound sample and dissolve it in a suitable solvent (e.g., a 1:99 mixture of dimethyl formamide and carbon disulfide). An internal standard such as p-cymene can be used for more accurate quantification.

  • Data Analysis:

    • Inject the prepared sample into the GC.

    • Identify the this compound peak based on its retention time.

    • Calculate the purity by area normalization or by using an internal standard calibration.

Quantitative Data Comparison

The performance of each technique is summarized in the table below. The data is compiled from various studies on the purity analysis of esters and related small molecules.

Parameter qNMR HPLC-UV/RID/ELSD GC-FID
Principle Absolute quantification based on the molar amount of substance.Separation based on polarity, quantification by detector response.Separation based on volatility and column interaction, quantification by detector response.
Accuracy High (typically 98-102% recovery).High, but dependent on the purity of the reference standard.High, dependent on the reference standard.
Precision (RSD) Excellent (<1%).Good (typically <2%).Excellent (<1% for repeatability).
Limit of Detection (LOD) µg to mg range.ng to µg range.pg to ng range.
Limit of Quantification (LOQ) µg to mg range.ng to µg range.pg to ng range.
Reference Standard Requires a certified internal standard of a different compound.Requires a certified reference standard of this compound.Requires a certified reference standard of this compound or a suitable internal standard.
Sample Throughput Moderate (minutes per sample, but requires longer setup for relaxation delays).High (minutes per sample).High (minutes per sample).
Destructive No.Yes.Yes.

Mandatory Visualizations

Experimental Workflow for qNMR Purity Validation

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh This compound weigh_is Accurately weigh Internal Standard weigh_sample->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1H NMR Spectrum (Optimized Parameters) transfer->nmr_acq processing Fourier Transform, Phase & Baseline Correction nmr_acq->processing integration Integrate Analyte and Internal Standard Signals processing->integration calculation Calculate Purity integration->calculation result Purity Result calculation->result

Caption: Workflow for qNMR-based purity validation.

Decision Tree for Selecting a Purity Validation Method

decision_tree start Purity Validation of This compound q1 Is a certified reference standard of Dimethyl Glutarate available? start->q1 q2 Is absolute quantification without a specific standard required? q1->q2 No method_hplc_gc Use HPLC or GC q1->method_hplc_gc Yes method_qnmr Use qNMR q2->method_qnmr Yes q2->method_hplc_gc No (Area % sufficient) q3 Is high sensitivity for trace impurities critical? method_gc GC is preferred q3->method_gc Yes method_hplc HPLC is suitable q3->method_hplc No method_hplc_gc->q3

Caption: Decision-making flowchart for method selection.

Conclusion

The choice of analytical technique for validating the purity of synthesized this compound depends on the specific requirements of the analysis.

  • qNMR is an excellent primary method that provides absolute quantification and structural information simultaneously. It is particularly advantageous when a certified reference standard of this compound is unavailable. The non-destructive nature of qNMR also allows for sample recovery.

  • HPLC is a versatile and widely accessible technique. However, for a non-chromophoric compound like this compound, it may require specialized detectors for sensitive and accurate quantification. It is well-suited for routine quality control when a reference standard is available.

  • GC-FID offers exceptional sensitivity and is ideal for detecting volatile impurities. Given the volatility of this compound, GC is a highly suitable and robust method for its purity analysis.

For a comprehensive and orthogonal approach to purity validation, employing both qNMR and a chromatographic technique like GC is recommended. This ensures a thorough characterization of the synthesized this compound, providing a high degree of confidence in its purity.

References

A Comparative Guide to Dibasic Esters in Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of dibasic esters (DBEs) with alternative solvents and formulations across various research applications. The information presented is supported by available experimental data to assist in making informed decisions for your specific needs.

Executive Summary

Dibasic esters are a class of organic solvents comprised of a mixture of dimethyl succinate, dimethyl glutarate, and dimethyl adipate.[1][2] They are recognized as "green solvents" due to their favorable environmental, health, and safety profiles, which include low toxicity, ready biodegradability, low vapor pressure, and a high flash point.[3][4] These properties make them a viable alternative to traditional solvents such as acetone, N-methyl-2-pyrrolidone (NMP), and methylene chloride in a variety of applications, including industrial cleaning, paint and coating removal, and as solvents in pharmaceutical formulations.[3] While offering significant safety and environmental advantages, their performance characteristics, such as solvency and evaporation rate, differ from traditional solvents, requiring careful consideration for specific applications.

Data Presentation: Physicochemical Properties

The selection of a solvent is heavily influenced by its physical and chemical properties. The following tables summarize key quantitative data for dibasic esters and common alternative solvents.

Table 1: General Physicochemical Properties of Dibasic Esters vs. Alternative Solvents

PropertyDibasic Ester (DBE)AcetoneN-Methyl-2-pyrrolidone (NMP)Methylene Chloride
CAS Number Mixture67-64-1872-50-475-09-2
Molecular Weight ( g/mol ) ~160-20058.0899.1384.93
Boiling Point (°C) 196 - 2255620239.6
Flash Point (°C) 100 - 110-2091N/A
Vapor Pressure (mmHg @ 20°C) 0.21800.25350
Density (g/cm³ @ 25°C) 1.05 - 1.100.7861.0281.326
Water Solubility Slightly solubleMiscibleMiscible1.3 g/100 mL
Evaporation Rate (n-BuAc=1) <0.15.60.0314.5

Table 2: Health and Safety Data of Dibasic Esters vs. Alternative Solvents

PropertyDibasic Ester (DBE)AcetoneN-Methyl-2-pyrrolidone (NMP)Methylene Chloride
Oral LD50 (rat, mg/kg) > 5000580039141600
Dermal LD50 (rabbit, mg/kg) > 200074268000> 2000
Carcinogenicity Not classified as a carcinogenNot classifiedReproductive toxin (Prop 65)Probable human carcinogen (IARC)
Environmental Profile Readily biodegradableReadily biodegradableBiodegradableNot readily biodegradable

Comparative Performance in Key Applications

Industrial Cleaning & Resin Removal

Dibasic esters are effective cleaning agents for a wide range of contaminants, including greases, oils, resins, and adhesives. They are often used as a substitute for acetone due to their higher flash point and lower volatility, which significantly reduces fire risk and volatile organic compound (VOC) emissions. One company reported a 92% reduction in VOC emissions after replacing acetone with DBE for cleaning fiberglass polyester laminate equipment.

While direct quantitative comparisons of cleaning efficiency can be application-specific, the solvency of DBEs makes them suitable for dissolving polar substances like polyurethane and polyester resins.

Paint and Coating Removal

DBE-based formulations are used as effective paint strippers, offering a safer alternative to methylene chloride and NMP. While methylene chloride-based strippers may act faster, DBE-based strippers have a much lower vapor pressure, allowing for longer contact times without significant evaporation. This can be advantageous for removing thick or stubborn coatings. Formulations often combine DBEs with other solvents, such as NMP, to enhance performance. For example, a blend of 70-80% DBE and 20-30% NMP has been shown to be more effective than either solvent alone.

Pharmaceutical Formulations

In pharmaceutical applications, solvent selection is critical for drug solubility and stability. Dibasic esters are considered a favorable alternative to other solvents due to their low toxicity. The solubility of an active pharmaceutical ingredient (API) in a given solvent can be predicted using Hansen Solubility Parameters (HSP). The closer the HSP values of the API and the solvent, the greater the likelihood of solubility.

Table 3: Hansen Solubility Parameters (MPa⁰⁵)

SubstanceδD (Dispersion)δP (Polar)δH (Hydrogen Bonding)
Dibasic Ester (DBE) 16.26.58.4
N-Methyl-2-pyrrolidone (NMP) 18.012.37.2
Acetone 15.510.47.0
Methylene Chloride 17.07.37.1

Experimental Protocols

Protocol for Determining API Solubility using the Shake-Flask Method

This protocol outlines a widely accepted method for determining the equilibrium solubility of an active pharmaceutical ingredient in a solvent like a dibasic ester.

1. Preparation of Saturated Solution:

  • Add an excess amount of the solid API to a known volume of the dibasic ester solvent in a sealed glass vial.
  • Agitate the mixture using an orbital shaker at a constant temperature (e.g., 37 ± 1 °C) for an extended period (24-72 hours) to ensure equilibrium is reached.

2. Phase Separation:

  • After agitation, separate the undissolved solid from the solution by centrifugation.
  • Carefully filter the supernatant through a chemically inert syringe filter (e.g., PTFE) to obtain a clear, saturated solution.

3. Quantification:

  • Determine the concentration of the dissolved API in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
  • Prepare a calibration curve with standard solutions of the API of known concentrations to ensure accurate quantification.

4. Data Reporting:

  • Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

Protocol for Paint Stripping Evaluation

This protocol provides a general workflow for evaluating the performance of a dibasic ester-based paint stripper.

1. Preparation of Test Panels:

  • Prepare standardized panels coated with the paint or coating to be tested. Ensure the coating has been applied uniformly and allowed to cure completely according to the manufacturer's instructions.

2. Application of Stripper:

  • Apply a uniform layer of the DBE-based paint stripper to the test panel.
  • For comparison, apply a traditional paint stripper (e.g., methylene chloride-based) to a separate, identical test panel.

3. Dwell Time:

  • Allow the stripper to remain on the surface for a specified period. Due to the low volatility of DBEs, longer dwell times can be tested without significant evaporation.

4. Removal and Assessment:

  • At various time intervals, attempt to remove the coating using a scraper or spatula.
  • Assess the degree of coating removal (e.g., percentage of area stripped) and the ease of removal.
  • For a more quantitative measure, the time required to achieve complete stripping can be recorded.

5. Rinsing and Final Evaluation:

  • After stripping, rinse the panel with a suitable solvent or water to remove any residue.
  • Evaluate the condition of the substrate for any damage or discoloration.

Mandatory Visualization

Solvent_Selection_Workflow start Define Application Requirements solvency Required Solvency Power (e.g., for specific resin, soil, or API) start->solvency safety Safety & Environmental Constraints (Toxicity, Flammability, Biodegradability) start->safety process Process Parameters (Evaporation Rate, Boiling Point, Viscosity) start->process dbe_eval Evaluate Dibasic Esters solvency->dbe_eval safety->dbe_eval process->dbe_eval dbe_yes DBE Meets Requirements dbe_eval->dbe_yes Yes dbe_no DBE Does Not Meet Requirements dbe_eval->dbe_no No select_dbe Select Dibasic Ester Formulation dbe_yes->select_dbe alt_eval Evaluate Alternative Solvents (e.g., NMP, Acetone, etc.) dbe_no->alt_eval end Final Solvent Selection select_dbe->end alt_eval->end

Caption: A workflow for selecting a suitable solvent based on application requirements.

API_Solubility_Workflow start Start: Determine API Solubility prepare Prepare Saturated Solution: - Add excess API to Dibasic Ester - Seal vial start->prepare agitate Agitate at Constant Temperature (24-72 hours) prepare->agitate separate Phase Separation: - Centrifuge the mixture agitate->separate filter Filter supernatant (e.g., PTFE filter) separate->filter quantify Quantify API Concentration: - Use HPLC or other validated method filter->quantify report Report Solubility (e.g., mg/mL at specified temp) quantify->report end End report->end

Caption: Experimental workflow for determining API solubility using the shake-flask method.

References

Dimethyl Glutarate: A Comparative Guide to a Greener Solvent Alternative

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of scientific research and pharmaceutical development, the choice of solvent is a critical decision that impacts experimental outcomes, product efficacy, safety, and environmental footprint.[1] Traditionally, solvents like Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and methylene chloride have been staples in the laboratory. However, growing concerns over their toxicity and environmental persistence have spurred the adoption of "green" alternatives.[2][3][4] Dimethyl Glutarate (DMG), a dibasic ester, has emerged as a promising eco-friendly solvent, offering a unique combination of effective solvency, low toxicity, and biodegradability.[5]

This guide provides an objective comparison of this compound against several traditional solvents, supported by physical data and standardized experimental protocols, to assist researchers, scientists, and drug development professionals in making informed solvent selections.

Physical and Chemical Properties: A Comparative Overview

The fundamental properties of a solvent dictate its behavior and suitability for specific applications. This compound is a colorless liquid with a faint, agreeable odor. It is characterized by a high boiling point and low vapor pressure, which contributes to its classification as a low Volatile Organic Compound (VOC) solvent.

PropertyThis compoundAcetoneEthanolDimethyl Sulfoxide (DMSO)N-Methyl-2-pyrrolidone (NMP)Methylene Chloride
Molecular Formula C7H12O4C3H6OC2H6OC2H6OSC5H9NOCH2Cl2
Molecular Weight ( g/mol ) 160.1758.0846.0778.1399.1384.93
Boiling Point (°C) 210-2155678.3718920239.6
Flash Point (°C) 107-20138791N/A
Vapor Pressure (mmHg @ 20°C) < 0.1180440.420.29350
Density (g/cm³) 1.0820.7910.7891.1001.0281.326
Water Solubility Limited (4.3 g/L)MiscibleMiscibleMiscibleMiscible13 g/L

Performance and Safety Profile

Beyond basic physical properties, a solvent's performance in terms of solvency power, evaporation rate, and its safety profile are paramount for practical applications.

FeatureThis compound (DMG)Traditional Solvents (General Comparison)
Solvency Power Strong solvency for a wide range of resins and polymers including polyurethane, acrylic, polyester, alkyd, and epoxies. Used as an effective solvent in synthesizing various chemical compounds.Varies greatly. Acetone is a strong polar aprotic solvent. Alcohols like ethanol are good polar protic solvents. DMSO and NMP are very strong dipolar aprotic solvents, capable of dissolving many otherwise insoluble compounds. Methylene chloride is a powerful, non-polar solvent for many organic compounds.
Evaporation Rate Very slow. Its low vapor pressure qualifies it for the LVP-VOC consumer products exemption.Ranges from very fast (Methylene Chloride, Acetone) to moderate (Ethanol) to slow (DMSO, NMP). The rate impacts drying times, worker exposure, and VOC emissions.
Toxicity Profile Low toxicity. The EPA recognizes it as a safer chemical ingredient. It is a skin, eye, and mucous membrane irritant.Many traditional solvents pose significant health risks. Methylene chloride is a suspected carcinogen. NMP has been linked to reproductive and developmental toxicity. DMSO can enhance skin penetration of other chemicals.
Environmental Impact Considered an environmentally friendly (green) solvent. It is biodegradable and has low potential to contribute to air pollution due to its low volatility.Many are classified as hazardous air pollutants and are subject to strict environmental regulations. They can contribute to soil and water contamination if not handled and disposed of properly.

Key Applications in Research and Development

This compound's favorable properties make it a versatile tool in various scientific settings:

  • Pharmaceutical Formulation : It is used as an excipient to improve the stability, solubility, or bioavailability of medications. Its strong solvency is beneficial for dissolving active pharmaceutical ingredients (APIs) for formulation.

  • Chemical Synthesis : DMG serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers.

  • Industrial Cleaning : It is a safe and effective alternative for industrial cleaning and resin removal from laboratory and manufacturing equipment.

  • Coatings and Resins : Its ability to dissolve a wide range of polymers makes it an excellent solvent for paints, coatings, and resin applications.

Experimental Protocols

To ensure accurate and reproducible comparisons between solvents, standardized experimental methodologies are crucial.

Protocol 1: Equilibrium Solubility Determination

This method is used to determine the maximum concentration of a compound (e.g., an API) that can dissolve in a solvent at equilibrium, a key parameter in drug formulation.

  • Preparation : Add an excess amount of the solid compound to a vial containing a known volume of the solvent (e.g., this compound).

  • Equilibration : Seal the vial and agitate it at a constant temperature for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. A shaker or rotator is typically used.

  • Phase Separation : Centrifuge the vial at high speed to pellet the undissolved solid.

  • Sampling and Dilution : Carefully extract a known volume of the supernatant (the clear, saturated solution). Dilute the sample with a suitable mobile phase to a concentration within the quantifiable range of the analytical instrument.

  • Quantification : Analyze the diluted sample using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of the dissolved compound.

  • Calculation : The equilibrium solubility is calculated based on the measured concentration and the dilution factor.

Protocol 2: Residual Solvent Analysis by Headspace Gas Chromatography (GC)

This protocol is essential for quality control in pharmaceutical manufacturing to ensure that the amount of residual solvent in the final drug product is below safety limits defined by guidelines such as ICH Q3C.

  • Sample Preparation : Accurately weigh a sample of the drug substance or product into a headspace vial. Add a specific volume of a suitable diluent (e.g., DMSO, water) that will not interfere with the analysis.

  • Sealing : Immediately seal the vial with a septum and cap.

  • Incubation : Place the vial in the headspace autosampler. The sample is heated at a specific temperature for a set time to allow volatile solvents, including this compound, to partition into the vapor phase (the "headspace") and reach equilibrium.

  • Injection : The autosampler automatically injects a known volume of the vapor from the headspace into the GC system.

  • Chromatographic Separation : The injected solvents are separated based on their boiling points and interaction with the GC column. The system uses a specific temperature program and carrier gas flow rate to achieve clear separation of solvent peaks.

  • Detection and Quantification : A Flame Ionization Detector (FID) is commonly used to detect the solvents as they elute from the column. The instrument response is compared to that of a known standard to accurately quantify the amount of each residual solvent in the original sample, typically reported in parts per million (ppm).

Visualizing Workflows and Pathways

Diagrams are essential for clearly communicating complex processes and relationships in a scientific context.

Solvent_Selection_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Final Selection start Define Application Requirements (e.g., Solubility, Volatility) computational Computational Screening (e.g., COSMO-RS, HSP) start->computational lit_review Literature & Database Review (Safety, Environmental Data) start->lit_review candidate_list Generate Candidate Solvent List computational->candidate_list lit_review->candidate_list solubility_test Perform Solubility Tests (Kinetic & Thermodynamic) candidate_list->solubility_test Top Candidates performance_test Evaluate Performance (e.g., Reaction Yield, Purity) solubility_test->performance_test performance_test->candidate_list Iterate / Re-screen process_params Assess Process Parameters (Drying Time, Stability) performance_test->process_params safety_assess Conduct Full Safety & Environmental Assessment process_params->safety_assess Promising Results scale_up Consider Scale-Up & Economic Viability safety_assess->scale_up final_choice Final Solvent Selection & Protocol Definition scale_up->final_choice

Caption: Workflow for solvent selection in research and development.

Esterification_Reaction glutaric_acid Glutaric Acid (Dicarboxylic Acid) methanol Methanol (Alcohol) plus1 + dmg This compound (Dibasic Ester) arrow water Water plus2 + catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->arrow Facilitates Reaction

Caption: General synthesis pathway for this compound.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Dimethyl Glutarate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of Dimethyl Glutarate (DMG), a widely used industrial solvent and a key intermediate in various chemical syntheses. The accurate and reliable determination of DMG is critical for quality control, process optimization, and safety assessment. This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography with Flame Ionization Detection (GC-FID), and Gas Chromatography-Mass Spectrometry (GC-MS) methods, supported by a comprehensive summary of their performance data to facilitate method selection and cross-validation.

Introduction to Analytical Techniques for this compound Analysis

The selection of an appropriate analytical method for this compound depends on various factors, including the sample matrix, required sensitivity, and the desired level of specificity. Chromatographic techniques are the most prevalent for the analysis of diesters like DMG.

  • High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates components in a liquid mobile phase based on their interaction with a solid stationary phase. For DMG, reverse-phase HPLC is a common approach.

  • Gas Chromatography (GC) is ideal for volatile and semi-volatile compounds. In GC, a gaseous mobile phase carries the sample through a stationary phase. Detection can be achieved using various detectors, with Flame Ionization Detection (FID) being a robust and widely used option for organic compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS) couples the separation power of GC with the highly specific detection capabilities of mass spectrometry, allowing for both quantification and structural identification of the analyte.

Cross-validation of these methods is essential to ensure the consistency and reliability of analytical data, particularly when transferring methods between laboratories or when using different techniques to analyze the same sample.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on a validated method for the quantitative analysis of this compound.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV detector.

Chromatographic Conditions:

  • Column: SunFire C18 (5 µm, 4.6 mm × 150 mm) or equivalent.

  • Mobile Phase: Acetonitrile : Water : Trifluoroacetic Acid (60:40:1, v/v/v).

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of Dimethyl Glurarate in the mobile phase and perform serial dilutions to create calibration standards.

  • Sample Solution: Dilute the sample containing this compound with the mobile phase to a concentration within the calibration range.

Gas Chromatography with Flame Ionization Detection (GC-FID) Method

This protocol is adapted from the OSHA (Occupational Safety and Health Administration) method for the analysis of this compound in air samples.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

Chromatographic Conditions:

  • Column: DB-WAX (60 m x 0.32 mm i.d., 0.5 µm df) or equivalent.

  • Carrier Gas: Helium.

  • Oven Temperature Program: An appropriate temperature program should be established to ensure the separation of this compound from any interfering compounds.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1 or as appropriate for the sample concentration.

Sample Preparation (for air samples):

  • Collection: Draw a known volume of air through a charcoal tube.

  • Desorption: Desorb the charcoal with 1 mL of a 1:99 (v/v) solution of dimethyl formamide in carbon disulfide by shaking for 30 minutes.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol outlines a representative GC-MS method for the quantitative analysis of this compound, based on common practices for similar compounds.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

Chromatographic Conditions:

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis. Monitor characteristic ions for this compound (e.g., m/z 129, 101, 74).

  • Scan Mode: Full scan can be used for qualitative identification.

Data Presentation: Performance Comparison of Analytical Methods

The following table summarizes the key validation parameters for the described analytical methods for this compound.

Parameter HPLC GC-FID GC-MS (Typical)
Linearity (Correlation Coefficient, r) 0.9994[1]> 0.99 (expected)> 0.995 (expected)
Concentration Range 3 - 1500 mg/L[1]Analyte dependentAnalyte dependent
Accuracy (% Recovery) 93.10% (RSD = 11.22%)[1]Average Desorption Efficiency: 94.8%90 - 110% (expected)
Precision (% RSD) 11.22%[1]< 10% (expected for similar methods)< 10% (expected)
Limit of Detection (LOD) Not specifiedNot specified in detailLower than GC-FID
Limit of Quantification (LOQ) 3 mg/L[1]1.76 µ g/sample Lower than GC-FID
Specificity/Selectivity HighModerateVery High

Visualization of Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of analytical methods.

CrossValidationWorkflow cluster_method1 Method A (e.g., HPLC) cluster_method2 Method B (e.g., GC-FID) cluster_crossval Cross-Validation M1_Dev Method Development M1_Val Full Method Validation M1_Dev->M1_Val M1_SOP Standard Operating Procedure (SOP) M1_Val->M1_SOP CV_Analysis Analyze Samples by Both Methods M1_SOP->CV_Analysis Execute Method A M2_Dev Method Development M2_Val Full Method Validation M2_Dev->M2_Val M2_SOP Standard Operating Procedure (SOP) M2_Val->M2_SOP M2_SOP->CV_Analysis Execute Method B CV_Samples Prepare Identical Sample Sets CV_Samples->CV_Analysis CV_Compare Compare Results Statistically CV_Analysis->CV_Compare CV_Report Generate Cross-Validation Report CV_Compare->CV_Report Conclusion Methods are Comparable / Investigate Discrepancies CV_Report->Conclusion

References

Benchmarking Dimethyl Glutarate-Based Polymers for Drug Delivery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biodegradable polymers for drug delivery, poly(lactic-co-glycolic acid) (PLGA) has long been a cornerstone, owing to its well-documented biocompatibility and tunable degradation kinetics. However, the continuous pursuit of innovation calls for the exploration of novel polymer systems that may offer unique advantages. This guide provides a comparative benchmark of Dimethyl Glutarate (DMG)-based polymers against the industry-standard PLGA, offering a framework for their evaluation in drug delivery applications. While direct comparative experimental data on DMG-based polymers for drug delivery is nascent, this document extrapolates potential performance based on physicochemical properties and provides standardized protocols for future benchmarking studies.

Physicochemical Properties of Monomers

The fundamental properties of the constituent monomers are critical in determining the characteristics of the final polymer. A comparison of this compound with lactic and glycolic acid, the building blocks of PLGA, offers initial insights.

PropertyThis compoundLactic AcidGlycolic Acid
Molecular Formula C₇H₁₂O₄[1]C₃H₆O₃C₂H₄O₃
Molecular Weight 160.17 g/mol [1][2]90.08 g/mol 76.05 g/mol
Appearance Colorless, transparent liquid[1]Colorless to yellow, syrupy liquidColorless, odorless, crystalline solid
Solubility in Water Limited (53 g/L)[3]MiscibleFreely soluble
LogP 0.49-0.62-1.04
Boiling Point 216 °C122 °C (at 15 mmHg)Decomposes
Melting Point -10 °C16.8 °C (DL-lactic acid)75-80 °C

Note: Properties for lactic and glycolic acid can vary based on isomeric form and hydration state.

The lower water solubility and higher LogP of this compound suggest that a homopolymer of this compound may exhibit greater hydrophobicity compared to PLGA, which could influence drug encapsulation of hydrophobic drugs and the polymer's degradation rate.

Performance Benchmarks: PLGA as the Gold Standard

PLGA is a well-characterized polymer, and its performance in drug delivery systems provides a benchmark for evaluating new polymers. The following tables summarize typical performance metrics for PLGA-based nanoparticles.

Table 1: Drug Encapsulation Efficiency in PLGA Nanoparticles
Drug TypeEncapsulation MethodTypical Encapsulation Efficiency (%)
Hydrophobic Small MoleculeEmulsion-Solvent Evaporation60-90%
Hydrophilic Small MoleculeDouble Emulsion (w/o/w)30-70%
Protein/PeptideDouble Emulsion (w/o/w)50-80%
Table 2: In Vitro Drug Release from PLGA Nanoparticles
Drug TypeRelease ProfileTypical Release Duration
Hydrophobic Small MoleculeBiphasic (initial burst followed by sustained release)Days to weeks
Hydrophilic Small MoleculeRapid initial burstHours to days
Protein/PeptideTriphasic (initial burst, lag phase, sustained release)Weeks to months

Comparative Analysis: this compound-Based Polymers vs. PLGA

While awaiting direct experimental data, a qualitative comparison can be drawn based on the chemical structures.

FeaturePoly(lactic-co-glycolic acid) (PLGA)Poly(this compound) (Potential)
Monomers Lactic Acid, Glycolic AcidGlutaric Acid, Methanol
Degradation Products Lactic Acid, Glycolic Acid (acidic)Glutaric Acid, Methanol (less acidic)
Degradation Mechanism Bulk hydrolysis of ester bonds, autocatalyzed by acidic byproducts.Expected to be primarily hydrolytic cleavage of ester bonds. The degradation rate may be slower due to higher hydrophobicity and lack of autocatalysis from highly acidic byproducts.
Biocompatibility Generally considered biocompatible and FDA-approved for many applications.The monomer, this compound, and its diacid metabolite have shown some in vitro cytotoxicity at high concentrations. Thorough biocompatibility testing of the polymer is essential.
Mechanical Properties Tunable based on the lactide-to-glycolide ratio and molecular weight, ranging from rigid to more flexible materials.The longer aliphatic chain of glutaric acid may impart greater flexibility and different mechanical properties compared to PLGA.
Drug Encapsulation Versatile for both hydrophobic and hydrophilic drugs, though encapsulation of hydrophilic drugs can be challenging.The potentially higher hydrophobicity may favor the encapsulation of lipophilic drugs.

Experimental Protocols for Performance Benchmarking

To facilitate a direct and objective comparison, the following standardized experimental protocols are recommended for evaluating the performance of this compound-based polymers.

Synthesis of Drug-Loaded Polymer Nanoparticles

The emulsion-solvent evaporation method is a common technique for encapsulating hydrophobic drugs.

experimental_workflow_synthesis cluster_organic_phase Organic Phase cluster_aqueous_phase Aqueous Phase polymer DMG-based Polymer or PLGA solvent Organic Solvent (e.g., Dichloromethane) polymer->solvent drug Hydrophobic Drug drug->solvent emulsification Emulsification (Sonication or Homogenization) solvent->emulsification surfactant Surfactant (e.g., PVA) water Water surfactant->water water->emulsification solvent_evaporation Solvent Evaporation emulsification->solvent_evaporation nanoparticle_collection Nanoparticle Collection (Centrifugation) solvent_evaporation->nanoparticle_collection washing Washing & Lyophilization nanoparticle_collection->washing final_product Drug-Loaded Nanoparticles washing->final_product

Figure 1: Workflow for Nanoparticle Synthesis.

Methodology:

  • Dissolve the this compound-based polymer and the hydrophobic drug in a water-immiscible organic solvent like dichloromethane.

  • Prepare an aqueous solution containing a surfactant, such as polyvinyl alcohol (PVA).

  • Add the organic phase to the aqueous phase and emulsify using sonication or high-speed homogenization to form an oil-in-water (o/w) emulsion.

  • Stir the emulsion under reduced pressure to evaporate the organic solvent.

  • Collect the formed nanoparticles by centrifugation.

  • Wash the nanoparticles with deionized water to remove excess surfactant and un-encapsulated drug, followed by lyophilization for storage.

Determination of Drug Encapsulation Efficiency

This protocol outlines the indirect method for quantifying the amount of drug successfully encapsulated within the nanoparticles.

experimental_workflow_ee start Drug-Loaded Nanoparticle Suspension separation Separate Nanoparticles from Supernatant (Centrifugation) start->separation supernatant Collect Supernatant separation->supernatant quantification Quantify Free Drug in Supernatant (e.g., HPLC, UV-Vis) supernatant->quantification calculation Calculate Encapsulation Efficiency quantification->calculation

Figure 2: Workflow for Encapsulation Efficiency.

Methodology:

  • Disperse a known mass of lyophilized drug-loaded nanoparticles in a suitable aqueous buffer.

  • Centrifuge the suspension at high speed to pellet the nanoparticles.

  • Carefully collect the supernatant, which contains the un-encapsulated (free) drug.

  • Quantify the concentration of the free drug in the supernatant using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Calculate the Encapsulation Efficiency (EE) using the following formula:

    EE (%) = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100

In Vitro Drug Release Study

This protocol describes a common method for assessing the rate and extent of drug release from the polymer matrix over time.

experimental_workflow_release start Disperse Nanoparticles in Release Medium (e.g., PBS) incubation Incubate at 37°C with Agitation start->incubation sampling Withdraw Aliquots at Predetermined Time Points incubation->sampling separation Separate Nanoparticles from Supernatant (Centrifugation/Dialysis) sampling->separation quantification Quantify Released Drug in Supernatant (e.g., HPLC, UV-Vis) separation->quantification plot Plot Cumulative Drug Release vs. Time quantification->plot

Figure 3: Workflow for In Vitro Drug Release.

Methodology:

  • Suspend a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4) to ensure sink conditions.

  • Incubate the suspension at 37°C in a shaking water bath.

  • At predetermined time intervals, withdraw an aliquot of the release medium.

  • Separate the nanoparticles from the withdrawn sample, typically by centrifugation or dialysis.

  • Quantify the amount of drug released into the supernatant/dialysate using a suitable analytical technique.

  • Plot the cumulative percentage of drug released as a function of time to obtain the drug release profile.

In Vitro Cytotoxicity Assessment

The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity of a material.

signaling_pathway_mtt cluster_workflow MTT Assay Workflow cluster_principle Principle of MTT Assay cell_seeding Seed Cells in 96-well Plate incubation Incubate for 24h cell_seeding->incubation treatment Treat with Polymer Extracts incubation->treatment incubation2 Incubate for 24-72h treatment->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate for 2-4h add_mtt->incubation3 solubilize Add Solubilization Solution (e.g., DMSO) incubation3->solubilize measure Measure Absorbance at 570 nm solubilize->measure viability Calculate Cell Viability (%) measure->viability mtt MTT (Yellow, Water-soluble) mitochondria Mitochondrial Dehydrogenase (in viable cells) mtt->mitochondria formazan Formazan (Purple, Insoluble) mitochondria->formazan

Figure 4: MTT Assay Workflow and Principle.

Methodology:

  • Prepare extracts of the this compound-based polymer by incubating the material in cell culture medium according to ISO 10993-12 standards.

  • Seed a suitable cell line (e.g., L929 fibroblasts) in a 96-well plate and allow them to adhere overnight.

  • Replace the culture medium with the polymer extracts at various concentrations.

  • After the desired exposure time (e.g., 24, 48, or 72 hours), add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance of the solution using a microplate reader.

  • Calculate cell viability as a percentage relative to untreated control cells.

Conclusion

This compound-based polymers present an intriguing, yet underexplored, avenue for the development of novel drug delivery systems. Based on the physicochemical properties of the monomer, these polymers are anticipated to be more hydrophobic than PLGA, potentially offering advantages for the encapsulation and sustained release of lipophilic drugs. Furthermore, their degradation is less likely to produce a highly acidic microenvironment, which could be beneficial for the stability of acid-sensitive drugs and for tissue biocompatibility.

However, the lack of direct experimental data necessitates a thorough and systematic evaluation. The experimental protocols provided in this guide offer a standardized framework for benchmarking the performance of this compound-based polymers against established materials like PLGA. By characterizing key attributes such as encapsulation efficiency, drug release kinetics, and in vitro cytotoxicity, researchers can objectively assess the potential of this polymer class and pave the way for its potential application in next-generation drug delivery technologies.

References

A Comparative Toxicological Assessment of Dimethyl Glutarate and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicological profiles of Dimethyl Glutarate (DMG) and its common industrial alternatives, Dimethyl Succinate (DMS) and Dimethyl Adipate (DMA). The information presented is supported by experimental data from studies conducted following internationally recognized guidelines.

Executive Summary

This compound and its alternatives, Dimethyl Succinate and Dimethyl Adipate, are widely used as solvents and chemical intermediates. From a toxicological perspective, all three compounds exhibit a low order of acute toxicity. They are generally not found to be mutagenic or to cause significant skin sensitization. While data on reproductive and developmental toxicity is limited for this compound, studies on related dibasic esters suggest a low potential for such effects at typical exposure levels. This guide provides a detailed comparison of the available toxicological data to aid in the selection of appropriate alternatives based on safety profiles.

Comparative Toxicological Data

The following table summarizes the quantitative toxicological data for this compound and its alternatives.

Toxicological EndpointThis compound (DMG)Dimethyl Succinate (DMS)Dimethyl Adipate (DMA)
Acute Oral Toxicity (LD50) > 5,000 mg/kg (rat)[1][2]> 5,000 mg/kg (rat)> 5,000 mg/kg (rat)[3]
Acute Dermal Toxicity (LD50) > 2,000 mg/kg (rat)[1]> 5,000 mg/kg (rabbit)> 1,000 mg/kg (rabbit)[3]
Acute Inhalation Toxicity (LC50) > 11 mg/L (4h, rat, aerosol)No data available> 400 mg/m³ (90-day, rat, no adverse effects)
Skin Irritation No irritation (rabbit)Mild, transient irritationSlight or mild, transient irritation
Eye Irritation No eye irritation (rabbit)Eye irritation (rabbit)Mild, temporary irritation and redness
Skin Sensitization Negative (mouse)No sensitization data availableNo sensitization data available
Mutagenicity (Ames Test) NegativeNegativeNegative
Reproductive/Developmental Toxicity No data availableNo data availableNOAEL (fertility) = 1000 mg/kg/day (rat); NOAEL (developmental) = 300 mg/kg/day (rat)

NOAEL: No-Observed-Adverse-Effect Level

Experimental Protocols

The toxicological data presented in this guide are primarily based on studies following the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. These guidelines are internationally accepted as standard methods for assessing the safety of chemicals.

Acute Toxicity Testing
  • Oral (OECD 423): This method involves the administration of the test substance in a single high dose to a small number of animals. Observations for mortality and clinical signs of toxicity are made over a 14-day period.

  • Dermal (OECD 402): The test substance is applied to the shaved skin of animals for 24 hours. The animals are observed for 14 days for signs of toxicity and mortality.

  • Inhalation (OECD 403): Animals are exposed to the test substance in the form of a gas, vapor, or aerosol for a defined period, typically 4 hours. Observations are carried out for 14 days.

Irritation and Sensitization Testing
  • Dermal Irritation/Corrosion (OECD 404): A small amount of the test substance is applied to the skin of a test animal under a gauze patch for a period of up to 4 hours. The skin is then observed for signs of irritation such as redness and swelling at specified intervals.

  • Eye Irritation/Corrosion (OECD 405): A small amount of the test substance is instilled into the conjunctival sac of one eye of a test animal. The eye is then examined for signs of irritation, including redness, swelling, and corneal opacity.

  • Skin Sensitization (OECD 429 - Local Lymph Node Assay): This assay assesses the potential of a substance to induce allergic contact dermatitis. It measures the proliferation of lymphocytes in the lymph nodes draining the site of application of the test substance.

Mutagenicity Testing
  • Bacterial Reverse Mutation Test (Ames Test, OECD 471): This test uses strains of the bacterium Salmonella typhimurium and Escherichia coli to detect point mutations, which are changes in one or a few base pairs of DNA. The bacteria are exposed to the test substance and the number of revertant colonies (bacteria that have regained the ability to grow on a histidine-deficient medium) is counted.

Visualizations

Metabolic Pathway and Potential Cellular Effects

The following diagram illustrates the metabolic breakdown of this compound and its alternatives and the potential downstream cellular effects. The primary metabolic pathway for these simple diesters is hydrolysis, catalyzed by esterases, into their corresponding dicarboxylic acids and methanol. While these esters themselves are not known to directly target specific signaling pathways, their metabolites can influence cellular processes.

Metabolic Pathway and Potential Cellular Effects of Dibasic Esters cluster_0 Dibasic Esters cluster_1 Metabolism (Hydrolysis via Esterases) cluster_2 Metabolites cluster_3 Potential Cellular Effects DMG This compound Metabolism Esterase Activity DMG->Metabolism DMS Dimethyl Succinate DMS->Metabolism DMA Dimethyl Adipate DMA->Metabolism Glutaric_Acid Glutaric Acid Metabolism->Glutaric_Acid Succinic_Acid Succinic Acid Metabolism->Succinic_Acid Adipic_Acid Adipic Acid Metabolism->Adipic_Acid Methanol Methanol Metabolism->Methanol Cellular_Irritation Cellular Irritation (at high concentrations) Glutaric_Acid->Cellular_Irritation Metabolic_Disruption Metabolic Disruption (e.g., altered pH) Glutaric_Acid->Metabolic_Disruption Succinic_Acid->Cellular_Irritation Succinic_Acid->Metabolic_Disruption Adipic_Acid->Cellular_Irritation Adipic_Acid->Metabolic_Disruption Methanol->Cellular_Irritation General Experimental Workflow for Toxicological Assessment Start Start: New Chemical Substance In_Silico In Silico Assessment (e.g., QSAR) Start->In_Silico In_Vitro In Vitro Testing (e.g., Ames Test, Cell Culture) In_Silico->In_Vitro Acute_Toxicity Acute Toxicity Studies (Oral, Dermal, Inhalation) In_Vitro->Acute_Toxicity Irritation_Sensitization Irritation & Sensitization (Skin, Eye) Acute_Toxicity->Irritation_Sensitization Repeated_Dose Repeated Dose Toxicity Irritation_Sensitization->Repeated_Dose Repro_Dev_Tox Reproductive & Developmental Toxicity Repeated_Dose->Repro_Dev_Tox Risk_Assessment Risk Assessment & Classification Repro_Dev_Tox->Risk_Assessment End End: Safety Profile Established Risk_Assessment->End

References

Safety Operating Guide

Safe Disposal of Dimethyl Glutarate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of dimethyl glutarate is crucial for maintaining laboratory safety and ensuring environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly. Adherence to these protocols is essential to minimize risks and comply with regulations.

Immediate Safety and Handling Protocols

This compound is a combustible liquid considered a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2] It also has the potential to form explosive peroxides with prolonged exposure to air and light.[1] Therefore, strict safety measures are imperative.

Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:

  • Eye Protection: Safety glasses with side shields or goggles.[2][3]

  • Hand Protection: Impervious chemical-resistant gloves.

  • Body Protection: A lab coat or synthetic apron.

  • Respiratory Protection: Generally not required under normal use with adequate ventilation, but a NIOSH/MSHA approved respirator is necessary for large-scale use or emergencies.

Handling and Storage:

  • Always work in a well-ventilated area.

  • Ensure that safety showers and eyewash stations are readily accessible.

  • Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated location.

  • Keep it away from incompatible materials such as strong oxidizing agents, acids, and alkalis, as well as heat, sparks, and open flames.

  • Note the date of receipt and opening. Unopened containers should be used within 18 months, while opened containers should not be stored for longer than 12 months due to the risk of peroxide formation.

Summary of Key Chemical Data

For quick reference, the following table summarizes important quantitative data for this compound.

PropertyValue
Physical State Liquid
Melting Point -38°C to -35°C (-34.6°F to -31°F)
Boiling Point 210 - 215°C (410 - 419°F)
Flash Point 97 - 109°C (207 - 228°F)
Autoignition Temperature 365 - 370°C (689 - 698°F)
Explosive Limits 0.9% (Lower) - 7.9% (Upper)
Specific Gravity ~1.09 @ 20-25°C
Water Solubility 4.3 - 5.3 g/L @ 20°C (Slightly miscible)
LD50 (Oral, Rat) >5000 mg/kg
Storage Class (LGK, Germany) 10 (Combustible liquids)

Step-by-Step Disposal and Spill Neutralization Procedures

Disposal of chemical waste is governed by strict regulations. Always consult local, state, and federal guidelines before proceeding.

Accidental Spill Cleanup Protocol
  • Eliminate Ignition Sources: Immediately remove all sources of heat, sparks, and open flames from the area.

  • Ensure Ventilation: Work upwind of the spill and ensure the area is well-ventilated.

  • Evacuate Personnel: Clear the area of all non-essential personnel.

  • Contain the Spill: Use a non-combustible, inert absorbent material like sand, diatomite, or vermiculite to contain and absorb the spilled liquid. Do not use combustible materials like sawdust.

  • Collect Waste: Carefully sweep or shovel the absorbed material into a suitable, labeled container for hazardous waste disposal.

  • Decontaminate Area: Clean the spill surface thoroughly. Some sources recommend scrubbing with alcohol. Finish by cleaning with soap and water.

  • Prevent Environmental Contamination: Do not allow the spill or cleanup materials to enter drains or waterways.

Bulk Chemical Disposal Procedure

A hierarchical approach to waste management is recommended: Reduce, Reuse, Recycle, and finally, Dispose.

  • Evaluation: Determine if the this compound is unused and uncontaminated. If so, it may be suitable for recycling or redistribution.

  • Segregation: Do not mix this compound waste with other chemical waste streams, especially incompatible materials. Relatively unreactive organic reagents should be collected in a designated container.

  • Containerization: Store waste this compound in its original container or a clearly labeled, sealed, and appropriate waste container. Handle uncleaned empty containers as you would the product itself.

  • Professional Disposal: Arrange for disposal through a licensed and certified hazardous waste management company. Provide them with a copy of the Safety Data Sheet (SDS). Legislation regarding waste disposal varies by location, and it is the user's responsibility to comply with all applicable laws.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper management and disposal of this compound.

G cluster_prep Initial Assessment cluster_spill Spill Response cluster_bulk Bulk Disposal cluster_final Final Disposal Route start Identify this compound for Disposal is_spill Is it a spill? start->is_spill spill_proc Follow Spill Cleanup Protocol: 1. Remove Ignition Sources 2. Ventilate Area 3. Wear Full PPE 4. Absorb with Inert Material 5. Collect in Waste Container is_spill->spill_proc Yes is_contaminated Is it contaminated or expired? is_spill->is_contaminated No collect Segregate and Collect in Labeled Hazardous Waste Container spill_proc->collect recycle Recycle or Redistribute (If pure and permitted) is_contaminated->recycle No is_contaminated->collect Yes dispose Dispose via Licensed Waste Management Service recycle->dispose If not possible consult Consult Local, State & Federal Regulations collect->consult consult->dispose

Caption: Workflow for this compound Handling and Disposal.

References

Personal protective equipment for handling Dimethyl Glutarate

Author: BenchChem Technical Support Team. Date: November 2025

Safe Handling and Disposal of Dimethyl Glutarate

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.

Physicochemical Data and Exposure Limits

Proper handling of this compound begins with an understanding of its physical and chemical properties. This data is crucial for risk assessment and the implementation of appropriate safety controls.

PropertyValue
Physical State Liquid[1][2]
Appearance Colorless[2]
Odor Ester-like or Odorless[1][2]
Molecular Weight 160.17 g/mol
Boiling Point 210 - 215 °C / 410 - 419 °F
Melting Point -37 °C / -34.6 °F
Flash Point 103 °C / 217.4 °F
Autoignition Temperature 365 °C / 689 °F
Specific Gravity 1.09 @ 20°C
Water Solubility Partly miscible
Occupational Exposure Limits No specific occupational exposure limit values have been established. It is recommended to handle in a well-ventilated area.

Operational Protocol for Handling this compound

A systematic approach to handling this compound is essential to minimize exposure risk. The following protocol outlines the necessary steps from preparation to storage.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. Use of a chemical fume hood is recommended, especially when heating or creating aerosols.

  • Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye Protection: Wear safety goggles with side-shields to protect against splashes.

  • Hand Protection: Use impervious chemical-resistant gloves, such as nitrile rubber.

  • Skin and Body Protection: A lab coat or a chemical-resistant apron should be worn to prevent skin contact. In cases of large-scale operations, impervious clothing that covers the entire body may be necessary.

  • Respiratory Protection: Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required. For emergencies, such as a large spill, or when working in a poorly ventilated area, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Handling Procedures
  • Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not inhale vapors or mists. Do not eat, drink, or smoke in the laboratory area where this compound is handled. Wash hands thoroughly after handling.

  • Avoiding Incompatibilities: Keep the substance away from strong oxidizing agents, reducing agents, acids, and alkalis.

Storage Requirements
  • Container: Store in the original, tightly sealed container.

  • Conditions: Keep the container in a cool, dry, and well-ventilated area, away from sources of heat or ignition.

  • Segregation: Store away from the incompatible materials mentioned above.

Emergency and First Aid Procedures

Immediate and appropriate first aid is critical in the event of an exposure.

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally. Remove contact lenses if it is safe to do so. Seek prompt medical attention.

  • Skin Contact: Immediately remove any contaminated clothing. Wash the affected skin area with soap and plenty of water. If irritation occurs and persists, seek medical attention.

  • Inhalation: Move the affected individual to an area with fresh air at once. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink a glass of water. Seek immediate medical attention.

Spill Management Workflow

In the event of a spill, a structured response is crucial to ensure safety and minimize environmental contamination.

Spill_Response_Workflow This compound Spill Response start Spill Occurs assess Assess the Spill (Size and Location) start->assess evacuate Evacuate Immediate Area Alert Others assess->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) evacuate->ppe contain Contain the Spill (Use inert absorbent material) ppe->contain cleanup Clean Up Spill (Collect absorbed material into a sealed container) contain->cleanup decontaminate Decontaminate the Area (Wipe with a suitable solvent) cleanup->decontaminate dispose Dispose of Waste (Follow institutional and local regulations) decontaminate->dispose report Report the Incident dispose->report

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.